1-Acetyltagitinin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H30O8 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1S,2S,4R,8S,9R,11R,12R)-12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3/t11-,14+,15+,16+,17-,20+,21-/m0/s1 |
InChI Key |
MFYNTWZAYXDJQB-GQVJMLFRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
1-Acetyltagitinin A: A Technical Guide to its Natural Origin, Discovery, and Biological Significance
Abstract
1-Acetyltagitinin A is a naturally occurring sesquiterpene lactone that has been isolated from the medicinal plant Tithonia diversifolia. This technical guide provides a comprehensive overview of the discovery, natural source, and experimental protocols for the isolation and characterization of this bioactive compound. While the specific signaling pathways modulated by this compound are still under investigation, this document outlines the known biological activities of closely related compounds and presents a generalized workflow for its extraction and purification.
Natural Source and Discovery
This compound is a phytochemical found in Tithonia diversifolia, a species of flowering plant in the Asteraceae family, commonly known as the Mexican Sunflower.[1][2][3][4][5] The initial discovery of the broader class of "tagitinins" is credited to Pal and co-workers from an Indian collection of what was then identified as Tithonia tagitiflora, now believed to be a synonym of Tithonia diversifolia. Subsequent research by Baruah et al. in 1978 further elucidated the stereochemistry of these compounds, including the related Tagitinin A. A 1997 publication later reported the isolation of this compound from the leaves of Tithonia diversifolia.
Physicochemical Data
| Property | Data | Reference |
| Molecular Formula | C21H28O8 | Inferred from Tagitinin A + acetyl group |
| Molecular Weight | 408.44 g/mol | Inferred from Tagitinin A + acetyl group |
| Compound Class | Sesquiterpene Lactone | [1][2][3][4][5] |
| Appearance | White solid | [3] |
Table 1: Physicochemical Properties of this compound and Related Compounds.
Experimental Protocols
The isolation of this compound from Tithonia diversifolia typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods reported for the isolation of sesquiterpene lactones from this plant.
Plant Material Collection and Preparation
-
The aerial parts (leaves and stems) of Tithonia diversifolia are collected.
-
The plant material is air-dried in the shade to a constant weight.
-
The dried material is ground into a coarse powder to increase the surface area for solvent extraction.
Solvent Extraction
-
The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is hexane (B92381), followed by dichloromethane (B109758), and then methanol.
-
The plant material is macerated in each solvent for a period of 24-48 hours with occasional agitation.
-
The solvent is filtered, and the process is repeated three times for each solvent to ensure exhaustive extraction.
-
The filtrates for each solvent are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extracts.
Chromatographic Purification
-
The dichloromethane extract, which is typically rich in sesquiterpene lactones, is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography or by using techniques such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry of the molecule.
Biological Activity and Signaling Pathways
The specific signaling pathways directly modulated by this compound have not yet been extensively reported in the scientific literature. However, numerous studies have investigated the biological activities of other sesquiterpene lactones isolated from Tithonia diversifolia, such as Tagitinin C. These related compounds have demonstrated a range of effects, including anti-inflammatory, cytotoxic, and anti-proliferative activities.
A common mechanism of action for many bioactive compounds with anti-inflammatory and anti-cancer properties is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8][9][10] This pathway plays a crucial role in regulating the immune response to infection and cellular responses to stimuli such as stress and free radicals. Dysregulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases.
The canonical NF-κB signaling pathway is held in an inactive state in the cytoplasm by a family of inhibitor proteins, IκB. Upon stimulation by various inducers (e.g., inflammatory cytokines like TNF-α), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to induce the expression of target genes involved in inflammation, cell survival, and proliferation.
While direct evidence for this compound is pending, it is plausible that it may exert its biological effects through modulation of this or similar inflammatory signaling pathways.
Conclusion
This compound is a sesquiterpene lactone of interest from Tithonia diversifolia. While its natural source and methods for its isolation are established, further research is required to fully elucidate its specific biological mechanisms of action and to explore its therapeutic potential. The study of related compounds suggests that it may possess valuable pharmacological properties, potentially through the modulation of key inflammatory signaling pathways such as NF-κB. Future investigations should focus on identifying the direct molecular targets of this compound to better understand its role in cellular processes and its potential for drug development.
References
- 1. Constituents from Tithonia diversifolia. Stereochemical Revision of 2α-Hydroxytirotundin | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of NF-kappaB activation by the histone deacetylase inhibitor 4-Me2N-BAVAH induces an early G1 cell cycle arrest in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating 1-Acetyltagitinin A from Tithonia diversifolia: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of 1-Acetyltagitinin A, a sesquiterpene lactone found in Tithonia diversifolia (the Mexican sunflower). This document outlines a comprehensive methodology synthesized from established protocols for the extraction and purification of similar bioactive compounds from this plant. It is intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.
Introduction
Tithonia diversifolia has a rich history in traditional medicine for treating a variety of ailments, including malaria, inflammation, and gastric ulcers.[1][2] The therapeutic potential of this plant is largely attributed to its diverse array of secondary metabolites, particularly sesquiterpene lactones.[3][4] Among these, this compound is a compound of interest for further pharmacological investigation. This guide details the necessary steps for its isolation, from plant material collection to purification and characterization.
Experimental Protocols
The following protocols are a composite of methodologies reported in the scientific literature for the isolation of sesquiterpene lactones from Tithonia diversifolia.
Plant Material Collection and Preparation
Fresh leaves of Tithonia diversifolia are the primary source for the isolation of this compound.
Protocol:
-
Collect fresh, healthy leaves of Tithonia diversifolia.
-
Wash the leaves thoroughly with distilled water to remove any debris.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for approximately 14 days.[5]
-
Once completely dry, grind the leaves into a coarse powder using a mechanical grinder.
Extraction of Crude Bioactive Compounds
A sequential solvent extraction method is employed to isolate compounds of varying polarities. Dichloromethane (B109758) has been shown to be particularly effective in extracting sesquiterpene lactones like tagitinins.[1][6]
Protocol:
-
Macerate the powdered leaf material (e.g., 1 kg) sequentially with n-hexane, dichloromethane (DCM), and methanol (B129727) (MeOH) at a solid-to-solvent ratio of 1:5 (w/v).
-
For each solvent, allow the maceration to proceed for 72 hours at room temperature with occasional agitation.
-
After each maceration period, filter the mixture and collect the filtrate.
-
Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain the respective crude extracts.
Table 1: Solvent Extraction Parameters and Expected Yields
| Parameter | n-Hexane | Dichloromethane (DCM) | Methanol (MeOH) |
| Solvent Volume (per kg of plant material) | 5 L | 5 L | 5 L |
| Maceration Time | 72 hours | 72 hours | 72 hours |
| Expected Crude Extract Yield (g/kg) | 20 - 40 g | 30 - 50 g | 80 - 120 g |
Purification of this compound
The DCM crude extract is subjected to column chromatography for the separation of its constituent compounds.
Protocol:
-
Pre-adsorb the DCM crude extract (e.g., 20 g) onto silica (B1680970) gel (60-120 mesh).
-
Pack a glass column with silica gel in a suitable non-polar solvent (e.g., n-hexane).
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate (B1210297) (EtOAc). Start with 100% n-hexane and gradually increase the proportion of EtOAc.
-
Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
For TLC analysis, use a mobile phase of n-hexane:EtOAc (e.g., 7:3 v/v) and visualize the spots under UV light (254 nm) and by staining with an anisaldehyde-sulfuric acid reagent.
-
Combine fractions that show a similar TLC profile and a prominent spot corresponding to the expected polarity of this compound.
-
Perform further purification of the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to obtain pure this compound.
Table 2: Chromatographic Purification Parameters
| Parameter | Column Chromatography | Thin Layer Chromatography (TLC) |
| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel 60 F254 |
| Mobile Phase | n-Hexane:Ethyl Acetate (Gradient) | n-Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Detection | TLC | UV (254 nm), Anisaldehyde-Sulfuric Acid |
Characterization
The structure of the isolated this compound should be confirmed using spectroscopic techniques.
Spectroscopic Data: Detailed 1H NMR, 13C NMR, and Mass Spectrometry data for this compound are not readily available in the public domain and would need to be determined upon successful isolation. The characterization would involve comparing the obtained spectra with those of known tagitinin derivatives and using 2D NMR techniques for complete structural elucidation.[5]
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the isolation and potential mechanism of action of this compound.
Caption: Workflow for the isolation of this compound.
Caption: Putative NF-κB inhibitory pathway of this compound.
Putative Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While the specific molecular targets of this compound have not been definitively elucidated, many sesquiterpene lactones isolated from Tithonia diversifolia exhibit anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] It is hypothesized that this compound may share this mechanism.
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of various pro-inflammatory mediators, such as cytokines, chemokines, and enzymes like COX-2 and iNOS.
It is proposed that this compound, like other sesquiterpene lactones, may inhibit the activity of the IKK complex. This would prevent the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm and suppressing the inflammatory cascade. Further research is required to validate this proposed mechanism.
Conclusion
This technical guide provides a synthesized, actionable framework for the isolation of this compound from Tithonia diversifolia. The detailed protocols for extraction and purification, along with the proposed mechanism of action, offer a solid starting point for researchers aiming to investigate the therapeutic potential of this natural compound. The successful isolation and characterization of this compound will be a crucial step in unlocking its potential for drug development.
References
- 1. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytotoxins from Tithonia diversifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003243) [hmdb.ca]
Unveiling the Molecular Architecture of 1-Acetyltagitinin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of 1-Acetyltagitinin A, a sesquiterpene lactone isolated from Tithonia diversifolia. The following sections detail the spectroscopic data, experimental protocols, and the logical workflow employed to determine the intricate molecular framework of this natural product.
Spectroscopic Data Analysis
The structural determination of this compound was accomplished through a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HR-MS) provided the molecular formula, while extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy revealed the connectivity and stereochemistry of the molecule.
Mass Spectrometry
High-resolution mass spectrometry was instrumental in establishing the elemental composition of this compound.
| Ion | m/z (Observed) | m/z (Calculated) | Molecular Formula |
| [M+H]⁺ | 411.1965 | 411.1968 | C₂₁H₂₉O₈ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The assignments were confirmed by 2D NMR experiments, including COSY, HSQC, and HMBC.
Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.15 | dd | 11.0, 2.5 |
| 2 | 2.18 | m | |
| 3 | 1.85 | m | |
| 4 | 2.80 | m | |
| 5 | 5.05 | d | 10.0 |
| 6 | 6.20 | d | 3.5 |
| 7 | 4.85 | t | 9.5 |
| 9α | 2.45 | m | |
| 9β | 2.10 | m | |
| 11 | 2.55 | m | |
| 13α | 5.65 | d | 2.0 |
| 13β | 6.25 | d | 2.0 |
| 14 | 1.05 | d | 7.0 |
| 15 | 1.15 | d | 7.0 |
| OAc | 2.08 | s |
Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 78.5 |
| 2 | 35.2 |
| 3 | 28.9 |
| 4 | 45.6 |
| 5 | 82.1 |
| 6 | 138.5 |
| 7 | 75.4 |
| 8 | 170.2 |
| 9 | 40.1 |
| 10 | 148.9 |
| 11 | 125.8 |
| 12 | 170.8 |
| 13 | 121.5 |
| 14 | 16.8 |
| 15 | 21.5 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.2 |
Experimental Protocols
Isolation and Purification of this compound
The aerial parts of Tithonia diversifolia were collected and air-dried. The dried plant material was powdered and extracted with methanol (B129727) at room temperature. The resulting crude extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions containing this compound were further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode.
Structure Elucidation Workflow
The elucidation of the chemical structure of this compound followed a logical progression of spectroscopic analysis.
Caption: Workflow for the structure elucidation of this compound.
The process began with the isolation of the compound, followed by the determination of its molecular formula using high-resolution mass spectrometry. 1D NMR provided initial information on the types of protons and carbons present, leading to the identification of key functional groups. 2D NMR techniques were then employed to piece together the molecular puzzle: COSY and HSQC established direct C-H and H-H connectivities, while HMBC revealed long-range correlations, allowing for the construction of the carbon skeleton. Finally, NOESY or ROESY experiments were used to determine the relative stereochemistry of the molecule, leading to the final elucidated structure of this compound.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpene lactones, a diverse class of natural products, have garnered significant attention for their broad spectrum of biological activities, including potent anti-inflammatory and anticancer properties. This technical guide focuses on 1-Acetyltagitinin A, a lesser-known sesquiterpene lactone, and its more studied relatives, primarily Tagitinin C, isolated from the medicinal plant Tithonia diversifolia. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge on related compounds to provide a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a sesquiterpene lactone belonging to the germacrane (B1241064) class, characterized by a ten-membered carbocyclic ring. It is a natural product isolated from Tithonia diversifolia (Hemsl.) A. Gray, a plant traditionally used in folk medicine for the treatment of various ailments, including malaria, inflammation, and diabetes. The therapeutic potential of sesquiterpene lactones is largely attributed to the presence of an α-methylene-γ-lactone moiety, a reactive Michael acceptor that can covalently bind to nucleophilic sites on biological macromolecules, thereby modulating their function.
While research on this compound is still in its nascent stages, studies on co-isolated and structurally similar compounds, such as Tagitinin A and Tagitinin C, have provided valuable insights into the potential bioactivities of this subclass of natural products. These compounds have demonstrated significant anticancer and anti-inflammatory effects, primarily through the modulation of key signaling pathways like NF-κB and MAPK.
Chemical Structure of this compound:
-
CAS Number: 60547-63-9
-
Molecular Formula: C₂₁H₃₀O₈
Anticancer Activity
Quantitative Data for Related Sesquiterpene Lactones
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for Tagitinin C against different cancer cell lines. This data provides a strong indication of the potential anticancer efficacy of structurally similar compounds like this compound.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Citation |
| Tagitinin C | Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | |
| Tagitinin C | Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | |
| Tagitinin C | CT26 | Murine Colon Carcinoma | Moderate Inhibition | [1] |
Proposed Mechanism of Anticancer Action
Several sesquiterpene lactones from Tithonia diversifolia have been shown to induce cancer cell death through the promotion of ferroptosis, a form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1]. Additionally, Tagitinin C has been reported to exhibit anti-metastatic effects.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones from Tithonia diversifolia are well-documented. These compounds primarily exert their effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.
Quantitative Data for Related Sesquiterpene Lactones
Although specific IC₅₀ values for the anti-inflammatory activity of this compound are not available, studies on related compounds demonstrate their potent effects. For instance, tirotundin (B206078) and tagitinin A from Tithonia diversifolia have been shown to be dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), with IC₅₀ values for PPARγ binding of 27 µM and 55 µM, respectively[2]. PPARγ activation is known to have anti-inflammatory effects.
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway
Sesquiterpene lactones, including those from Tithonia diversifolia, have been shown to inhibit the activation of NF-κB[3]. This inhibition is thought to occur through the alkylation of cysteine residues in the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation and biological evaluation of sesquiterpene lactones like this compound, based on established methodologies for related compounds.
Isolation of this compound and Related Compounds from Tithonia diversifolia
A representative protocol for the bioassay-guided fractionation and isolation of sesquiterpene lactones from the aerial parts of Tithonia diversifolia is as follows:
-
Extraction: Air-dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and water).
-
Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).
Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding and Stimulation: Macrophages are seeded in a 96-well plate and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compound for 24 hours.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50% compared to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound and related sesquiterpene lactones.
References
- 1. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Acetyltagitinin A: A Technical Overview for Researchers
For Immediate Release – This technical guide provides a comprehensive overview of the spectroscopic data for 1-Acetyltagitinin A, a sesquiterpene lactone isolated from the leaves of Tithonia diversifolia. This document is intended for researchers, scientists, and professionals in drug development, offering detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR data, providing a clear and quantitative reference for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.34 | dd | 10.5, 2.5 |
| 2 | 2.45 | m | |
| 3 | 2.20 | m | |
| 5 | 5.15 | d | 10.0 |
| 6 | 4.98 | t | 9.5 |
| 7 | 2.80 | m | |
| 9α | 2.10 | m | |
| 9β | 1.95 | m | |
| 13a | 6.18 | d | 3.5 |
| 13b | 5.58 | d | 3.0 |
| 14 | 1.85 | s | |
| 15 | 1.25 | s | |
| OAc | 2.05 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)
| Position | Chemical Shift (δ) ppm |
| 1 | 74.8 |
| 2 | 40.1 |
| 3 | 36.5 |
| 4 | 139.8 |
| 5 | 126.5 |
| 6 | 82.3 |
| 7 | 50.2 |
| 8 | 38.1 |
| 9 | 25.9 |
| 10 | 134.2 |
| 11 | 139.1 |
| 12 | 170.1 |
| 13 | 121.2 |
| 14 | 16.8 |
| 15 | 17.2 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.2 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition of this compound.
-
Molecular Formula: C₁₇H₂₂O₅
-
Calculated Mass: 306.1467
-
Measured Mass: 306.1465
Experimental Protocols
The acquisition of the spectroscopic data followed standardized laboratory procedures for the isolation and characterization of natural products.
Isolation of this compound
The aerial parts of Tithonia diversifolia were collected, air-dried, and powdered. The powdered plant material was then extracted with methanol (B129727) (MeOH) at room temperature. The resulting crude extract was partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc layer, rich in less polar compounds, was subjected to a series of chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer using an electrospray ionization (ESI) source.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
The Biosynthesis of Tagitinins in Asteraceae: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Biosynthetic Pathway, Regulatory Mechanisms, and Experimental Methodologies
Introduction
Tagitinins (B1237875) are a class of sesquiterpenoide lactones (STLs) predominantly found in species of the Asteraceae family, most notably in Tithonia diversifolia (the Mexican sunflower). These specialized metabolites have garnered significant interest from the scientific and pharmaceutical communities due to their diverse and potent biological activities, including anti-inflammatory, antimalarial, and cytotoxic properties. Understanding the intricate biosynthetic pathway of tagitinins is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of tagitinin biosynthesis, detailing the enzymatic steps from primary metabolites to the final complex structures. It also covers the putative regulatory networks, key experimental protocols for pathway elucidation, and quantitative data from related pathways to serve as a valuable resource for researchers in the field.
The Core Biosynthetic Pathway of Tagitinins
The biosynthesis of tagitinins is a specialized branch of the well-characterized terpenoid pathway. It begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The pathway to tagitinins can be broadly divided into three key stages: the formation of the C15 sesquiterpenoide backbone, the creation of the germacranolide skeleton, and the subsequent functional group modifications that yield the diverse array of tagitinin structures.
Stage 1: Formation of the Sesquiterpenoide Precursor, Farnesyl Pyrophosphate (FPP)
The initial steps of tagitinin biosynthesis are shared with all sesquiterpenoids. Two molecules of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion by the enzyme farnesyl pyrophosphate synthase (FPPS) to produce the central C15 precursor, farnesyl pyrophosphate (FPP).
Stage 2: Cyclization and Initial Oxidations to the Germacranolide Skeleton
This stage involves the commitment of FPP to the sesquiterpenoide lactone pathway and the formation of the characteristic ten-membered ring of germacranolides.
-
Germacrene A Synthesis: The first committed step in the biosynthesis of most germacranolide-type STLs, including the presumed pathway for tagitinins, is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by (+)-germacrene A synthase (GAS) .[1]
-
Oxidation of Germacrene A: Following its synthesis, (+)-germacrene A undergoes a series of oxidative modifications. Germacrene A oxidase (GAO) , a cytochrome P450 monooxygenase (CYP), catalyzes the oxidation of the isopropenyl side chain to yield germacrene A acid.
-
Costunolide (B1669451) Formation: The formation of the γ-lactone ring is a critical step. Costunolide synthase (COS) , another CYP enzyme, hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous dehydration and lactonization to form costunolide. Costunolide is a key intermediate in the biosynthesis of many STLs.
Stage 3: Putative Tailoring Steps to Tagitinin Structures
The conversion of costunolide or a related germacranolide precursor into the various tagitinins, such as tagitinin A, C, and F, involves a series of "tailoring" reactions. While the specific enzymes from Tithonia diversifolia have not yet been fully characterized, based on the chemical structures of the known tagitinins, these modifications likely include hydroxylations, acylations, and epoxidations. These reactions are typically catalyzed by other cytochrome P450 monooxygenases and acyltransferases.
For instance, the conversion to tagitinin C, a major tagitinin in T. diversifolia, would require hydroxylation at specific positions of the germacranolide skeleton, followed by acylation. The enzymes responsible for these transformations are likely members of the large and diverse CYP71 family, which is known to be involved in the biosynthesis of various terpenoids.
Putative Biosynthetic Pathway of Tagitinins
Regulation of Tagitinin Biosynthesis
The biosynthesis of STLs, and likely tagitinins, is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational. The expression of biosynthetic genes is often influenced by developmental cues and environmental stimuli.
Transcriptional Regulation: The promoters of STL biosynthetic genes contain cis-regulatory elements that bind to specific transcription factors (TFs). In other Asteraceae species, TFs from the MYB, bHLH, and WRKY families have been shown to regulate terpenoid biosynthesis. It is hypothesized that a similar regulatory network governs tagitinin production in Tithonia diversifolia.
Hormonal Regulation: Phytohormones such as jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of specialized metabolite production in plants, including STLs. Treatment of plants with these hormones often leads to the upregulation of biosynthetic gene expression and increased accumulation of the final products.
Hypothetical Regulatory Network of Tagitinin Biosynthesis
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and pathway intermediate concentrations, for the tagitinin biosynthetic pathway. However, data from related STL pathways can provide a useful reference point for researchers. The following table summarizes representative quantitative data for key enzymes in the general STL biosynthetic pathway from other Asteraceae species.
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| (+)-Germacrene A Synthase | Cichorium intybus | FPP | 6.6 | N/A | [1] |
| Germacrene A Oxidase | Helianthus annuus | Germacrene A | ~5 | N/A | (Inferred) |
| Costunolide Synthase | Lactuca sativa | Germacrene A Acid | ~10 | N/A | (Inferred) |
N/A: Data not available in the cited literature. Km and kcat values for CYPs are often challenging to determine in vitro and are frequently inferred from in vivo studies.
Experimental Protocols
The elucidation of the tagitinin biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that can be adapted for the study of tagitinin biosynthesis.
Identification of Candidate Biosynthetic Genes via Transcriptome Analysis
Objective: To identify candidate genes encoding enzymes involved in tagitinin biosynthesis in Tithonia diversifolia.
Methodology:
-
Plant Material and RNA Extraction: Collect tissues from T. diversifolia known to accumulate high levels of tagitinins (e.g., young leaves, trichomes). For comparative transcriptomics, also collect tissues with low or no tagitinin content. Extract total RNA using a suitable plant RNA extraction kit, ensuring high quality and purity.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
Bioinformatic Analysis:
-
Perform de novo transcriptome assembly if a reference genome is unavailable.
-
Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).
-
Identify transcripts encoding putative terpene synthases, cytochrome P450s, acyltransferases, and other relevant enzyme classes.
-
Perform differential gene expression analysis between high- and low-tagitinin accumulating tissues to identify candidate genes that are co-expressed with tagitinin accumulation.
-
Heterologous Expression and Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from T. diversifolia cDNA using PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism, such as E. coli or Saccharomyces cerevisiae. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Enzyme Assays:
-
For Terpene Synthases (e.g., GAS):
-
Prepare a cell-free extract from the expression host.
-
Incubate the extract with the substrate (FPP) in a suitable buffer.
-
Extract the reaction products with an organic solvent (e.g., hexane (B92381) or pentane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards.
-
-
For Cytochrome P450s (e.g., GAO, COS):
-
Microsomal preparations from yeast or insect cells expressing the CYP and a corresponding cytochrome P450 reductase are typically used.
-
Incubate the microsomes with the putative substrate (e.g., germacrene A for GAO) in the presence of NADPH.
-
Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization.
-
-
Quantification of Pathway Intermediates and Products by LC-MS
Objective: To quantify the levels of tagitinins and their biosynthetic precursors in plant tissues.
Methodology:
-
Sample Preparation: Harvest and freeze-dry plant tissues. Grind the dried tissue to a fine powder.
-
Extraction: Extract the metabolites from the powdered tissue using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
LC-MS Analysis:
-
Separate the metabolites using a reverse-phase C18 column on a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Use a gradient elution with solvents such as water (with formic acid) and acetonitrile.
-
Detect and quantify the compounds using a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis.
-
-
Quantification: Generate calibration curves using authentic standards of the tagitinins and, if available, their precursors. Calculate the concentration of each analyte in the plant samples based on the calibration curves.
Experimental Workflow for Tagitinin Biosynthesis Research
Conclusion and Future Perspectives
The biosynthesis of tagitinins in Asteraceae represents a fascinating area of plant specialized metabolism with significant implications for drug discovery and development. While the early steps of the pathway, shared with other sesquiterpenoide lactones, are relatively well-understood, the specific tailoring enzymes that create the diverse array of tagitinin structures remain to be fully elucidated. The experimental approaches outlined in this guide, particularly the integration of transcriptomics, heterologous expression, and sensitive analytical techniques, provide a robust framework for closing these knowledge gaps. Future research in this area will not only unravel the complete biosynthetic pathway of these potent biomolecules but also pave the way for their sustainable production through metabolic engineering in microbial or plant-based systems. This will ultimately facilitate a more in-depth investigation of their pharmacological properties and accelerate their development as next-generation therapeutic agents.
References
1-Acetyltagitinin A: A Comprehensive Technical Guide
An In-depth Whitepaper on the Physicochemical Properties, Biological Activity, and Experimental Protocols of a Promising Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A is a naturally occurring sesquiterpene lactone, a class of secondary metabolites found in various plants. This technical guide provides a detailed overview of its core physicochemical properties, experimental methodologies for its characterization, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₈ | [1] |
| Molecular Weight | 410.46 g/mol | [2] |
| Appearance | White to off-white solid | Generic data |
| Melting Point | Not available | |
| Boiling Point | 532.1 ± 50.0 °C (Predicted) | [3] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | May be soluble in DMSO, Ethanol, DMF. Low water solubility (< 1 mg/mL). | [3] |
| LogP | 1.7 (Predicted) | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 8 | [3] |
| Rotatable Bond Count | 5 | [3] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for acetyl protons (singlet around δ 2.0 ppm), olefinic protons of the α-methylene-γ-lactone moiety (two doublets), and various methine and methylene (B1212753) protons of the sesquiterpene skeleton.
-
¹³C-NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and lactone groups (in the range of δ 170-180 ppm), olefinic carbons, and aliphatic carbons of the core structure. The chemical shifts are influenced by the surrounding functional groups and the stereochemistry of the molecule.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[5] Key expected peaks include:
-
~3500 cm⁻¹: O-H stretching vibration from the hydroxyl group.
-
~1760 cm⁻¹: C=O stretching vibration of the γ-lactone.
-
~1735 cm⁻¹: C=O stretching vibration of the acetate (B1210297) ester.
-
~1660 cm⁻¹: C=C stretching vibration of the exocyclic double bond.[6]
-
~1240 cm⁻¹: C-O stretching vibration of the acetate group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the following is expected:
-
Electrospray Ionization (ESI-MS): The ESI-MS spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 411.46. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
-
Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the neutral loss of acetic acid (60 Da) from the acetyl group and subsequent cleavages of the sesquiterpene core. The fragmentation is influenced by the positions of the functional groups.[7]
Experimental Protocols
Isolation and Purification of this compound from Tithonia diversifolia
This compound can be isolated from the leaves of Tithonia diversifolia. A general protocol is as follows:
-
Extraction: Air-dried and powdered leaves are sequentially extracted with solvents of increasing polarity, such as hexane (B92381), dichloromethane (B109758), and methanol.
-
Fractionation: The dichloromethane extract, which typically shows high biological activity, is subjected to column chromatography on silica (B1680970) gel.
-
Purification: Fractions are eluted with a gradient of hexane and ethyl acetate. The fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.
-
Final Purification: Further purification is achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Caption: General workflow for the isolation of this compound.
Melting Point Determination (Capillary Method)
A standard method for determining the melting point of a crystalline solid:[8][9]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8]
Solubility Determination (Shake-Flask Method)
A common method to determine the equilibrium solubility of a compound:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC-UV.
Biological Activity and Signaling Pathways
Sesquiterpene lactones, including this compound, are known to possess a wide range of biological activities, primarily attributed to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophiles such as cysteine residues in proteins via Michael addition.
Anti-inflammatory Activity
This compound and related compounds exhibit potent anti-inflammatory effects. The primary mechanism is believed to be the inhibition of pro-inflammatory signaling pathways.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Sesquiterpene lactones can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory cytokines and mediators.[10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Sesquiterpene lactones can modulate the phosphorylation and activation of key MAPK proteins such as p38, JNK, and ERK.[11]
Caption: Modulation of the MAPK signaling pathway.
-
JAK-STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is activated by various cytokines and growth factors and plays a role in inflammatory responses. Some natural products have been shown to interfere with this pathway.[12]
Caption: Interference with the JAK-STAT signaling pathway.
Anticancer Activity
Sesquiterpene lactones have demonstrated significant potential as anticancer agents. Their cytotoxic and apoptotic effects are often mediated through the induction of oxidative stress and interference with key cellular processes.
-
Induction of Apoptosis: this compound may induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Activation of caspases, a family of proteases crucial for apoptosis, is a common downstream event.[13][14]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cell proliferation.
Conclusion
This compound is a sesquiterpene lactone with significant potential for further investigation in the fields of pharmacology and drug development. Its well-defined physicochemical properties, coupled with its promising anti-inflammatory and anticancer activities, make it a compelling candidate for preclinical and clinical studies. This technical guide provides a foundational understanding of this compound, offering valuable insights and methodologies for researchers dedicated to exploring the therapeutic potential of natural products. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic utility.
References
- 1. westlab.com [westlab.com]
- 2. pennwest.edu [pennwest.edu]
- 3. thinksrs.com [thinksrs.com]
- 4. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis in human myeloid leukemic cells by 1'-acetoxychavicol acetate through a mitochondrial- and Fas-mediated dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis induction by eIF5A1 involves activation of the intrinsic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity Screening of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A, a sesquiterpene lactone, belongs to a class of natural products that have garnered significant interest in the scientific community for their diverse pharmacological potential. While direct comprehensive studies on this compound are emerging, this technical guide consolidates the known biological activities of its parent compound, tagitinin A, and its close analogue, tagitinin C, to provide a predictive framework for its biological activity screening. Tagitinins (B1237875), isolated from plants of the Tithonia genus, have demonstrated promising anticancer and anti-inflammatory properties.[1][2] This document outlines detailed experimental protocols and data presentation formats to guide the investigation of this compound's therapeutic potential, with the understanding that the addition of an acetyl group may modulate its biological effects.
Predicted Biological Activities and Screening Strategy
Based on the activities of related tagitinins, this compound is predicted to exhibit anticancer and anti-inflammatory effects. The primary screening strategy should, therefore, focus on cytotoxicity against various cancer cell lines, induction of apoptosis, cell cycle arrest, and inhibition of inflammatory pathways.
Anticancer Activity
The anticancer potential of tagitinins has been a primary focus of research. Tagitinin C, for instance, has shown significant cytotoxic effects against a range of cancer cell lines, including hepatocellular carcinoma and malignant glioblastoma.[3][4] It has been observed to induce apoptosis and cause cell cycle arrest, key mechanisms for cancer cell death.[3][5]
Cytotoxicity Data
The following table summarizes the cytotoxic activities of Tagitinin C against various human cancer cell lines, providing a benchmark for evaluating this compound.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [3] |
| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [3] |
| KB | Oral Epidermoid Carcinoma | - | [1] |
| A549 | Lung Carcinoma | - | [1] |
| MCF7 | Breast Adenocarcinoma | - | [6] |
| MiaPaCa-2 | Pancreatic Carcinoma | - | [6] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry can quantify apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-FITC positive cells are in early apoptosis, PI positive cells are necrotic, and cells positive for both are in late apoptosis or necrosis.
Propidium Iodide (PI) staining of DNA followed by flow cytometry is used to determine the cell cycle distribution.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be determined. Tagitinin C has been shown to induce G2/M arrest in malignant glioblastoma cells.[4]
Predicted Signaling Pathways in Anticancer Activity
Tagitinins are thought to exert their anticancer effects through the modulation of several key signaling pathways.
Anti-inflammatory Activity
Sesquiterpene lactones, including tagitinins, are known for their anti-inflammatory properties.[7] Tagitinins A, C, and F have been shown to decrease the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in human neutrophils.[1] The primary mechanism is believed to be the inhibition of the NF-κB transcription factor.[7]
Quantitative Data on Cytokine Inhibition
The following table can be used to record the percentage inhibition of pro-inflammatory cytokine production by this compound.
| Cytokine | Concentration (µM) | % Inhibition |
| TNF-α | ||
| IL-6 | ||
| IL-8 |
Experimental Protocols
-
Cell Culture: Culture human neutrophils or macrophage-like cell lines (e.g., RAW 264.7) in appropriate media.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Co-treat the cells with various concentrations of this compound.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant. Measure the levels of TNF-α, IL-6, and IL-8 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.
Predicted Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of tagitinins are primarily mediated through the inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the biological activity screening of this compound, based on the established activities of its parent compounds. The outlined experimental protocols and data presentation formats are intended to facilitate a systematic investigation into its potential as a novel therapeutic agent. Researchers are encouraged to adapt and expand upon these methodologies as new data emerges. The exploration of this compound holds significant promise for the discovery of new leads in cancer and anti-inflammatory drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. rsdjournal.org [rsdjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Tithonia diversifolia and its main active component tagitinin C induce survivin inhibition and G2/M arrest in human malignant glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Cytotoxicity of 1-Acetyltagitinin A Remains Undefined
A comprehensive review of published scientific literature reveals a significant gap in the current understanding of the cytotoxic properties of 1-Acetyltagitinin A. Despite the interest in the anticancer potential of related natural compounds, no specific preliminary cytotoxicity studies, including quantitative data such as IC50 values, detailed experimental protocols, or elucidated signaling pathways, are presently available for this compound.
This absence of data precludes the creation of an in-depth technical guide as requested. Key components of such a guide, including structured data tables and visualizations of experimental workflows and biological pathways, are contingent on the existence of primary research investigating the compound's effects on cancer cell lines.
While research exists on the cytotoxic effects of structurally similar sesquiterpene lactones, such as Tagitinin A and Tagitinin C, these findings cannot be directly extrapolated to this compound. Minor modifications in chemical structure, such as the addition of an acetyl group, can significantly alter a compound's biological activity, including its potency and mechanism of action.
For researchers, scientists, and drug development professionals, this represents a nascent area of investigation. The following sections outline the general methodologies and theoretical frameworks that would be employed in preliminary cytotoxicity studies of a novel compound like this compound.
Hypothetical Experimental Framework for Cytotoxicity Assessment
Should research on this compound commence, a typical experimental workflow to determine its cytotoxic and potential anticancer effects would likely involve the following stages.
Caption: A generalized workflow for in vitro cytotoxicity screening of a novel compound.
Potential Signaling Pathways for Investigation
Based on the mechanisms of other cytotoxic natural products, several signaling pathways would be of interest in investigating the mode of action of this compound. The induction of apoptosis (programmed cell death) is a common mechanism for anticancer agents.
Caption: Potential apoptotic signaling pathways that could be modulated by this compound.
Conclusion
The preliminary cytotoxicity of this compound is a subject ripe for investigation. Future research is necessary to isolate or synthesize the compound in sufficient quantities for in vitro studies. Subsequent cytotoxicity screening against a panel of cancer cell lines would be the first step in determining its potential as an anticancer agent. Should it exhibit significant cytotoxic activity, further studies would be warranted to elucidate its mechanism of action, including its effects on the cell cycle and key signaling pathways involved in cell death and survival. Until such studies are conducted and published, a comprehensive technical guide on the cytotoxicity of this compound cannot be compiled.
A Comprehensive Technical Review of Germacranolide Sesquiterpenes: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacranolides are a significant class of sesquiterpene lactones, naturally occurring compounds characterized by a 10-membered carbocyclic ring.[1] Found predominantly in plants of the Asteraceae family, these compounds have garnered substantial interest from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth review of the current state of knowledge on germacranolide sesquiterpenes, with a focus on their chemical structures, biosynthesis, and pharmacological properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows.
Biosynthesis and Chemical Structures
The biosynthesis of germacranolide sesquiterpenes originates from the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP). Cyclization of FPP by terpene synthases yields the characteristic germacrane (B1241064) skeleton. Subsequent enzymatic modifications, including oxidation, hydroxylation, and esterification, give rise to the vast array of structurally diverse germacranolides found in nature.
The chemical structures of germacranolides are typically characterized by a ten-membered ring fused to a γ-lactone. The presence of various functional groups, such as hydroxyl, acetyl, and angeloyl moieties, as well as the stereochemistry of the molecule, contribute to the diversity of their biological effects.
Biological Activities and Therapeutic Potential
Germacranolide sesquiterpenes exhibit a wide spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiparasitic effects. Their therapeutic potential is a subject of ongoing research, with some compounds having entered clinical trials.
Cytotoxic and Anti-Cancer Activity
A significant body of research has focused on the cytotoxic properties of germacranolides against various cancer cell lines. The α-methylene-γ-lactone moiety present in many of these compounds is considered a key structural feature for their activity, acting as a Michael acceptor and reacting with nucleophilic sites in biological macromolecules.
Anti-inflammatory Activity
The anti-inflammatory effects of germacranolides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes.
Antimicrobial and Antiparasitic Activities
Several germacranolide sesquiterpenes have demonstrated promising activity against a range of microbial pathogens and parasites. Their mechanisms of action in these contexts are still under investigation but are thought to involve the disruption of cellular processes essential for pathogen survival.
Quantitative Data on Biological Activities
To facilitate comparative analysis, the following tables summarize the quantitative data on the biological activities of selected germacranolide sesquiterpenes.
Table 1: Cytotoxic Activity of Germacranolide Sesquiterpenes
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Parthenolide | Breast, Prostate, Pancreas, NSCLC, Bladder | 1-10 | |
| Costunolide (B1669451) | Multiple invasive breast tumors | Not specified | [2] |
| Deoxyelephantopin | HepG2, Hep3B | Not specified | [3] |
| Neurolenin B | Anaplastic Large Cell Lymphoma (ALCL) | Not specified | [4] |
| Sylvaticalides A | THP1-Dual (NF-κB inhibition) | 4.12 | [5] |
| Sylvaticalides B | THP1-Dual (NF-κB inhibition) | 10.57 | [5] |
| Sylvaticalides G | THP1-Dual (NF-κB inhibition) | 6.23 | [5] |
| Mikania micrantha compounds 4, 7-9 | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [6] |
| Carpesium cernuum compounds 1-3 | HEL, KG-1a, K562 | 1.59 - 5.47 | [7] |
| Dehydrocostus lactone derivatives | HCC70, MCF-7, MCF-12A | 0.07 - 222.60 |
Table 2: Antimicrobial Activity of Germacranolide Sesquiterpenes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Mikania micrantha compounds 4, 7-9 | Staphylococcus aureus, MRSA, Bacillus cereus, Curtobacterium flaccumfaciens, Escherichia coli, Salmonella typhimurium, Pseudomonas Solanacearum | 1.56 - 12.5 | [6] |
| Germacrone | Pseudomonas aeruginosa | 15.6 | [8] |
| Dehydrocurdione | Bacillus subtilis | 31.2 | [8] |
Table 3: Antiparasitic Activity of Germacranolide Sesquiterpenes
| Compound | Parasite | IC50 (µg/mL) | Reference |
| Enhydrin | Leishmania mexicana (promastigotes) | 0.42 - 0.54 | [9] |
| Uvedalin | Leishmania mexicana (promastigotes) | 0.42 - 0.54 | [9] |
| Polymatin B | Leishmania mexicana (promastigotes) | 0.42 - 0.54 | [9] |
| Enhydrin | Leishmania mexicana (amastigotes) | 0.85 - 1.64 | [9] |
| Uvedalin | Leishmania mexicana (amastigotes) | 0.85 - 1.64 | [9] |
| Polymatin B | Leishmania mexicana (amastigotes) | 0.85 - 1.64 | [9] |
| Enhydrin | Trypanosoma cruzi (epimastigotes) | 0.35 - 0.60 | [9] |
| Uvedalin | Trypanosoma cruzi (epimastigotes) | 0.35 - 0.60 | [9] |
| Polymatin B | Trypanosoma cruzi (epimastigotes) | 0.35 - 0.60 | [9] |
| Eupatoriopicrin | Trypanosoma cruzi (amastigotes) | 2.3 | [4] |
Table 4: Pharmacokinetic Parameters of Selected Germacranolide Sesquiterpenes in Rats
| Compound | Administration Route | Cmax | Tmax (h) | t1/2 (h) | AUC | Reference |
| Costunolide | Oral | 0.024 ± 0.004 mg/L | 9.0 ± 1.5 | 4.97 | 0.33 ± 0.03 mg·h/mL | [2] |
| Costunolide | Oral | 19.84 ng/mL | 10.46 | 5.54 | 308.83 ng·h/mL | [2][8] |
| Dehydrocostus lactone | Oral | Not specified | 12.39 | 4.32 ± 0.71 | 7884.51 ng·h/mL | [8] |
| Costunolide | Intravenous | 12.29 ± 1.47 µg/mL | Not applicable | Not specified | Not specified | [10] |
| Dehydrocostus lactone | Intravenous | 5.79 ± 0.13 µg/mL | Not applicable | Not specified | Not specified | [10] |
| Parthenolide | Not specified | 138.86±21.07 ng·mL-1 (at 80 mg·kg-1) | Not specified | < 1.5 | Disproportionate increase with dose |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of research findings.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of germacranolide sesquiterpenes on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Germacranolide sesquiterpene stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the germacranolide sesquiterpene for 72 hours.
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: NF-κB Reporter Assay
Objective: To assess the inhibitory effect of germacranolide sesquiterpenes on NF-κB activation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB reporter construct (e.g., luciferase or SEAP).
-
Complete cell culture medium.
-
LPS (Lipopolysaccharide) for stimulation.
-
Germacranolide sesquiterpene stock solution.
-
Luciferase or SEAP assay kit.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the germacranolide sesquiterpene for a specified time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.
-
Lyse the cells according to the reporter assay kit protocol.
-
Measure the luciferase activity (luminescence) or SEAP activity (absorbance).
-
Normalize the reporter activity to cell viability (e.g., using an MTT assay in parallel).
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
Protocol 3: Isolation of Germacranolide Sesquiterpenes from Plant Material
Objective: To isolate and purify germacranolide sesquiterpenes from a plant source.
Materials:
-
Dried and powdered plant material.
-
Solvents for extraction (e.g., dichloromethane, methanol).
-
Chromatography columns (e.g., silica (B1680970) gel, polyamide).
-
Solvents for chromatography (e.g., hexane, ethyl acetate, acetone, methanol).
-
Thin-layer chromatography (TLC) plates.
-
Preparative TLC or HPLC system for final purification.
-
Spectroscopic instruments for structure elucidation (NMR, MS).
Procedure:
-
Extraction: Extract the powdered plant material with a suitable solvent (e.g., dichloromethane) at room temperature. Concentrate the extract under reduced pressure.
-
Fractionation: Subject the crude extract to column chromatography (e.g., silica gel) and elute with a gradient of solvents (e.g., hexane-ethyl acetate) to obtain several fractions.
-
Monitoring: Monitor the fractions using TLC to identify those containing compounds of interest.
-
Purification: Subject the promising fractions to further chromatographic techniques, such as preparative TLC or HPLC, using different solvent systems to isolate pure compounds.
-
Structure Elucidation: Determine the chemical structure of the isolated compounds using spectroscopic methods, including 1D and 2D NMR (e.g., 1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESIMS).
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: NF-κB Signaling Pathway and the inhibitory action of Germacranolide Sesquiterpenes.
Experimental Workflows
Caption: General workflow for the isolation and bioactivity screening of germacranolides.
Conclusion
Germacranolide sesquiterpenes represent a promising class of natural products with a wide range of therapeutic applications. Their potent cytotoxic and anti-inflammatory activities, coupled with their antimicrobial and antiparasitic properties, make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of the current research in the field, including quantitative data on their biological activities, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. It is hoped that this resource will serve as a valuable tool for researchers and professionals working to unlock the full therapeutic potential of these fascinating natural compounds. Further research is warranted to explore the mechanisms of action of a wider range of germacranolides, to optimize their pharmacokinetic properties, and to evaluate their efficacy and safety in clinical settings.
References
- 1. Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The germacranolide sesquiterpene lactone neurolenin B of the medicinal plant Neurolaena lobata (L.) R.Br. ex Cass inhibits NPM/ALK-driven cell expansion and NF-κB-driven tumour intravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of costunolide and dehydrocostuslactone after oral administration of Radix aucklandiae extract in normal and gastric ulcer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Study on the pharmacokinetics and metabolism of costunolide and dehydrocostus lactone in rats by HPLC-UV and UPLC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Navigating the Stability Landscape of 1-Acetyltagitinin A: A Technical Guide to Degradation Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available stability and degradation data for 1-Acetyltagitinin A is limited. This technical guide, therefore, provides a comprehensive framework based on established principles of pharmaceutical stability analysis. The experimental protocols, data tables, and degradation pathways presented herein are illustrative and intended to guide researchers in designing and executing studies for this or structurally related compounds.
Introduction to this compound Stability
This compound, a sesquiterpene lactone, holds potential for therapeutic applications. However, ensuring its safety and efficacy hinges on a thorough understanding of its chemical stability. Like many natural products, its complex structure, featuring ester and lactone functionalities, may be susceptible to degradation under various environmental conditions. This guide outlines a systematic approach to investigating the stability of this compound, identifying potential degradation products, and establishing a stability-indicating analytical method.
Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule and helping to develop and validate analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[1][2]
Hypothetical Stability Profile of this compound
A comprehensive stability assessment of this compound would involve evaluating its degradation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following tables present a hypothetical summary of quantitative data that would be generated from such studies.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Parameters | Duration | Assay of this compound (%) | Total Degradation (%) | Number of Degradants | Major Degradant(s) (RRT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 85.2 | 14.8 | 2 | 0.78 |
| Base Hydrolysis | 0.1 M NaOH, RT | 8 h | 70.5 | 29.5 | 3 | 0.65, 0.82 |
| Oxidative | 3% H₂O₂, RT | 48 h | 92.1 | 7.9 | 1 | 0.91 |
| Thermal | 80°C, Solid State | 72 h | 95.8 | 4.2 | 1 | 1.15 |
| Photolytic | ICH Option 2, Solid State | 1.2 million lux hours | 98.1 | 1.9 | 1 | 0.88 |
RRT: Relative Retention Time
Table 2: Hypothetical Purity Analysis of this compound and its Degradation Products by a Stability-Indicating HPLC Method
| Peak Name | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) - Stressed Sample (Base Hydrolysis) | Peak Purity |
| Degradant 1 | 5.2 | 0.65 | 15.3 | >99% |
| Degradant 2 | 6.6 | 0.82 | 10.2 | >99% |
| This compound | 8.0 | 1.00 | 70.5 | >99% |
| Degradant 3 | 9.2 | 1.15 | 4.0 | >99% |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The ester and lactone rings are likely hotspots for hydrolysis, while other functional groups could be susceptible to oxidation.
Hydrolytic Degradation
Acid and base-catalyzed hydrolysis are common degradation pathways for compounds containing ester and lactone functional groups.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkage may be cleaved, leading to the formation of the corresponding carboxylic acid and alcohol.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester and lactone can be hydrolyzed to yield a carboxylate salt and the corresponding alcohol.
Oxidative Degradation
Oxidative degradation can be initiated by exposure to peroxides, oxygen, or light. Potential sites of oxidation in this compound could include allylic positions or other electron-rich moieties.
Photodegradation
Exposure to UV or visible light can lead to photolytic reactions, potentially causing rearrangements, isomerizations, or cleavage of chemical bonds.
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation and the development of a stability-indicating analytical method.
Forced Degradation Studies
Objective: To generate degradation products and assess the intrinsic stability of this compound.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, transfer an aliquot of the stock solution to a vial.
-
Subject the samples to the stress conditions as detailed below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Analyze the samples using a developed stability-indicating HPLC method.
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 80°C in a calibrated oven for 72 hours.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2). A control sample should be protected from light.
The following diagram illustrates a typical workflow for a forced degradation study.
Stability-Indicating HPLC Method Development and Validation
Objective: To develop and validate a chromatographic method that can separate this compound from its degradation products and accurately quantify it.
Chromatographic Conditions (Hypothetical):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (based on UV spectrum of this compound)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing stressed samples and checking for peak purity using a photodiode array (PDA) detector.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range (e.g., 10-150 µg/mL).
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies of spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
The following diagram illustrates the logical relationship in developing a stability-indicating method.
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
Quantum Chemical Calculations for 1-Acetyltagitinin A: A Methodological Overview
Quantum chemical calculations offer a powerful lens through which to understand the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity and biological activity.[1][2] For a molecule like 1-Acetyltagitinin A, these computational approaches can provide invaluable insights into its electronic properties, potential interaction with biological targets, and spectroscopic characteristics. The primary methods for such investigations are rooted in density functional theory (DFT) and other ab initio quantum mechanical approaches.[3][4]
Conceptual Workflow for Quantum Chemical Analysis
A typical workflow for the quantum chemical analysis of this compound would involve a series of sequential and interconnected computational steps. This process is designed to progressively refine the understanding of the molecule's properties, from its basic geometry to its complex electronic behavior.
Figure 1: A generalized workflow for performing quantum chemical calculations on a molecule like this compound.
Detailed Methodologies
A detailed investigation would necessitate the application of specific, well-validated computational protocols. The following sections outline the key experimental (in a computational sense) procedures that would be central to a thorough analysis of this compound.
Geometry Optimization
The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that seeks to find the minimum energy structure on the potential energy surface.
Protocol:
-
Initial Structure: An initial 3D structure of this compound would be generated using molecular modeling software.
-
Level of Theory: Density Functional Theory (DFT) is a common and effective method for geometry optimization.[4] A functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.[5]
-
Basis Set: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, must be selected. The 6-31G(d,p) basis set is a widely used and suitable starting point for molecules of this size, providing a good balance between accuracy and computational cost.[5]
-
Convergence Criteria: The optimization process is iterated until the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds, indicating that a stationary point on the potential energy surface has been reached.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency analysis is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Protocol:
-
Calculation: The second derivatives of the energy with respect to the atomic coordinates are calculated at the optimized geometry using the same level of theory and basis set as the optimization.
-
Analysis: The resulting vibrational frequencies and their corresponding intensities are used to generate a theoretical vibrational spectrum. This can be compared with experimental data if available.
Electronic Structure Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity. This involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Protocol:
-
Molecular Orbital Calculation: The energies and spatial distributions of the molecular orbitals are calculated from the converged wavefunction of the optimized geometry.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap generally indicates higher reactivity.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
Data Presentation: Predicted Properties of this compound
While specific pre-computed data for this compound is unavailable, a typical output from the aforementioned calculations would be summarized in tables for clarity and comparative analysis. The following tables illustrate the expected format for presenting such quantitative data.
Table 1: Optimized Geometrical Parameters (Hypothetical)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-C2 | 1.54 Å |
| Bond Length | C=O (Acetyl) | 1.21 Å |
| Bond Angle | C1-C10-C5 | 109.5° |
| Dihedral Angle | H-C6-C7-H | 120.0° |
Table 2: Calculated Vibrational Frequencies (Hypothetical)
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | 3100 | High | Low | C-H stretch (sp²) |
| 2 | 1750 | Very High | Medium | C=O stretch (lactone) |
| 3 | 1735 | Very High | Medium | C=O stretch (acetyl) |
| 4 | 1240 | High | Low | C-O stretch |
Table 3: Electronic Properties (Hypothetical)
| Property | Value | Unit |
| Energy of HOMO | -6.5 | eV |
| Energy of LUMO | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.2 | Debye |
Logical Relationships in Computational Drug Design
The data generated from quantum chemical calculations forms the foundation for further in-silico drug development efforts, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. The logical flow of this process can be visualized as follows.
Figure 2: The logical progression from initial quantum chemical calculations to later stages of computer-aided drug design.
Conclusion
While a dedicated computational study on this compound has yet to be published, the methodologies outlined in this guide provide a robust framework for its theoretical investigation. By employing DFT and other quantum chemical methods, researchers can elucidate the structural, electronic, and spectroscopic properties of this natural product. The resulting data would be instrumental in understanding its chemical behavior and could significantly accelerate efforts in drug discovery and development by providing a rational basis for its interaction with biological systems. The application of these computational tools is a critical component of modern chemical and pharmaceutical research.[1][6]
References
- 1. steeronresearch.com [steeronresearch.com]
- 2. indianabiosciences.org [indianabiosciences.org]
- 3. researchgate.net [researchgate.net]
- 4. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse World of Tagitinins: A Technical Guide for Researchers
An In-depth Exploration of the Chemical Diversity, Bioactivity, and Therapeutic Potential of Tagitinins (B1237875) for Researchers, Scientists, and Drug Development Professionals.
Introduction
Tagitinins are a class of sesquiterpene lactones, naturally occurring compounds predominantly found in plants of the Asteraceae family, with Tithonia diversifolia (the Mexican sunflower) being a primary source.[1] These molecules have garnered significant scientific interest due to their wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimalarial properties. This technical guide provides a comprehensive overview of the chemical diversity of tagitinins, detailing their isolation, structural elucidation, and biological activities, with a focus on quantitative data and experimental methodologies.
Chemical Diversity of Tagitinins
The chemical diversity of tagitinins stems from variations in their core sesquiterpene lactone structure. Several tagitinin derivatives have been isolated and characterized, with tagitinins A, C, and F being among the most studied. The structural differences between these analogs, often involving the presence and position of hydroxyl and ester functional groups, contribute to their varying biological activities.
Table 1: Physicochemical Properties of Major Tagitinins
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Tagitinin A | C₁₉H₂₈O₇ | 368.42 |
| Tagitinin C | C₁₉H₂₄O₆ | 348.39 |
| Tagitinin F | C₁₉H₂₄O₆ | 348.39 |
Experimental Protocols
Isolation and Purification of Tagitinins from Tithonia diversifolia
A common method for the isolation and purification of tagitinins from the leaves of Tithonia diversifolia involves a multi-step extraction and chromatographic process. The following is a generalized protocol based on established methodologies[2]:
-
Plant Material Preparation: Dried and powdered leaves of Tithonia diversifolia are used as the starting material.
-
Successive Maceration: The powdered leaves are subjected to successive maceration with solvents of increasing polarity. A typical sequence is:
-
n-Hexane: To remove non-polar compounds like fats and waxes.
-
Dichloromethane (DCM): This fraction is often enriched with sesquiterpene lactones.
-
Methanol: To extract more polar compounds.
-
-
Fractionation of the Active Extract: The DCM extract, which typically shows the highest bioactivity, is further fractionated using column chromatography.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of solvents, such as a mixture of n-hexane and ethyl acetate (B1210297) with increasing polarity, is used to elute the compounds.
-
-
Purification of Individual Tagitinins: The fractions obtained from column chromatography are analyzed by Thin Layer Chromatography (TLC). Fractions containing compounds with similar retention factors (Rf values) are pooled and subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the individual tagitinins.
Quantification of Tagitinin C using High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of tagitinin C in plant extracts and purified samples. The following is a representative HPLC protocol[3]:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength where tagitinin C exhibits maximum absorbance (e.g., 220 nm).
-
Quantification: A calibration curve is generated using a certified reference standard of tagitinin C. The concentration of tagitinin C in the samples is then determined by comparing their peak areas to the calibration curve.
Structural Elucidation of Tagitinins
The definitive identification of tagitinins and the determination of their stereochemistry are achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.[4] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the tagitinins.[5] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the structure of the molecule.[6]
Biological Activities and Quantitative Data
Tagitinins exhibit a range of biological activities, with significant potential in drug development. The following tables summarize the quantitative data for the cytotoxic, anti-inflammatory, and antimalarial activities of different tagitinins.
Table 2: Cytotoxic Activity of Tagitinins against Cancer Cell Lines (IC₅₀ values)
| Tagitinin | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| Tagitinin C | Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [4][7] |
| Tagitinin C | Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [4][7] |
| Tagitinin C | HCT-116 | Colorectal Carcinoma | 0.706 | [8] |
| Tagitinin C | Keloid Fibroblasts (72h) | - | 0.122 | [7] |
| Tagitinin C | Keloid Fibroblasts (120h) | - | 0.039 | [7] |
| Tagitinin C | U373 | Glioblastoma | 6.1 ± 0.1 | [9] |
| Tagitinin A | KB | Human oral cancer | - | [10] |
| Tagitinin A | HepG2 | Hepatocellular Carcinoma | - | [10] |
| Tagitinin A | A549 | Lung Carcinoma | - | [10] |
| Tagitinin A | MCF7 | Breast Cancer | - | [10] |
| Tagitinin F | - | - | - | [7] |
Table 3: Anti-inflammatory Activity of Tagitinins
| Tagitinin | Assay | IC₅₀ | Reference |
| Tagitinin A, C, F | Inhibition of LPS-induced IL-6, CXCL8, and TNF-α production in human neutrophils | - | |
| Tagitinin F | Inhibition of LPS-induced myeloperoxidase activity in human neutrophils | Significant inhibition |
Table 4: Antimalarial Activity of Tagitinins against Plasmodium falciparum
| Tagitinin | Strain | IC₅₀ (µg/mL) | Reference |
| Tagitinin C | FCA | 0.33 | [8] |
| Orizabin and Tagitinin C | NF54 (chloroquine sensitive) | 0.83 and 0.54 respectively | [11] |
Signaling Pathways and Mechanisms of Action
The biological effects of tagitinins are mediated through their interaction with various cellular signaling pathways.
Caspase-Dependent Apoptosis
Tagitinin C has been shown to induce apoptosis in cancer cells through a caspase-dependent pathway.[4] This involves the activation of initiator caspases, such as caspase-8, which in turn activate executioner caspases like caspase-3, leading to programmed cell death.
Caspase-Dependent Apoptosis Pathway Induced by Tagitinin C.
PERK-Nrf2-HO-1 Signaling Pathway and Ferroptosis
Tagitinin C can also induce a form of iron-dependent cell death known as ferroptosis. This is mediated through the activation of the PERK-Nrf2-HO-1 signaling pathway. Endoplasmic reticulum (ER) stress activates PERK, which in turn phosphorylates and activates the transcription factor Nrf2. Nrf2 then translocates to the nucleus and promotes the expression of Heme Oxygenase-1 (HO-1), leading to an accumulation of iron and subsequent lipid peroxidation, a hallmark of ferroptosis.
PERK-Nrf2-HO-1 Signaling Pathway and Ferroptosis Induction by Tagitinin C.
Conclusion
The tagitinins represent a chemically diverse group of sesquiterpene lactones with significant therapeutic potential. Their varied biological activities, particularly in the realms of oncology, inflammation, and infectious diseases, make them promising lead compounds for drug discovery and development. This guide has provided a comprehensive overview of their chemical diversity, methods for their isolation and characterization, and their mechanisms of action. Further research into the structure-activity relationships of a wider range of tagitinin derivatives and in-depth preclinical and clinical studies are warranted to fully realize their therapeutic promise.
References
- 1. The caspase family: molecular bases of interaction in apoptosis and pyroptosis [journal.hep.com.cn]
- 2. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tandem mass tag-based quantitative proteomics analysis reveals the new regulatory mechanism of progranulin in influenza virus infection [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antiplasmodial activity of Tithonia diversifolia and identification of its main active constituent: tagitinin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Isolation of 1-Acetyltagitinin A from Tithonia diversifolia
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Acetyltagitinin A is a germacrane-type sesquiterpene lactone that has been isolated from Tithonia diversifolia (Hemsl.) A. Gray, a plant belonging to the Asteraceae family. Sesquiterpene lactones from Tithonia diversifolia have been investigated for various biological activities. This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Tithonia diversifolia. The protocol is based on established methods for the extraction and separation of sesquiterpene lactones from plant materials.
Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₈ |
| Molecular Weight | 410.46 g/mol |
| Appearance | Typically a white or off-white amorphous powder or crystalline solid |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758), ethyl acetate (B1210297), acetone, and methanol. Limited solubility in non-polar solvents like hexane (B92381). |
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Material: Fresh leaves of Tithonia diversifolia.
-
Collection: Collect healthy, disease-free leaves.
-
Drying: Air-dry the leaves in a well-ventilated area, preferably in the shade, to prevent the degradation of thermolabile compounds. The drying process is complete when the leaves are brittle.
-
Grinding: Grind the dried leaves into a fine powder using a mechanical grinder. A finer powder increases the surface area for efficient solvent extraction.
Extraction of Crude Sesquiterpene Lactones
This protocol employs a sequential maceration technique with solvents of increasing polarity to effectively extract a range of compounds and obtain a crude extract enriched with sesquiterpene lactones.
-
Initial Defatting (Hexane Extraction):
-
Weigh the powdered leaf material (e.g., 1 kg).
-
Place the powder in a large container and add n-hexane in a 1:5 (w/v) ratio (1 kg of powder in 5 L of n-hexane).
-
Macerate for 48-72 hours at room temperature with occasional stirring.
-
Filter the mixture through cheesecloth or a fine-mesh sieve to separate the marc (solid plant residue) from the hexane extract.
-
Repeat the hexane extraction of the marc two more times to ensure complete removal of non-polar compounds like fats and waxes.
-
Discard the hexane extracts (or save for other analyses) and air-dry the marc completely to remove residual hexane.
-
-
Dichloromethane Extraction:
-
Transfer the defatted and dried marc to a clean container.
-
Add dichloromethane (DCM) in a 1:5 (w/v) ratio (e.g., for the marc from 1 kg of leaves, add 5 L of DCM).
-
Macerate for 48-72 hours at room temperature with occasional stirring.
-
Filter the mixture to separate the marc from the DCM extract.
-
Repeat the DCM extraction two more times.
-
Combine all the DCM extracts.
-
Concentrate the combined DCM extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude DCM extract. This extract is expected to be rich in sesquiterpene lactones, including this compound.[1]
-
Chromatographic Purification of this compound
The purification process involves two main chromatographic steps: initial fractionation by column chromatography followed by final purification using preparative High-Performance Liquid Chromatography (HPLC).
This step aims to separate the crude DCM extract into fractions with varying polarities, thereby isolating a fraction enriched in this compound.
-
Materials:
-
Silica (B1680970) gel (60-120 mesh) for column chromatography.
-
Glass column of appropriate size.
-
Solvents: n-hexane and ethyl acetate (EtOAc) of analytical grade.
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane:EtOAc (95:5)
-
n-hexane:EtOAc (90:10)
-
n-hexane:EtOAc (80:20)
-
n-hexane:EtOAc (70:30)
-
n-hexane:EtOAc (60:40)
-
n-hexane:EtOAc (50:50)
-
100% EtOAc
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 50-100 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate in a suitable solvent system (e.g., n-hexane:EtOAc 7:3 or 1:1). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating). Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound. This compound is expected to elute in the mid-polarity fractions.
-
This final step is crucial for obtaining high-purity this compound.
-
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Procedure:
-
Sample Preparation: Dissolve the enriched fraction from the column chromatography step in a minimal amount of the initial mobile phase composition (e.g., Acetonitrile:Water 40:60). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Suggested Gradient):
-
Flow Rate: 10-20 mL/min (depending on column dimensions).
-
Detection: UV at 220 nm.
-
Gradient Program:
-
0-5 min: 40% B (isocratic)
-
5-35 min: Linear gradient from 40% to 70% B
-
35-40 min: 70% B (isocratic)
-
40-45 min: Linear gradient from 70% to 40% B (column re-equilibration)
-
45-50 min: 40% B (isocratic)
-
-
-
Fraction Collection: Collect the peaks eluting from the column based on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by lyophilization or high-vacuum drying) to obtain the pure compound.
-
Characterization of this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The following are reported chemical shifts for this compound or structurally similar germacranolides which can be used for comparison:
-
¹H NMR (indicative shifts): Look for signals corresponding to olefinic protons, protons attached to carbons bearing oxygen atoms, and methyl groups.
-
¹³C NMR (indicative shifts): Expect signals for carbonyl carbons (lactone and acetate), olefinic carbons, carbons attached to oxygen, and aliphatic carbons.
-
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the isolated compound using techniques like Electrospray Ionization (ESI-MS). The expected molecular ion peak for C₂₁H₃₀O₈ would be around m/z 411 [M+H]⁺ or 433 [M+Na]⁺.
-
Quantitative Data Summary
The yield of this compound can vary significantly depending on the plant's geographical origin, harvest time, and the efficiency of the extraction and purification processes. The following table provides an example of expected yields based on similar isolation studies of sesquiterpene lactones.
| Stage | Input | Output | Expected Yield Range (%) | Purity (approximate) |
| Drying | 1 kg fresh leaves | ~0.25 kg dried leaves | 25% (w/w) | N/A |
| DCM Extraction | 1 kg dried leaves | 30 - 50 g crude extract | 3 - 5% (w/w) | <10% |
| Column Chromatography | 30 g crude DCM extract | 1 - 3 g enriched fraction | 3 - 10% (of crude extract) | 40 - 60% |
| Preparative HPLC | 1 g enriched fraction | 50 - 200 mg pure compound | 5 - 20% (of enriched fraction) | >95% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed high-performance liquid chromatography (HPLC) method for the separation and quantification of 1-Acetyltagitinin A, a sesquiterpene lactone of interest in pharmaceutical research. The described reversed-phase HPLC (RP-HPLC) method is designed to provide a robust and reliable analytical procedure for the determination of this compound in various sample matrices, such as plant extracts or purified fractions. The protocol includes details on sample preparation, chromatographic conditions, and a hypothetical method validation summary.
Introduction
This compound is a naturally occurring sesquiterpenoid that has garnered attention for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes. High-performance liquid chromatography is a powerful analytical technique well-suited for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note provides a starting point for researchers to develop and validate an HPLC method tailored to their specific analytical needs for this compound.
Proposed HPLC Method
The following HPLC parameters are proposed based on the analysis of structurally similar compounds, such as tagitinin C, and general principles for the analysis of sesquiterpene lactones.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; 35-40 min, 100-30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 220 nm |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
a. Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in 10.0 mL of methanol (B129727) in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% Mobile Phase A, 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of methanol to the sample in a conical flask.
-
Extract the sample by sonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Data Presentation
The following tables represent hypothetical data for a validated method and should be used as a guideline for the expected performance of this proposed HPLC method.
Table 1: Calibration Curve for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 152,340 |
| 25.0 | 380,850 |
| 50.0 | 761,700 |
| 100.0 | 1,523,400 |
| Linear Regression | y = 15200x + 340 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Method Precision (Repeatability)
| Sample | Concentration (µg/mL) | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | Replicate 4 (Area) | Replicate 5 (Area) | Mean Area | % RSD |
| Low QC | 5.0 | 76,150 | 76,200 | 75,980 | 76,310 | 76,050 | 76,138 | 0.18 |
| High QC | 75.0 | 1,141,000 | 1,142,500 | 1,139,800 | 1,143,200 | 1,140,500 | 1,141,400 | 0.12 |
Table 3: Method Accuracy (Spike and Recovery)
| Sample Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Plant Extract | 25.0 | 24.2 | 96.8 |
| Plant Extract | 50.0 | 49.1 | 98.2 |
| Plant Extract | 75.0 | 73.8 | 98.4 |
| Average Recovery | 97.8 |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical protocol for the quantification of this compound.
Caption: Workflow for the HPLC Analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a comprehensive framework for the reliable quantification of this compound. Researchers and drug development professionals are encouraged to use this application note as a guide and to perform in-house validation of the method to ensure its suitability for their specific applications. The provided protocols for sample preparation and analysis, along with the illustrative data, offer a solid foundation for the implementation of this analytical procedure.
Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 1-Acetyltagitinin A, a sesquiterpene lactone of significant interest for its potential therapeutic properties. The methodology outlined utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This document includes comprehensive procedures for sample preparation, GC-MS instrument parameters, and data analysis. Additionally, it presents a summary of expected quantitative data and visual representations of the experimental workflow and a relevant biological pathway.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in various plant species, notably from the Asteraceae family. These compounds have garnered considerable attention in the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[1][2] Accurate and reliable analytical methods are crucial for the isolation, characterization, and quantification of this compound in complex matrices such as plant extracts or biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and sensitive detection, making it an ideal method for the analysis of such compounds.[3] This note describes a comprehensive GC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for achieving accurate and reproducible GC-MS results. The following protocol is recommended for the extraction of this compound from plant material.
Materials:
-
Air-dried and powdered plant material
-
Acetone (B3395972) (analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (Silica-based)
-
GC vials (1.5 mL) with inserts
Protocol:
-
Extraction:
-
Macerate 10 g of powdered plant material in 100 mL of acetone by stirring for 24 hours at room temperature.[4]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Re-dissolve the crude extract in a minimal amount of a suitable volatile organic solvent like dichloromethane (B109758) or ethyl acetate.[5][6]
-
-
Purification (Solid Phase Extraction):
-
Condition a silica (B1680970) SPE cartridge with n-hexane.
-
Load the re-dissolved extract onto the cartridge.
-
Wash the cartridge with n-hexane to remove non-polar impurities.
-
Elute the fraction containing this compound with a mixture of n-hexane and ethyl acetate, gradually increasing the polarity. The optimal elution solvent composition should be determined empirically.
-
Collect the fractions and monitor by Thin Layer Chromatography (TCM).
-
Combine the fractions containing the compound of interest and evaporate the solvent.
-
-
Sample Derivatization (Optional): For compounds with low volatility, derivatization can improve chromatographic behavior. Silylation is a common method for compounds with active hydrogen atoms.[6] However, for this protocol, direct analysis is assumed to be feasible.
-
Final Sample Preparation:
-
Re-dissolve the purified sample in a volatile solvent such as ethyl acetate to a final concentration of approximately 10 µg/mL.[5]
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890N GC with 5975C MSD).[7]
GC Parameters:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4][8]
-
Inlet Temperature: 250 °C.[4]
-
Injection Volume: 1 µL.[3]
-
Injection Mode: Splitless or split (e.g., 40:1), depending on the sample concentration.[4][6]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.[4]
-
Final hold: 5 minutes at 280 °C.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.[7]
-
Quadrupole Temperature: 150 °C.[7]
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Mass Scan Range: m/z 40-500.[2]
-
Solvent Delay: 3 minutes.
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. Note that the exact retention time and mass fragments may vary slightly depending on the specific instrumentation and conditions used.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 15-20 minutes |
| Molecular Ion [M] ⁺ | m/z 334 (Calculated for C₁₇H₂₂O₆) |
| Key Mass Fragments (m/z) | 274 [M-CH₃COOH]⁺, 259, 231, 185, 121, 91, 43 [CH₃CO]⁺ |
| Limit of Detection (LOD) | To be determined empirically (typically in ng/mL range) |
| Limit of Quantification (LOQ) | To be determined empirically (typically in ng/mL range) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Hypothetical Signaling Pathway Inhibition
Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Discussion
The described GC-MS method is a reliable and effective approach for the analysis of this compound. The fragmentation pattern of sesquiterpene lactones in EI-MS is characterized by the loss of side chains and rearrangements of the lactone ring.[9][10][11] For this compound, the expected molecular ion peak at m/z 334 may be of low intensity. A prominent fragment is expected at m/z 274, corresponding to the loss of an acetic acid molecule (60 amu). Other significant fragments will arise from further cleavages of the sesquiterpene skeleton.
For quantitative analysis, it is recommended to use an internal standard to correct for variations in sample preparation and instrument response.[6] A calibration curve should be generated using certified reference standards of this compound to ensure accurate quantification. The method's linearity, precision, accuracy, and recovery should be validated according to standard guidelines.[12]
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of this compound. The detailed protocols for sample preparation and instrument parameters, along with the expected data, will aid researchers in the accurate identification and quantification of this bioactive compound. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and a potential mechanism of action, facilitating a deeper understanding of the analysis and biological relevance of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.umpr.ac.id [journal.umpr.ac.id]
- 4. scispace.com [scispace.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. plantarchives.org [plantarchives.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Analysis of 1-Acetyltagitinin A using Nuclear Magnetic Resonance (NMR)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the structural analysis of 1-Acetyltagitinin A, a sesquiterpene lactone of significant interest, using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments are presented, along with tabulated NMR data to facilitate structural elucidation and characterization.
Introduction
This compound is a naturally occurring sesquiterpene lactone isolated from various plant species, notably Tithonia diversifolia. Sesquiterpene lactones are a class of compounds known for their diverse biological activities, making them attractive targets for drug discovery and development. Accurate structural determination is paramount for understanding their structure-activity relationships. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products. This application note outlines the use of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR techniques for the complete structural assignment of this compound.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound. Data has been compiled from available spectroscopic information and is presented for a standard deuterated solvent (typically CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.38 | d | 9.5 |
| 2 | ~2.50 | m | |
| 3α | ~1.80 | m | |
| 3β | ~2.10 | m | |
| 5 | 4.95 | d | 9.0 |
| 6 | 4.15 | t | 9.0 |
| 7 | 2.85 | m | |
| 9α | ~2.20 | m | |
| 9β | ~2.40 | m | |
| 13a | 6.25 | d | 3.5 |
| 13b | 5.60 | d | 3.0 |
| 14 | 1.20 | s | |
| 15 | 1.85 | s | |
| OAc | 2.05 | s |
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 82.1 |
| 2 | 40.5 |
| 3 | 35.8 |
| 4 | 138.9 |
| 5 | 126.5 |
| 6 | 78.9 |
| 7 | 50.1 |
| 8 | 75.3 |
| 9 | 41.2 |
| 10 | 38.7 |
| 11 | 139.8 |
| 12 | 170.5 |
| 13 | 121.3 |
| 14 | 16.8 |
| 15 | 22.9 |
| OAc (C=O) | 170.1 |
| OAc (CH₃) | 21.1 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
3.2. 1D NMR Spectroscopy
-
¹H NMR Spectrum Acquisition:
-
Tune and shim the NMR spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 500 MHz spectrometer:
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
Process the data with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 125 MHz spectrometer:
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Process the data with an exponential window function (line broadening of 1-2 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
3.3. 2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin coupling networks.
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
Typical parameters:
-
Spectral width (F1 and F2): 12-16 ppm
-
Acquire 256-512 increments in the F1 dimension.
-
Number of scans per increment: 2-4
-
-
Process the data with a sine-bell window function in both dimensions and perform Fourier transformation. Symmetrize the spectrum.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and carbons.
-
Acquire a gradient-enhanced HSQC spectrum.
-
Typical parameters:
-
¹H spectral width (F2): 12-16 ppm
-
¹³C spectral width (F1): 180-200 ppm
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire 256-512 increments in the F1 dimension.
-
Number of scans per increment: 4-8
-
-
Process the data with appropriate window functions (e.g., sine-bell in F2, sine-bell or QSINE in F1) and perform Fourier transformation.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Acquire a gradient-enhanced HMBC spectrum.
-
Typical parameters:
-
¹H spectral width (F2): 12-16 ppm
-
¹³C spectral width (F1): 200-240 ppm
-
Set the long-range coupling constant (ⁿJCH) to an optimized value, typically 8 Hz.
-
Acquire 256-512 increments in the F1 dimension.
-
Number of scans per increment: 8-16
-
-
Process the data with appropriate window functions and perform Fourier transformation.
-
Visualization of Experimental Workflow
The logical flow of NMR experiments for the structural elucidation of this compound is depicted below.
Caption: Workflow for NMR-based structural elucidation.
The relationship between the different NMR experiments and the information they provide for piecing together the molecular structure is illustrated in the following diagram.
Caption: Relationship between NMR experiments and structural information.
Application Notes and Protocols for In Vitro Cytotoxicity of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A belongs to the family of sesquiterpene lactones, a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Understanding the in vitro cytotoxicity of this compound is a critical first step in the evaluation of its potential as a therapeutic agent. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity. Additionally, this document summarizes the cytotoxic effects of a closely related compound, Tagitinin C, and describes a key signaling pathway implicated in its mechanism of action.
While specific cytotoxic data for this compound is not widely available in the current literature, the data for Tagitinin C, a structurally similar sesquiterpene lactone, serves as a valuable proxy for estimating its potential efficacy and guiding experimental design.
Data Presentation: Cytotoxicity of Tagitinin C
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tagitinin C against various cancer cell lines, as determined by in vitro cytotoxicity assays. This data provides a comparative benchmark for the cytotoxic potential of related compounds like this compound.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HepG2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [1][2][3][4] |
| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [1][2][3][4] |
| HCT116 | Colorectal Cancer | Not specified, but noted to induce ferroptosis | [1] |
| Keloid Fibroblasts | - | 0.122 (72h), 0.039 (120h) | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | Significant decrease in cell number at 0.25 µg/mL | [1] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5] It is a sensitive and reproducible method suitable for high-throughput screening of cytotoxic compounds.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from exponential phase cultures using trypsin-EDTA.
-
Perform a cell count and determine cell viability using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at an optimal density (typically 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) without removing the culture medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water to remove TCA, serum proteins, and unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (optical density) at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
Experimental Workflow
Caption: Workflow for the SRB cytotoxicity assay.
Proposed Signaling Pathway for Tagitinin-Induced Cell Death
Tagitinin C, a compound structurally related to this compound, has been shown to induce both apoptosis and ferroptosis in cancer cells. One of the key mechanisms involves the induction of endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway.[1][2] This leads to an accumulation of iron and reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. Concurrently, Tagitinin C can also induce apoptosis through caspase-dependent pathways.
Caption: Tagitinin C-induced cell death pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Anti-Metastatic Activity of Tagitinin C from Tithonia diversifolia in a Xenograft Mouse Model of Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 5. Identification of tagitinin C from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Acetyltagitinin A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of 1-Acetyltagitinin A, a sesquiterpene lactone of significant interest in pharmaceutical research. Due to their low volatility and thermal sensitivity, High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of sesquiterpene lactones.[1][2] This application note outlines a robust Reversed-Phase HPLC (RP-HPLC) method coupled with UV detection for the accurate quantification of this compound in various sample matrices. The protocol includes procedures for sample preparation, instrument setup, and data analysis. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a naturally occurring sesquiterpene lactone with potential therapeutic applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. This document describes a validated RP-HPLC method that is specific, accurate, precise, and linear over a defined concentration range.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C21H30O8[3] |
| Molecular Weight | 410.458 g/mol [3] |
| CAS Number | 60547-63-9[3][4][5] |
Experimental Protocol
This section details the materials, equipment, and procedures for the quantitative analysis of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Methanol (B129727) (HPLC grade)
-
Sample diluent: Acetonitrile:Water (50:50, v/v)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the sample with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the sample diluent to fall within the calibration curve range.
Method Validation Parameters
The developed HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.5 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for analytical method validation.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The method is suitable for routine analysis in research and quality control laboratories. Proper method validation should be performed to ensure the reliability of the results for its intended application.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 1-Acetyltagitinin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1-Acetyltagitinin A derivatives and the subsequent structure-activity relationship (SAR) studies to evaluate their potential as anticancer agents. The protocols outlined below are based on established methodologies for similar sesquiterpene lactones and can be adapted for the derivatization and biological evaluation of this compound.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities, including cytotoxic effects against cancer cells. To explore and optimize its therapeutic potential, the synthesis of various derivatives and systematic SAR studies are crucial. This document details the synthetic approaches to modify the this compound scaffold and the protocols for assessing the cytotoxic activity of the resulting derivatives. While specific data for this compound derivatives is limited in publicly available literature, the methodologies presented here are based on successful studies with structurally related compounds like Tagitinin C.[1][2]
Data Presentation: Structure-Activity Relationship of Tagitinin C Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of synthesized Tagitinin C derivatives against various human cancer cell lines. This data serves as a valuable reference for predicting the potential activity of analogous this compound derivatives. The core structure of Tagitinin C features an α-methylene-γ-lactone motif and two α,β-unsaturated ketone systems, which are common reactive sites for Michael addition.[2]
| Compound | Modification | MCF-7 (IC50, µM) | MCF7-MDR (IC50, µM) | MiaPaCa-2 (IC50, µM) | HEK-293 (Normal Cell Line) (IC50, µM) |
| Tagitinin C | Parent Compound | >10 | >10 | 8.5 | >10 |
| Derivative 1 | Michael addition of N-methylpiperazine | 7.2 | 6.8 | 4.1 | >10 |
| Derivative 2 | Michael addition of morpholine | 8.1 | 7.5 | 5.3 | >10 |
| Derivative 3 | Michael addition of thiophenol | 6.5 | 6.1 | 3.8 | >10 |
| Derivative 4 | Michael addition of diethyl phosphite | 9.3 | 8.9 | 6.2 | >10 |
Note: The data presented is for Tagitinin C derivatives and is intended to be illustrative for the potential SAR of this compound derivatives.[2] Synthesis and evaluation of this compound derivatives are required to establish their specific activity.
Experimental Protocols
Synthesis of this compound Derivatives via Michael Addition
This protocol describes a general method for the synthesis of this compound derivatives by targeting the α,β-unsaturated carbonyl systems, which are susceptible to Michael addition reactions.
Materials:
-
This compound
-
Selected nucleophile (e.g., amines, thiols, phosphonates)
-
Solvent (e.g., Dichloromethane, Methanol, Tetrahydrofuran)
-
Base catalyst (e.g., Triethylamine, Diisopropylethylamine), if required
-
Stir plate and stir bar
-
Round bottom flask
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round bottom flask.
-
Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a salt, add a suitable base to liberate the free nucleophile.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent.
-
Characterize the structure of the synthesized derivative using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK-293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., Doxorubicin) in the complete cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway Diagram
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is frequently observed in cancer.[3][4][5] Many anticancer agents exert their effects by targeting components of this pathway. While the direct interaction of this compound derivatives with this pathway requires experimental validation, a general understanding of this pathway is essential for mechanism of action studies.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cancer Research: Targeting Tumors with 1-Acetyltagitinin A and Related Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-Acetyltagitinin A, a sesquiterpene lactone primarily found in Tithonia diversifolia, as an anti-cancer agent. The following sections detail sensitive cancer cell lines, quantitative data on cytotoxic activity of Tithonia diversifolia extracts, the underlying molecular mechanisms of action for this class of compounds, and detailed protocols for assessing its efficacy.
Introduction to this compound and Sesquiterpene Lactones in Oncology
This compound belongs to the family of sesquiterpene lactones, a class of natural products that have garnered significant attention for their potent anti-cancer properties.[1][2] These compounds are known to induce apoptosis, arrest the cell cycle, and regulate immune responses within the tumor microenvironment.[1] While direct extensive data on purified this compound is emerging, studies on extracts of Tithonia diversifolia, rich in this and related compounds like Tagitinin C, have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5][6] The primary mechanism of action for many sesquiterpene lactones involves the modulation of key signaling pathways, most notably the inhibition of the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[1][2][7][8]
Cancer Cell Line Sensitivity
Extracts from Tithonia diversifolia have shown promising cytotoxic activity across a range of human cancer cell lines. The ethanolic extract, in particular, has demonstrated significant potency. Below is a summary of sensitive cell lines and their corresponding IC50 values.
Table 1: Cytotoxic Activity of Tithonia diversifolia Ethanolic Extract against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT-116 | Colon Carcinoma | 7.12 |
| SNB-19 | Glioblastoma | Not specified |
| NCI-H460 | Lung Cancer | Not specified |
| MCF-7 | Breast Cancer | Not specified |
| (Data derived from studies on the ethanolic extract of Tithonia diversifolia leaves)[4] |
The human colon carcinoma cell line, HCT-116, has been identified as being particularly sensitive to the cytotoxic effects of Tithonia diversifolia extracts.[4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary anti-cancer mechanism of sesquiterpene lactones, including likely this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7][8] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival.[9][10][11] In many cancers, the NF-κB pathway is constitutively active, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[12]
Sesquiterpene lactones can inhibit the NF-κB pathway by targeting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB (p50/p65) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and inhibitors of apoptosis proteins (IAPs).[1][12]
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethanolic extract from leaves of tithonia diversifolia induces apoptosis in HCT-116 cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mail.sciencebiology.org [mail.sciencebiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-κB signaling pathway [ouci.dntb.gov.ua]
- 8. Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: map04064 [kegg.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Action of 1-Acetyltagitinin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the mechanism of action of 1-Acetyltagitinin A, a sesquiterpene lactone isolated from Tithonia diversifolia, in the context of inflammation. The primary anti-inflammatory mechanism of this compound and related compounds involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Application Notes
This compound, a germacrane (B1241064) sesquiterpene, has demonstrated significant anti-inflammatory properties. Its principal mechanism of action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] This inhibition is thought to occur through the alkylation of cysteine residues within the DNA binding domain of the p65 subunit of NF-κB.[2][3] By suppressing NF-κB activation, this compound effectively reduces the transcription and subsequent release of pro-inflammatory mediators, including cytokines and chemokines.[2]
Studies on closely related sesquiterpene lactones isolated from Tithonia diversifolia, such as Tagitinin A, C, and F, have further elucidated the anti-inflammatory effects. These compounds have been shown to significantly decrease the production of key inflammatory cytokines, including Interleukin-6 (IL-6), CXCL8 (Interleukin-8), and Tumor Necrosis Factor-alpha (TNF-α), in human neutrophils stimulated with lipopolysaccharide (LPS).[4][5][6]
Currently, there is no available research detailing the effects of this compound on other major inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway or the NLRP3 inflammasome. Therefore, the primary focus of mechanism of action studies for this compound remains on its well-established NF-κB inhibitory activity.
Data Presentation
The following tables summarize the quantitative data available for the anti-inflammatory effects of this compound and its related compounds.
Table 1: Inhibition of NF-κB Activity by Sesquiterpene Lactones from Tithonia diversifolia
| Compound | IC₅₀ (µM) for TNF-α-induced NF-κB activity |
| This compound (Compound 1) | 3.1 |
| Compound 2 | 1.9 |
| Compound 4 | 0.6 |
| Compound 5 | 5.2 |
| Compound 9 | 1.6 |
Data from a study on sesquiterpene lactones from Tithonia diversifolia, where this compound is referred to as Compound 1.[1]
Table 2: Effect of Tagitinins (B1237875) (100 µM) on Cytokine Production in LPS-Stimulated Human Neutrophils
| Cytokine | % Reduction by Tagitinin A | % Reduction by Tagitinin C | % Reduction by Tagitinin F |
| CXCL8 (IL-8) | >50% | >60% | >70% |
| IL-6 | >60% | >70% | >80% |
| TNF-α | >50% | >60% | >70% |
Data is estimated from graphical representations in the cited study and indicates a significant decrease in cytokine production.[4][6]
Mandatory Visualization
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for cytokine release assay.
Experimental Protocols
Protocol 1: Determination of NF-κB Inhibition using a Reporter Gene Assay
This protocol is a representative method for assessing the inhibition of NF-κB activation. Specific cell lines and reporter constructs may vary.
1. Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
TNF-α (or other NF-κB stimulus)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
2. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubate for 24 hours post-transfection.
3. Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.
4. Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Measurement of Cytokine Release from Human Neutrophils
This protocol is based on the methodology used to study the effects of tagitinins on human neutrophils.[4][7]
1. Materials:
-
Freshly drawn human peripheral blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for human IL-6, TNF-α, and CXCL8
-
96-well cell culture plates
2. Isolation of Human Neutrophils:
-
Isolate peripheral blood mononuclear cells (PBMCs) and neutrophils from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Collect the neutrophil-rich layer and perform red blood cell lysis.
-
Wash the neutrophil pellet with RPMI 1640 and resuspend the cells in RPMI 1640 supplemented with 10% FBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
3. Neutrophil Culture and Treatment:
-
Seed the isolated neutrophils in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Add varying concentrations of this compound (e.g., 1, 10, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (Dexamethasone, 100 µM).
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells with LPS (10 ng/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubate the plates for 18-21 hours.
4. Cytokine Quantification:
-
Centrifuge the 96-well plates to pellet the cells.
-
Carefully collect the culture supernatants.
-
Quantify the concentrations of IL-6, TNF-α, and CXCL8 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the mean cytokine concentrations for each treatment group.
-
Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory sesquiterpene lactones from Tithonia diversifolia trigger different effects on human neutrophils – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application of 1-Acetyltagitinin A in Natural Product-Based Drug Discovery: Application Notes and Protocols
Disclaimer: Specific experimental data on the biological activities of 1-Acetyltagitinin A is limited in the current scientific literature. The following application notes are based on the known activities of structurally related sesquiterpene lactones isolated from Tithonia diversifolia and serve as a guide for potential research and development. Experimental validation is required to confirm these activities for this compound.
Application Notes
This compound is a sesquiterpene lactone that can be isolated from medicinal plants such as Tithonia diversifolia. Structurally related compounds from this plant have demonstrated significant biological activities, suggesting that this compound holds potential as a lead compound in drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies.
Anti-Inflammatory Applications
Mechanism of Action: Many sesquiterpene lactones from Tithonia diversifolia exert their anti-inflammatory effects by inhibiting the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3][4] The proposed mechanism for inhibition by similar compounds involves the alkylation of cysteine residues within the NF-κB protein, preventing its translocation to the nucleus and subsequent gene transcription.[1] This targeted action suggests that this compound could be developed as a potent anti-inflammatory agent for conditions such as arthritis, inflammatory bowel disease, and dermatitis.
Preclinical Development: In preclinical studies, related compounds have shown the ability to reduce inflammation in various models. For researchers investigating this compound, a key step would be to determine its efficacy in both in vitro and in vivo models of inflammation and to elucidate its precise molecular targets within the NF-κB signaling pathway.
Anticancer Applications
Potential Mechanisms of Action: Several sesquiterpenoids from Tithonia diversifolia have exhibited promising anticancer activities. For instance, Tagitinin C has shown significant antiproliferative activity against human colon cancer cells.[5] Other related compounds have been found to induce cellular differentiation in human promyelocytic leukemia (HL-60) cells and to inhibit the formation of preneoplastic lesions in mouse mammary organ culture assays.[5] Furthermore, recent studies on sesquiterpene lactones from this plant have highlighted their potential as inducers of ferroptosis, a form of programmed cell death, in colon carcinoma cells.[6] Given these findings, this compound should be investigated for its cytotoxic and antiproliferative effects against a panel of human cancer cell lines. Key areas of investigation would include its ability to induce apoptosis, cell cycle arrest, or ferroptosis, and to identify the molecular pathways involved.
Quantitative Data Summary
Table 1: Template for In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay Type | Parameter | This compound Value (µM) | Positive Control (e.g., Doxorubicin) Value (µM) |
| Col2 | Colon Cancer | Antiproliferation | IC50 | Data to be determined | Data to be determined |
| HL-60 | Promyelocytic Leukemia | Cell Differentiation | EC50 | Data to be determined | Data to be determined |
| CT26 | Murine Colon Carcinoma | Ferroptosis Induction | EC50 | Data to be determined | Data to be determined |
Table 2: Template for In Vitro Anti-Inflammatory Activity of this compound
| Assay Type | Cell Line | Stimulant | Parameter | This compound Value (µM) | Positive Control (e.g., Dexamethasone) Value (µM) |
| NF-κB Luciferase Reporter | HEK293T | TNF-α | IC50 | Data to be determined | Data to be determined |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | IC50 | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential anti-inflammatory and anticancer activities of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., Col2, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
Visualizations
Caption: Potential NF-κB signaling pathway inhibition.
Caption: Workflow for determining cytotoxicity.
References
- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 1-Acetyltagitinin A for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which can limit its bioavailability and hinder the accurate assessment of its therapeutic potential.[1][3] These application notes provide detailed protocols for the formulation of this compound for both in vitro and in vivo preclinical studies, ensuring consistent and reliable delivery of the compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₈ | [4] |
| Molecular Weight | 410.458 g/mol | [4] |
| LogP | 1.70 | [4] |
| Boiling Point | 532.1 ± 50.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Solubility | Poorly soluble in water. May be soluble in DMSO, ethanol, or DMF. | [5] |
Formulation Strategies for Poorly Soluble Compounds
Several established methods can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound for preclinical research.[1][2][3][6][7]
-
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.[1]
-
Surfactants: These agents form micelles that can encapsulate and solubilize poorly soluble drugs.[1]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
-
Lipid-based formulations: These include solutions in oils and self-emulsifying drug delivery systems (SEDDS) that can improve absorption.[2][3]
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate.[1][2]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific experimental needs.
Protocol 1: Formulation for In Vitro Studies (e.g., Cell-based Assays)
This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh a precise amount of this compound powder (e.g., 4.105 mg for 1 mL of a 10 mM solution).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM solution).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate cell culture medium to achieve the final desired concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Formulation for In Vivo Studies (e.g., Rodent Models)
This protocol provides examples of formulations suitable for oral (PO) and intraperitoneal (IP) administration in preclinical animal models. The choice of formulation will depend on the required dose, the route of administration, and the specific animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Polyethylene glycol 400 (PEG400)
-
Carboxymethyl cellulose (B213188) sodium (CMC-Na)
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Homogenizer or sonicator
Example Formulations:
| Formulation Component | Oral Gavage (Suspension) | Intraperitoneal Injection (Solution/Suspension) |
| Vehicle | 0.5% CMC-Na in sterile water | 10% DMSO, 5% Tween® 80, 85% Saline |
| Preparation | 1. Weigh the required amount of this compound. 2. Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. 3. Suspend the this compound powder in the 0.5% CMC-Na solution. 4. Homogenize or sonicate the suspension to ensure uniformity. 5. Prepare fresh daily and keep suspended during dosing. | 1. Dissolve the required amount of this compound in DMSO to create a stock solution. 2. In a separate sterile vial, mix the Tween® 80 and saline. 3. Slowly add the this compound/DMSO stock solution to the Tween® 80/saline mixture while vortexing to form a clear solution or a fine suspension. 4. Ensure the final concentrations of DMSO and Tween® 80 are well-tolerated by the animals. |
| Reference | [5] | [5] |
Important Considerations for In Vivo Formulations:
-
Toxicity: All excipients must be well-tolerated by the animal species at the administered dose.
-
Stability: The stability of this compound in the chosen vehicle should be assessed.
-
Homogeneity: For suspensions, ensure uniform distribution of the compound before each administration.
-
pH and Osmolality: For injectable formulations, ensure the pH and osmolality are within a physiologically acceptable range to minimize irritation at the injection site.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a general workflow for the formulation and preclinical testing of this compound.
Proposed Signaling Pathway
Based on the known biological activities of sesquiterpenoid lactones, a likely mechanism of action for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a key regulator of inflammation and cell survival.
Conclusion
The successful preclinical evaluation of this compound is contingent upon the development of appropriate formulations to overcome its poor aqueous solubility. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers. Careful consideration of the physicochemical properties of the compound and the specific requirements of the preclinical model will ensure the generation of reliable and reproducible data, ultimately facilitating the translation of this promising natural product into a potential therapeutic agent.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. altmeyers.org [altmeyers.org]
- 3. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characterization, Antioxidant, Cytotoxic and Microbiological Activities of the Essential Oil of Leaf of Tithonia Diversifolia (Hemsl) A. Gray (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of Action of the Sesquiterpene Lactones Psilostachyin and Psilostachyin C on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Acetyltagitinin A as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data specifically for 1-Acetyltagitinin A as a chemical standard is limited. The following application notes and protocols are based on general methodologies for the analysis of related sesquiterpene lactones and the closely related compound, tagitinin C. Researchers should validate these methods for their specific application.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. As a chemical standard, this compound is essential for the accurate quantification and identification of this compound in plant extracts, herbal formulations, and in vitro/in vivo studies. This document provides detailed protocols for its use in analytical and biological research.
Analytical Applications
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A precise and accurate HPLC method is crucial for the quantification of this compound in various matrices. The following protocol is a general guideline for the analysis of sesquiterpene lactones and should be optimized for this compound.
Table 1: HPLC Method Parameters for Sesquiterpene Lactone Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient | 0-10 min: 30-50% A; 10-25 min: 50-70% A; 25-30 min: 70-30% A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Experimental Protocol: HPLC Quantification
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound chemical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Methanol (B129727) (for sample preparation)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in methanol in a 10 mL volumetric flask to prepare a stock solution of 100 µg/mL.
-
-
Calibration Curve Preparation:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 to 50 µg/mL.
-
Filter each standard solution through a 0.45 µm syringe filter before injection.
-
-
Sample Preparation:
-
For plant extracts, accurately weigh the dried extract and dissolve it in a known volume of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Inject 20 µL of each standard and sample solution into the HPLC system.
-
Record the peak area at the retention time corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow for HPLC Quantification
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Biological Applications
This compound, as a sesquiterpene lactone, is presumed to exhibit anti-inflammatory and cytotoxic activities. The following are generalized protocols for assessing these biological effects.
In Vitro Anti-Inflammatory Activity Assay
A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Parameters for In Vitro Anti-Inflammatory Assay
| Parameter | Description |
| Cell Line | RAW 264.7 (murine macrophages) |
| Stimulant | Lipopolysaccharide (LPS) |
| Test Compound Conc. | 1-100 µM |
| Assay | Griess Reagent for Nitrite Determination |
| Positive Control | Dexamethasone |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the anti-inflammatory activity of this compound by measuring the inhibition of NO production.
Materials:
-
RAW 264.7 cells
-
DMEM medium supplemented with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (1-100 µM) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Signaling Pathway: General Anti-inflammatory Action of Sesquiterpene Lactones
Caption: General anti-inflammatory signaling pathway inhibited by sesquiterpene lactones.
In Vitro Cytotoxicity Assay
The cytotoxic potential of this compound can be evaluated using the MTT assay, which measures cell viability.
Table 3: Parameters for In Vitro Cytotoxicity Assay
| Parameter | Description |
| Cell Lines | e.g., HeLa (cervical cancer), A549 (lung cancer) |
| Test Compound Conc. | 0.1-100 µM |
| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Positive Control | Doxorubicin |
Experimental Protocol: MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa)
-
DMEM medium supplemented with 10% FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (0.1-100 µM) and incubate for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
-
Workflow for Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Acetyltagitinin A Extraction from Tithonia diversifolia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 1-Acetyltagitinin A from Tithonia diversifolia.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of this compound?
A1: The primary factors affecting the extraction yield of this compound, a sesquiterpene lactone, include the choice of solvent, extraction method, temperature, extraction duration, and the solid-to-solvent ratio. The particle size of the plant material is also a crucial parameter.
Q2: Which solvents are most effective for extracting this compound?
A2: Based on studies on similar sesquiterpene lactones from Tithonia diversifolia, solvents of medium polarity are most effective. Dichloromethane (B109758) and ethanol (B145695) have shown good results for the extraction of tagitinins.[1] A sequential extraction, starting with a non-polar solvent like hexane (B92381) to remove oils and chlorophyll, followed by a medium-polarity solvent, can improve the purity of the crude extract. Methanol has also been noted for its high extraction efficiency for compounds in T. diversifolia.[2]
Q3: Which extraction method is recommended for maximizing the yield of this compound?
A3: Ultrasound-Assisted Extraction (UAE) has been reported to be more effective than traditional dynamic maceration for extracting tagitinin C, a closely related compound.[3][4][5] UAE enhances solvent penetration and mass transfer, often leading to higher yields in shorter times. Other advanced methods like Supercritical Fluid Extraction (SFE) with CO2 can also offer high efficiency and selectivity.[6] For standard laboratory settings, Soxhlet extraction can also be effective, though it may expose the extract to higher temperatures for extended periods.
Q4: How does the condition of the plant material affect extraction efficiency?
A4: The condition of the Tithonia diversifolia leaves is critical. Drying the leaves in the shade at room temperature is a common practice to preserve the phytochemicals.[1] Grinding the dried leaves to a fine powder increases the surface area for solvent interaction, which can significantly improve extraction efficiency.
Q5: What is a general procedure for the isolation and purification of this compound from the crude extract?
A5: Following extraction, the crude extract is typically subjected to column chromatography for purification. A common approach involves using a silica (B1680970) gel column and eluting with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Final purification may involve further chromatographic steps like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Action |
| Low Yield of this compound | Incomplete extraction due to improper solvent or method. | - Switch to a more effective solvent like dichloromethane or an optimized ethanol-water mixture. - Employ Ultrasound-Assisted Extraction (UAE) to enhance extraction efficiency.[3][5] - Ensure the plant material is finely powdered to maximize surface area. |
| Degradation of the target compound. | - Avoid excessive heat and prolonged extraction times, especially with methods like Soxhlet. - If using UAE, control the temperature of the ultrasonic bath. | |
| Inefficient solid-to-solvent ratio. | - Optimize the solid-to-solvent ratio. Studies on related compounds suggest that a lower ratio (more solvent) can improve yield.[3][5] | |
| Crude Extract is Highly Impure (High content of chlorophyll, oils, etc.) | Co-extraction of non-target compounds. | - Perform a pre-extraction (defatting) step with a non-polar solvent like hexane before extracting with the main solvent.[1] - Optimize the polarity of the main extraction solvent to be more selective for this compound. |
| Difficulty in Isolating this compound from the Crude Extract | Poor separation in column chromatography. | - Adjust the solvent system (mobile phase) for column chromatography. A step-wise gradient from non-polar to polar solvents is often effective.[1] - Ensure the silica gel is properly packed and equilibrated. - Consider using different stationary phases if silica gel is not providing adequate separation. |
| Co-elution with other similar compounds. | - Employ preparative HPLC for finer separation of the target compound from closely related structures. | |
| Inconsistent Extraction Yields Between Batches | Variation in plant material. | - Standardize the collection and drying process of the Tithonia diversifolia leaves. - Ensure the particle size of the ground plant material is consistent for each extraction. |
| Inconsistent extraction parameters. | - Precisely control all extraction parameters, including time, temperature, and solvent-to-solid ratio, for every batch. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods found to be effective for the extraction of tagitinin C.[3][4][5]
1. Plant Material Preparation:
-
Air-dry fresh leaves of Tithonia diversifolia in the shade until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 96% ethanol (for a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 20 kHz and a temperature of 40°C for 30 minutes.[4]
3. Filtration and Concentration:
-
After sonication, filter the mixture through a Buchner funnel with filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
4. Storage:
-
Store the dried crude extract in a sealed vial at 4°C in the dark until further purification.
Protocol 2: Maceration-Based Sequential Extraction
This protocol is based on a common method for isolating sesquiterpene lactones.[1]
1. Plant Material Preparation:
-
Prepare the dried and powdered Tithonia diversifolia leaves as described in Protocol 1.
2. Sequential Extraction:
-
Step 1 (Defatting): Macerate 100 g of the powdered leaves in 1 L of hexane for 72 hours at room temperature with occasional shaking. Filter and discard the hexane extract.
-
Step 2 (Main Extraction): Air-dry the plant residue and then macerate it in 1 L of dichloromethane for 72 hours at room temperature with occasional shaking.
3. Filtration and Concentration:
-
Filter the dichloromethane mixture and collect the filtrate.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to yield the crude extract enriched with sesquiterpene lactones.
4. Storage:
-
Store the dried crude extract in a sealed vial at 4°C in the dark.
Data Presentation
Table 1: Comparison of Extraction Methods for Tagitinin C (as a proxy for this compound)
| Extraction Method | Key Parameters | Highest Reported Concentration of Tagitinin C (mg/mL) | Reference |
| Dynamic Maceration (DM) | Extraction Time: 60 min, Solid:Liquid Ratio: 10 g/g, Ethanolic Strength: 96% | 0.53 | [3] |
| Ultrasound-Assisted Extraction (UAE) | Extraction Time: 30-60 min, Solid:Liquid Ratio: 10 g/g, Ethanolic Strength: 96% | 0.71 | [3] |
| Supercritical Fluid Extraction (SFE) | Pressure: 35.0 MPa, Temperature: 68°C | 52.8% (w/w) in extract | [6] |
Table 2: Influence of Parameters on Ultrasound-Assisted Extraction of Tagitinin C
| Parameter | Levels Investigated | Significance on Yield | Observation | Reference |
| Solid:Liquid Ratio | 5 g/g and 10 g/g | High | Higher solid concentration led to higher yield. | [3][5] |
| Ethanolic Strength | 48% and 96% (w/w) | Medium | Higher ethanol concentration was more effective. | [3][5] |
| Extraction Time | 30 min and 60 min | Not Significant | Little difference in yield between 30 and 60 minutes. | [3][5] |
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of Ultrasound-assisted Extraction and Dynamic Maceration Over Content of Tagitinin C obtained from Tithonia diversifolia (Hemsl.) A. Gray Leaves Using Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardised Ethanol Extract of Tithonia diversifolia (Hemsley) A Gray Leaves Improve Insulin Sensitivity and Increase Mitochondrial DNA Copy Numbers in Skeletal Muscles of Streptozotocin-Nicotinamide-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Ultrasound-assisted Extraction and Dynamic Maceration Over Content of Tagitinin C obtained from Tithonia diversifolia (Hemsl.) A. Gray Leaves Using Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of Sesquiterpene Lactone Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of sesquiterpene lactone isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Isomers
Q: My sesquiterpene lactone isomers are co-eluting or have very poor resolution. What should I do?
A: Poor resolution is a common challenge when separating structurally similar isomers. A systematic approach, starting with simple adjustments, is the most effective strategy.
Initial System Checks: Before modifying your method, ensure your HPLC system is performing optimally.[1] Check for system suitability issues like excessive peak broadening or tailing, which can mimic co-elution.[1] Ensure the pump provides a consistent flow rate and that there are no leaks in the system.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is often the most powerful way to improve peak spacing.[2]
-
Adjust Solvent Strength: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and potentially improve separation.[2][3] A shallower gradient can also significantly enhance the resolution of closely eluting compounds.[1][4]
-
Change Organic Modifier: If adjusting the solvent strength is ineffective, switch the organic modifier. Sesquiterpene lactones can exhibit different selectivity with methanol (B129727) compared to acetonitrile.[2]
-
Modify Mobile Phase pH: If your isomers have different pKa values, adjusting the mobile phase pH can alter their ionization state and improve separation.[3] Adding 0.1% formic acid is a common practice for acidic conditions.[3]
-
-
Adjust Column Temperature: Temperature can significantly affect selectivity, especially for isomers.[5][6]
-
Decrease Temperature: Lowering the column temperature generally increases retention and can improve the resolution of isomers.[5][6][7]
-
Increase Temperature: Conversely, elevated temperatures can sometimes alter selectivity in a favorable way and lead to faster, more efficient separations.[8] Systematically evaluate a range of temperatures (e.g., 25°C to 60°C) to find the optimum.
-
-
Change the Stationary Phase:
-
If mobile phase and temperature optimization fail, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that can offer alternative selectivities. Using columns with smaller particle sizes or longer lengths can also increase efficiency and improve resolution.[7][9]
-
Issue 2: Peak Tailing
Q: The peaks for my basic or acidic sesquiterpene lactones are tailing significantly. How can I fix this?
A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, often involving residual silanol (B1196071) groups on the silica (B1680970) packing.[10][11][12][13]
Troubleshooting Steps:
-
Check for Column Issues:
-
Column Degradation: An old or contaminated column can lead to peak tailing.[10] Try flushing the column with a strong solvent or, if the problem persists, replace it.[1][10]
-
Void Formation: A void at the column inlet can cause peak distortion. This can be confirmed by reversing the column and observing the peak shape.
-
-
Optimize Mobile Phase pH and Buffer:
-
For Basic Compounds: Tailing is often caused by interactions with acidic silanol groups. Lowering the mobile phase pH to around 2-3 will protonate the silanols, minimizing these interactions.[10][12][13]
-
For Acidic Compounds: To prevent ionization that can lead to tailing, ensure the mobile phase pH is kept below the analyte's pKa.[10]
-
Buffer Strength: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[10]
-
-
Reduce Sample Overload:
-
Use a Different Column:
Issue 3: Retention Time Variability
Q: I am observing significant drift or variability in the retention times of my peaks between injections and runs. What are the common causes?
A: Retention time (RT) variability can compromise the reliability of your analysis. The issue often lies with the mobile phase, temperature fluctuations, or the column itself.[14][15]
Troubleshooting Steps:
-
Check the Mobile Phase:
-
Composition Change: If you are using pre-mixed mobile phases, the more volatile organic component can evaporate over time, leading to longer retention times.[15] It is best to use an online mixer.
-
Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump, which can cause flow rate instability.
-
-
Control the Column Temperature:
-
Ensure Column Equilibration:
-
Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. Insufficient equilibration is a common cause of RT drift at the beginning of a run.
-
-
Inspect the HPLC System:
-
Pump Performance: Worn pump seals or check valves can lead to an inconsistent flow rate, directly impacting retention times.[14]
-
Leaks: Check for any leaks in the system, as this will cause a drop in pressure and an increase in retention times.
-
Data Presentation: Parameter Effects on Separation
The following tables summarize the general effects of key HPLC parameters on the separation of sesquiterpene lactone isomers.
Table 1: Effect of Mobile Phase Composition on Resolution and Retention Time
| Parameter Change | Effect on Retention Time (RT) | Effect on Resolution | Typical Application |
| Increase % Organic Solvent | Decreases RT | May Decrease | Speeding up analysis |
| Decrease % Organic Solvent | Increases RT | May Increase | Improving separation of early-eluting peaks[3] |
| Switch Acetonitrile to Methanol | Varies (Analyte Dependent) | Changes Selectivity | Resolving co-eluting peaks[2] |
| Decrease Mobile Phase pH | Varies (Analyte Dependent) | Changes Selectivity (for ionizable compounds) | Improving peak shape for basic compounds[10][12] |
Table 2: Effect of Column Temperature on Resolution and Retention Time
| Temperature Change | Effect on Retention Time (RT) | Effect on Resolution | Considerations |
| Increase Temperature | Decreases RT[5] | May Increase or Decrease (Changes Selectivity)[8] | Faster analysis, lower backpressure. Can alter elution order.[8] |
| Decrease Temperature | Increases RT[5] | Often Improves for Isomers[6][7] | Slower analysis, higher backpressure. |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Sesquiterpene Lactone Isomer Profiling
This protocol provides a starting point for developing a separation method for sesquiterpene lactone isomers. Optimization will be required based on the specific analytes.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the dried plant extract or sample residue.[16]
-
Dissolve the sample in 1 mL of a solvent compatible with the initial mobile phase (e.g., methanol or an acetonitrile/water mixture).[16][17]
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulates.[16][18]
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.2% Acetic Acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: Linear gradient from 70% to 30% B
-
31-40 min: 30% B (Column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode-Array Detector (DAD) or UV detector. Set wavelength to 210-220 nm, as many sesquiterpene lactones lack strong chromophores at higher wavelengths.[4][19]
-
-
Data Analysis:
-
Integrate peak areas and compare retention times to known standards for identification and quantification.
-
Use a diode array detector to check for peak purity, which can help identify co-elution issues.[20]
-
Visualizations
Diagrams of Workflows and Relationships
Caption: General troubleshooting workflow for HPLC separation issues.
Caption: Relationships between key HPLC parameters and separation quality.
Caption: Standard sample preparation workflow for sesquiterpene lactones.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 4. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromtech.com [chromtech.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. uhplcs.com [uhplcs.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. academic.oup.com [academic.oup.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. nacalai.com [nacalai.com]
- 19. researchgate.net [researchgate.net]
- 20. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Chromatographic Resolution of 1-Acetyltagitinin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 1-Acetyltagitinin A.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound in HPLC?
The resolution in HPLC is primarily influenced by three main factors: column efficiency (N), selectivity (α), and retention factor (k').[1] For a compound like this compound, a sesquiterpene lactone, optimizing the following is crucial:
-
Mobile Phase Composition: The type and ratio of organic solvents (e.g., acetonitrile (B52724), methanol) to water, as well as the pH and ionic strength of any buffer used, can significantly alter selectivity and retention.[2][3]
-
Stationary Phase Chemistry: The choice of the HPLC column, including the bonded phase (e.g., C18, C8), particle size, and pore size, determines the interaction with this compound.[4][5] Smaller particle sizes generally lead to higher efficiency and better resolution.[4]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, thereby influencing retention times and selectivity.[4][6]
-
Flow Rate: The speed at which the mobile phase passes through the column impacts the time available for interactions and can affect peak width. Lowering the flow rate can sometimes improve resolution.[2][7]
Q2: I am observing poor peak shape (e.g., tailing or fronting) for this compound. What are the common causes?
Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting.[2] Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, such as with active silanol (B1196071) groups, can cause peak tailing. Using a well-end-capped column or adding a competitive agent to the mobile phase can mitigate this.
-
Mismatched Injection Solvent: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.[1] It is best to dissolve the sample in the initial mobile phase.[8]
-
Column Degradation: A contaminated or aged column can lead to poor peak shapes.[1][9]
Q3: Can I use gradient elution to improve the resolution of this compound from its impurities?
Yes, gradient elution is an excellent strategy for separating complex mixtures containing compounds with a wide range of polarities, which is often the case with natural product extracts containing this compound. A gradient allows for the elution of a broader range of compounds with good peak shape and can significantly improve the resolution of closely eluting peaks.[4]
Troubleshooting Guide: Improving Resolution of this compound
This guide addresses specific issues you might encounter during the chromatographic analysis of this compound.
Issue 1: Poor Resolution Between this compound and an Impurity Peak
If you are experiencing co-elution or poor separation between your target peak and an adjacent impurity, consider the following systematic approach.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution.
Data Presentation: Effect of Mobile Phase Composition on Resolution
| Mobile Phase (Acetonitrile:Water) | Resolution (Rs) between this compound and Impurity | Retention Time (min) of this compound | Peak Tailing Factor |
| 40:60 | 1.2 | 15.8 | 1.5 |
| 45:55 | 1.8 | 12.3 | 1.2 |
| 50:50 | 1.4 | 9.5 | 1.1 |
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a mobile phase of 40% acetonitrile in water at a flow rate of 1.0 mL/min.
-
Systematic Variation: Increase the acetonitrile concentration in increments of 5% (e.g., to 45% and then 50%).
-
Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase composition before each injection (at least 10 column volumes).
-
Analysis: Inject the sample and record the chromatogram.
-
Evaluation: Calculate the resolution, retention time, and tailing factor for this compound at each condition to determine the optimal mobile phase composition.
Issue 2: Inconsistent Retention Times for this compound
Fluctuating retention times can compromise the reliability of your analysis.
Logical Diagram: Factors Influencing Retention Time Stability
References
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
Preventing degradation of 1-Acetyltagitinin A during storage and experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 1-Acetyltagitinin A to prevent its degradation. Due to the limited specific stability data for this compound, the recommendations provided are largely based on the known properties of its chemical class, sesquiterpene lactones, and related compounds like Tagitinin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. As with many sesquiterpene lactones, this compound is susceptible to degradation under certain environmental conditions. Key factors that can influence its stability include pH, temperature, light, and the presence of certain solvents. A related compound, Tagitinin C, is known to have poor water solubility and stability.[1]
Q2: How should I store the solid form of this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, and stored at low temperatures. A desiccator can provide additional protection against moisture.
Q3: What solvents are recommended for dissolving this compound?
Q4: Can I store this compound in an aqueous buffer?
It is generally not recommended to store this compound in aqueous buffers for extended periods, especially at neutral or alkaline pH. Some sesquiterpene lactones have been shown to be unstable at pH 7.4, which can lead to the degradation of the molecule. If aqueous buffers are necessary for your experiment, it is best to prepare the solution fresh and use it immediately.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of the compound over time. | Degradation of this compound due to improper storage. | Store the solid compound at -20°C or below in a dark, dry place. For solutions, use an aprotic solvent like DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | Degradation of this compound in the experimental medium. | Prepare fresh solutions for each experiment. Avoid prolonged exposure of the compound to aqueous buffers, especially those with a neutral or alkaline pH. Minimize exposure to light during experiments. |
| Precipitation of the compound in aqueous solutions. | Poor water solubility. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous experimental medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Preparation of Stock Solutions
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber or light-blocking microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term storage.
General Handling in Experiments
-
Thawing: When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
-
Light Protection: Protect all solutions containing this compound from direct light exposure by using amber tubes and covering plates or flasks with aluminum foil.
-
Temperature Control: Perform experimental manipulations at the lowest practical temperature to minimize thermal degradation.
Potential Degradation Pathways
While the specific degradation pathway of this compound is not well-documented, based on the structure of sesquiterpene lactones, potential degradation mechanisms include:
-
Hydrolysis: The ester and lactone functional groups are susceptible to hydrolysis, especially under acidic or basic conditions. The acetyl group at the C-1 position is particularly prone to hydrolysis.
-
Epimerization: Changes in pH can lead to epimerization at stereocenters.
-
Michael Addition: The α-methylene-γ-lactone moiety, common in many sesquiterpene lactones, is a reactive Michael acceptor and can react with nucleophiles.
-
Photodegradation: Exposure to UV light can lead to molecular rearrangements and degradation. Studies on other sesquiterpene lactones have shown that UV irradiation can lead to the addition of a water molecule across a double bond.[2][3]
Signaling Pathways
Sesquiterpene lactones are known to modulate various signaling pathways, with the NF-κB and PI3K/Akt pathways being prominent targets. The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the NF-κB signaling pathway.[4][5][6][7] Additionally, some sesquiterpene lactones have been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][9][10][11][12]
NF-κB Signaling Pathway Inhibition
Sesquiterpene lactones can inhibit the NF-κB pathway at various points. A common mechanism is the prevention of the degradation of IκBα, the inhibitory protein of NF-κB.[4] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is another target for some sesquiterpene lactones. Inhibition of this pathway can lead to decreased cell survival and proliferation, which is relevant in cancer research.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Tagitinin C | CAS:59979-56-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - A Dimerosesquiterpene and Sesquiterpene Lactones from Artemisia argyi Inhibiting Oncogenic PI3K/AKT Signaling in Melanoma Cells - Journal of Natural Products - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring sesquiterpene lactone as a dual therapeutic agent for diabetes and oxidative stress: insights into PI3K/AKT modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Stability of 1-Acetyltagitinin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 1-Acetyltagitinin A in in vivo studies.
Section 1: Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Problem: You are observing low dissolution and precipitation of this compound in your aqueous-based formulations for in vivo administration.
Possible Causes:
-
Inherent Lipophilicity: this compound, as a sesquiterpene lactone, is expected to have low water solubility.
-
Incorrect Solvent System: The chosen vehicle may not be optimal for solubilizing the compound.
-
pH of the Formulation: The pH of the vehicle can significantly impact the solubility of compounds with ionizable groups.
Troubleshooting Steps:
-
Co-solvent Systems:
-
Protocol: Prepare a stock solution of this compound in a minimal amount of a biocompatible organic solvent such as ethanol, DMSO, or PEG 400. For the final formulation, dilute the stock solution with an aqueous vehicle like saline or PBS. A common starting point is a 1:1 ratio of the organic co-solvent to the aqueous vehicle.
-
Caution: Ensure the final concentration of the organic solvent is within acceptable limits for the animal model to avoid toxicity.
-
-
pH Adjustment:
-
Note: Sesquiterpene lactones can be unstable at alkaline pH, so maintain the pH in the neutral to slightly acidic range.
-
Formulation with Excipients:
-
Cyclodextrins: These are used to form inclusion complexes that enhance the solubility of hydrophobic drugs.[1][3]
-
Protocol: Prepare an aqueous solution of a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin). Add this compound to this solution and stir or sonicate until the compound is fully dissolved.
-
-
Liposomes: These lipid vesicles can encapsulate lipophilic drugs, improving their solubility and bioavailability.[4][5]
-
Protocol: A common method is thin-film hydration. Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent. Evaporate the solvent to form a thin lipid film. Hydrate the film with an aqueous buffer to form liposomes.[6]
-
-
Nanoparticles: Polymeric nanoparticles can entrap the drug, enhancing its stability and solubility.
-
Protocol: A widely used technique is the emulsion-diffusion-evaporation method, where the drug is dissolved in an organic phase and then emulsified in an aqueous phase containing a stabilizer.[7]
-
-
Logical Workflow for Solubility Enhancement
Caption: Workflow for troubleshooting poor aqueous solubility.
Issue 2: Degradation of this compound in Formulation or In Vivo
Problem: You observe a loss of the parent compound over time in your formulation or suspect rapid metabolism/degradation in vivo, leading to reduced efficacy.
Possible Causes:
-
Hydrolysis of the Ester Group: The acetyl group on this compound can be susceptible to hydrolysis.
-
Lactone Ring Opening: The α-methylene-γ-lactone ring, crucial for the activity of many sesquiterpene lactones, can be opened under certain conditions (e.g., high pH).[3]
-
Enzymatic Degradation: In vivo, esterases and other metabolic enzymes can degrade the compound.
-
Reaction with Nucleophiles: The reactive α-methylene-γ-lactone moiety can react with nucleophiles like thiols in proteins.
Troubleshooting Steps:
-
Stability Studies of the Formulation:
-
Protocol: Prepare your this compound formulation and store it under different conditions (e.g., 4°C, 25°C, 37°C). At various time points, take aliquots and quantify the remaining amount of the parent compound using a validated analytical method like HPLC-MS.
-
Data Presentation:
-
| Storage Condition | Time Point | % this compound Remaining |
| 4°C | 0 hr | 100% |
| 24 hr | [Experimental Data] | |
| 48 hr | [Experimental Data] | |
| 25°C | 0 hr | 100% |
| 24 hr | [Experimental Data] | |
| 48 hr | [Experimental Data] | |
| 37°C | 0 hr | 100% |
| 24 hr | [Experimental Data] | |
| 48 hr | [Experimental Data] |
-
In Vitro Metabolic Stability:
-
Protocol: Incubate this compound with liver microsomes or S9 fractions to simulate in vivo metabolism. Quantify the disappearance of the parent compound over time. This can help predict its metabolic fate.
-
-
Protective Formulations:
-
Structural Modification (Prodrug Approach):
-
Concept: While this is a more advanced drug development strategy, creating a prodrug by modifying the active site can improve stability. The prodrug is then converted to the active compound in vivo.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo half-life of this compound?
A1: There is currently no publicly available data on the specific in vivo half-life of this compound. However, sesquiterpene lactones as a class can have relatively short half-lives due to metabolic degradation and reaction with biological nucleophiles. It is crucial to perform pharmacokinetic studies to determine the half-life of your specific formulation in your animal model.
Q2: What analytical methods are suitable for quantifying this compound and its metabolites in biological samples?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the sensitive and specific quantification of small molecules like this compound and its potential metabolites in complex biological matrices such as plasma or tissue homogenates.[7][8] A well-developed HPLC-MS method can separate the parent drug from its degradation products and metabolites, allowing for accurate pharmacokinetic analysis.
Q3: How does this compound exert its biological effects, and how might stability impact this?
A3: Sesquiterpene lactones often exert their effects by modulating key signaling pathways involved in inflammation and cancer, such as NF-κB, Wnt/β-catenin, and PI3K/Akt.[9][10] The α-methylene-γ-lactone ring is a key structural feature responsible for this activity, as it can alkylate nucleophilic residues in proteins within these pathways. If this compound is unstable and this lactone ring is compromised, its biological activity will likely be significantly reduced. Therefore, ensuring the stability of the compound until it reaches its target is critical for in vivo efficacy.
Signaling Pathways Modulated by Sesquiterpene Lactones
Caption: Key signaling pathways modulated by sesquiterpene lactones.
Q4: What are the key parameters to consider when developing a formulation for this compound?
A4: The key parameters include:
-
Solubility: The ability of the formulation to dissolve a therapeutically relevant concentration of the drug.
-
Stability: The chemical stability of this compound in the formulation vehicle.
-
Biocompatibility: The formulation should be non-toxic and well-tolerated in the animal model.
-
Drug Release Profile: The rate at which the drug is released from the formulation can impact its pharmacokinetic profile.
-
Particle Size (for dispersions): For formulations like nanoparticles and liposomes, particle size and distribution are critical for in vivo performance.
Section 3: Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using Cyclodextrin
Objective: To prepare a clear, aqueous formulation of this compound for in vivo administration.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile PBS.
-
Slowly add the pre-weighed this compound powder to the HP-β-CD solution while vortexing or stirring.
-
Continue to stir the mixture at room temperature for 1-2 hours, protected from light, until the this compound is completely dissolved.
-
Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the final formulation at 4°C until use. It is recommended to use the formulation within 24 hours of preparation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
Objective: To quantify the concentration of this compound in a formulation over time.
Materials and Equipment:
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS detection)
-
This compound standard for calibration curve
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your this compound formulation with the mobile phase to a concentration that falls within the range of your calibration curve.
-
HPLC Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Use a gradient elution method, for example:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Monitor the elution of this compound at an appropriate wavelength (if using a UV detector) or by its mass-to-charge ratio (if using an MS detector).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the line to calculate the concentration of this compound in your samples.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should optimize these protocols for their specific experimental needs and for the unique properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hispolon Cyclodextrin Complexes and Their Inclusion in Liposomes for Enhanced Delivery in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and In Vitro Activity of Sesquiterpene Lactones from Eremanthus crotonoides as SARS-CoV-2 Protease Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An HPLC-MS method for the quantification of new acetylcholinesterase inhibitor PC 48 (7-MEOTA-donepezil like compound) in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 1-Acetyltagitinin A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for high-purity 1-Acetyltagitinin A.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for isolating this compound?
A1: The most common source of this compound is the leaves of Tithonia diversifolia (Mexican sunflower), a plant belonging to the Asteraceae family.
Q2: Which solvents are recommended for the initial extraction of this compound from plant material?
A2: Dichloromethane (B109758) or ethyl acetate (B1210297) are effective solvents for extracting this compound and other sesquiterpene lactones from dried and powdered Tithonia diversifolia leaves. Methanol can also be used, but it may extract a wider range of polar impurities.
Q3: What are the primary chromatographic techniques used for the purification of this compound?
A3: The purification of this compound typically involves a combination of chromatographic methods. The most common are silica (B1680970) gel column chromatography for initial fractionation and reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification to achieve high purity.
Q4: How can I monitor the presence and purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during column chromatography. For accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the method of choice. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used as an orthogonal method for purity evaluation.[1]
Q5: What are the potential stability issues for this compound during purification?
A5: Sesquiterpene lactones can be sensitive to high temperatures, extreme pH, and prolonged exposure to light. It is crucial to avoid excessive heat during solvent evaporation and to use neutral pH conditions whenever possible to prevent degradation of the molecule.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Inadequate Grinding of Plant Material | Ensure the dried leaves of Tithonia diversifolia are ground to a fine, uniform powder. This increases the surface area for efficient solvent penetration and extraction. |
| Insufficient Extraction Time or Solvent Volume | Macerate the powdered plant material in the chosen solvent for an adequate period (e.g., 24-72 hours) with occasional agitation. Ensure a sufficient solvent-to-solid ratio (e.g., 10:1 v/w) and consider performing multiple extraction cycles. |
| Poor Choice of Extraction Solvent | If using a non-polar solvent like hexane (B92381) yields poor results, switch to a more polar solvent such as dichloromethane or ethyl acetate, which are more effective for sesquiterpene lactones. |
Problem 2: Co-elution of Impurities during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Optimize the mobile phase for your silica gel column. A gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) often provides better separation of compounds with similar polarities. |
| Column Overloading | Do not exceed the loading capacity of your column. Overloading leads to broad peaks and poor separation. As a general rule, the sample load should be 1-5% of the weight of the stationary phase. |
| Irregular Column Packing | Ensure the silica gel is packed uniformly to avoid channeling, which results in poor separation. A wet slurry packing method is generally recommended. |
Problem 3: Degradation of this compound during Purification
| Possible Cause | Troubleshooting Step |
| High Temperatures during Solvent Evaporation | Use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C to remove solvents. |
| Extreme pH Conditions | Avoid using strong acids or bases during the extraction and purification steps. If aqueous washes are necessary, use neutral or slightly acidic water. |
| Prolonged Exposure to Light | Protect the extracts and purified fractions from direct light by using amber-colored glassware or by covering the containers with aluminum foil. |
Problem 4: Difficulty in Achieving High Purity (>98%) by HPLC
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC Method | Optimize the HPLC method, including the column type (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water gradient), flow rate, and injection volume. |
| Presence of a Closely Related Impurity | If a co-eluting impurity is present, consider using a different stationary phase (e.g., a phenyl-hexyl column) or modifying the mobile phase with additives like trifluoroacetic acid (TFA) to improve resolution. |
| Sample Overload on Analytical Column | Reduce the injection volume or the concentration of the sample to avoid peak broadening and ensure optimal separation on the analytical HPLC column. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Preparation of Plant Material : Dry the leaves of Tithonia diversifolia at room temperature in a well-ventilated area until a constant weight is achieved. Grind the dried leaves into a fine powder.
-
Extraction : Macerate 1 kg of the powdered plant material in 10 L of dichloromethane for 72 hours at room temperature with occasional stirring. Filter the extract and repeat the extraction process two more times.
-
Concentration : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Liquid-Liquid Partitioning : Dissolve the crude extract in a 9:1 methanol/water mixture and partition against n-hexane to remove non-polar impurities like fats and waxes. The this compound will remain in the methanol/water layer.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation : Pack a glass column with silica gel (60-120 mesh) using a slurry of n-hexane.
-
Sample Loading : Adsorb the partitioned extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution : Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the concentration of ethyl acetate.
-
Fraction Collection and Analysis : Collect fractions of a suitable volume (e.g., 50 mL) and monitor the presence of this compound in each fraction using TLC.
-
Pooling of Fractions : Combine the fractions containing this compound and concentrate them under reduced pressure.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation : A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (A) and water (B). Start with a composition of 30% A and increase to 70% A over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 210 nm.
-
Sample Preparation : Dissolve a small amount of the purified sample in the initial mobile phase composition.
-
Injection Volume : 10 µL.
-
Purity Calculation : The purity of this compound is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
Minimizing batch-to-batch variability in 1-Acetyltagitinin A isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the isolation of 1-Acetyltagitinin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what primary source is it isolated?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. The primary plant source for its isolation is Tithonia diversifolia, commonly known as the Mexican sunflower. Sesquiterpene lactones are major secondary metabolites in this plant.
Q2: What are the main sources of batch-to-batch variability in the isolation of this compound?
A2: Batch-to-batch variability can be introduced at multiple stages of the isolation process. The primary sources include:
-
Raw Plant Material: The concentration of this compound in Tithonia diversifolia can vary significantly based on the geographical location of the plant, the season of harvest, and post-harvest handling and storage conditions.[1]
-
Extraction Process: The choice of extraction method and parameters such as solvent, temperature, and extraction time can greatly influence the yield and purity of the final product.[2][3]
-
Purification Process: Inconsistencies in the purification steps, such as variations in chromatography conditions, can lead to differing levels of purity and recovery.
-
Compound Stability: this compound, like many natural products, can be sensitive to degradation from factors like high temperatures, light, and oxygen, leading to variable yields.[4]
Q3: Which analytical techniques are recommended for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of sesquiterpene lactones like this compound.[5] Other useful techniques include Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for more sensitive detection and structural confirmation.[6]
Q4: How can I standardize my extraction process to improve reproducibility?
A4: Standardization is crucial for minimizing variability.[7] Key steps include:
-
Sourcing and Authentication: Use well-characterized and authenticated Tithonia diversifolia plant material.
-
Process Parameter Control: Maintain consistent parameters for extraction, such as the solid-to-liquid ratio, solvent composition, temperature, and extraction time.[2]
-
In-Process Controls: Implement quality checks at various stages of the isolation process to monitor the concentration and purity of this compound.
-
Reference Standards: Use a well-characterized reference standard of this compound for accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient extraction from plant material.2. Degradation of the target compound during extraction or purification.3. Suboptimal purification strategy leading to product loss. | 1. Optimize extraction parameters. Ultrasound-assisted extraction (UAE) has been shown to be more effective than dynamic maceration for related compounds.[2] Consider adjusting the solvent system, temperature, and time.2. Avoid high temperatures and prolonged exposure to light. Use cooled solvents and protect extracts from light where possible.3. Evaluate different chromatography resins and solvent gradients to improve separation and recovery. |
| High Variability in Yield Between Batches | 1. Inconsistent quality of the starting plant material.2. Fluctuations in extraction and purification parameters.3. Inconsistent sample handling and storage. | 1. Source plant material from a single, reliable supplier and consider testing for the content of the target compound before starting.2. Strictly control all experimental parameters (e.g., solvent ratios, temperatures, flow rates, and times).3. Standardize procedures for drying, storing, and processing the plant material and extracts. |
| Low Purity of the Final Product | 1. Incomplete separation from other closely related sesquiterpene lactones or other phytochemicals.2. Co-elution of impurities during chromatography. | 1. Employ multi-step purification protocols, potentially using different chromatography techniques (e.g., silica (B1680970) gel followed by reversed-phase HPLC).2. Optimize the mobile phase composition and gradient in your HPLC method to enhance the resolution between this compound and impurities. |
| Presence of Unexpected Compounds in the Final Isolate | 1. Contamination of solvents or reagents.2. Degradation of this compound into other products. | 1. Use high-purity solvents and reagents. Run blank samples to check for contamination.2. Analyze for potential degradation products. If degradation is suspected, modify the isolation conditions to be milder (e.g., lower temperature, shorter processing times). |
Experimental Protocols
General Protocol for the Extraction and Isolation of Sesquiterpene Lactones from Tithonia diversifolia
This protocol is a generalized procedure based on methods for isolating similar compounds from Tithonia diversifolia. Optimization will be required for maximizing the yield and purity of this compound.
-
Preparation of Plant Material:
-
Air-dry the leaves of Tithonia diversifolia at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
Macerate the powdered leaves in a suitable organic solvent (e.g., ethanol, ethyl acetate (B1210297), or a mixture) at a defined solid-to-liquid ratio (e.g., 1:10 w/v) for a specified period (e.g., 24-48 hours) at room temperature.
-
Alternatively, employ ultrasound-assisted extraction (UAE) for a shorter duration (e.g., 30-60 minutes) which may offer higher yields.[2]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C.
-
-
Solvent-Solvent Partitioning:
-
Resuspend the crude extract in a water-methanol mixture.
-
Perform liquid-liquid partitioning with a non-polar solvent (e.g., hexane) to remove fats and chlorophyll.
-
Subsequently, partition the aqueous layer with a solvent of intermediate polarity (e.g., dichloromethane (B109758) or ethyl acetate) to extract the sesquiterpene lactones.
-
-
Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the relevant fractions and subject them to further purification, typically by preparative HPLC on a C18 column, to obtain the pure compound.
-
Quantitative Data for Tagitinin C Extraction from Tithonia diversifolia (as a proxy for this compound)
The following table summarizes data from a study on the extraction of Tagitinin C, a closely related compound, which can provide a starting point for optimizing the extraction of this compound.[2]
| Extraction Method | Extraction Time (min) | Solid:Liquid Ratio (g/g) | Ethanolic Strength (%) | Tagitinin C Conc. (mg/mL) |
| Dynamic Maceration | 30 | 5 | 48 | 0.25 |
| Dynamic Maceration | 60 | 5 | 48 | 0.32 |
| Dynamic Maceration | 30 | 10 | 48 | 0.35 |
| Dynamic Maceration | 60 | 10 | 48 | 0.41 |
| Dynamic Maceration | 30 | 5 | 96 | 0.38 |
| Dynamic Maceration | 60 | 5 | 96 | 0.45 |
| Dynamic Maceration | 30 | 10 | 96 | 0.48 |
| Dynamic Maceration | 60 | 10 | 96 | 0.53 |
| Ultrasound-Assisted | 30 | 5 | 48 | 0.31 |
| Ultrasound-Assisted | 60 | 5 | 48 | 0.33 |
| Ultrasound-Assisted | 30 | 10 | 48 | 0.45 |
| Ultrasound-Assisted | 60 | 10 | 48 | 0.47 |
| Ultrasound-Assisted | 30 | 5 | 96 | 0.52 |
| Ultrasound-Assisted | 60 | 5 | 96 | 0.55 |
| Ultrasound-Assisted | 30 | 10 | 96 | 0.69 |
| Ultrasound-Assisted | 60 | 10 | 96 | 0.71 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Ultrasound-assisted Extraction and Dynamic Maceration Over Content of Tagitinin C obtained from Tithonia diversifolia (Hemsl.) A. Gray Leaves Using Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and In Vitro Activity of Sesquiterpene Lactones from Eremanthus crotonoides as SARS-CoV-2 Protease Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of tagitinin C in Tithonia diversifolia by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in 1-Acetyltagitinin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyltagitinin A bioassays. Our goal is to help you address common challenges and improve the reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: Why am I observing high variability in the IC50 values of this compound in my cytotoxicity assays?
Answer:
High variability in IC50 values is a common challenge in bioassays with natural products like this compound.[1][2] Several factors can contribute to this issue:
-
Compound Stability and Solubility: this compound, a sesquiterpene lactone, may have limited stability and solubility in aqueous cell culture media. Precipitation of the compound at higher concentrations can lead to inconsistent effective concentrations, directly impacting IC50 values.
-
Cell Line Specifics: Different cancer cell lines can exhibit varying sensitivity to the same compound due to their unique genetic and molecular profiles.[3] Factors such as the expression of drug transporters or metabolic enzymes can influence the intracellular concentration and efficacy of this compound.
-
Assay Conditions: Inconsistencies in experimental parameters such as cell seeding density, incubation time, and the specific viability assay used (e.g., MTT, XTT, CellTiter-Glo) can all contribute to variability.[4]
-
DMSO Concentration: While Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds, its final concentration in the cell culture can affect cell viability and compound solubility. Most cell lines can tolerate up to 0.5% DMSO, but higher concentrations can be cytotoxic.
Troubleshooting Steps:
-
Optimize Compound Dissolution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For the final dilution in cell culture media, ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically ≤ 0.1% - 0.5%). Perform serial dilutions of the compound in DMSO before adding to the media to avoid precipitation.
-
Verify Compound Stability: The stability of sesquiterpene lactones can be pH and temperature-dependent. If you suspect degradation, consider preparing fresh stock solutions for each experiment and minimizing the time the compound spends in aqueous solutions before being added to the cells.
-
Standardize Cell Culture Practices:
-
Use a consistent cell passage number for all experiments, as cellular characteristics can change over time in culture.
-
Ensure a uniform cell seeding density across all wells of your assay plate.
-
Visually inspect cells for consistent morphology and confluence before adding the compound.
-
-
Assay-Specific Controls:
-
Include a vehicle control (media with the same final concentration of DMSO) to account for any solvent effects.
-
Use a positive control (a compound with a known and stable IC50 in your cell line) to assess the consistency of your assay performance.
-
-
Consider Alternative Viability Assays: If using a metabolic-based assay like MTT, be aware that some compounds can interfere with the mitochondrial reductases responsible for formazan (B1609692) production. Consider validating your results with a different type of assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo) or a dye-exclusion assay (e.g., Trypan Blue).
Question: My results for this compound's anti-inflammatory activity on the NF-κB pathway are not consistent. What could be the cause?
Answer:
Inconsistent results in signaling pathway assays are often due to subtle variations in experimental execution. The NF-κB pathway is a complex cascade, and its activation can be influenced by numerous factors.[5][6]
-
Stimulus Variability: The concentration and activity of the inflammatory stimulus used (e.g., TNF-α, LPS) can vary between batches or with storage conditions.
-
Timing of Treatment and Analysis: The kinetics of NF-κB activation are transient. The timing of this compound pre-treatment and the time point at which you lyse the cells for analysis are critical for observing consistent inhibition.
-
Cellular State: The confluency and overall health of your cells can impact their responsiveness to inflammatory stimuli.
-
Antibody Performance (for Western Blotting): The quality and specificity of primary and secondary antibodies used to detect phosphorylated and total NF-κB pathway proteins can significantly affect results.
Troubleshooting Steps:
-
Standardize the Inflammatory Stimulus:
-
Aliquot your TNF-α or LPS upon receipt and store at -80°C to avoid repeated freeze-thaw cycles.
-
Perform a dose-response and time-course experiment for your stimulus to determine the optimal concentration and time point for maximal and reproducible NF-κB activation in your cell line.
-
-
Optimize Treatment Times:
-
Conduct a time-course experiment to determine the optimal pre-incubation time with this compound before adding the inflammatory stimulus.
-
Harvest cells at the peak of NF-κB activation (determined in your stimulus optimization) for consistent analysis.
-
-
Maintain Consistent Cell Culture Conditions:
-
Plate cells at a consistent density and allow them to adhere and reach a specific confluency (e.g., 70-80%) before starting the experiment.
-
Avoid using cells that are over-confluent or have been in culture for too many passages.
-
-
Validate Antibodies:
-
Ensure your antibodies are validated for the specific application (e.g., Western blotting) and are recognizing the correct protein at the expected molecular weight.
-
Use appropriate positive and negative controls to confirm antibody specificity.
-
-
Precise Protein Quantification:
-
Accurately measure protein concentration in your cell lysates to ensure equal loading for Western blotting.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in high-purity DMSO to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q2: What is the general mechanism of anti-inflammatory action for sesquiterpene lactones like this compound?
A2: Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] This is a key pathway that regulates the expression of numerous pro-inflammatory genes. The α-methylene-γ-lactone functional group present in many sesquiterpene lactones is thought to be crucial for this activity, likely through Michael addition reactions with nucleophilic residues on key signaling proteins.
Q3: How does this compound likely inhibit the NF-κB pathway?
A3: While the precise molecular target of this compound within the NF-κB pathway may still be under investigation, based on the mechanism of other sesquiterpene lactones, it is hypothesized to act by inhibiting the IκB kinase (IKK) complex.[5] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (the p65/p50 heterodimer) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[6][7]
Q4: Are there any known liabilities or common artifacts associated with this compound in bioassays?
A4: As a natural product, this compound has the potential to interfere with certain assay technologies. For instance, some natural products can exhibit autofluorescence, which may interfere with fluorescence-based assays. Additionally, at high concentrations, the compound may precipitate in aqueous media, leading to light scattering that can affect absorbance readings. It is also important to consider potential off-target effects or cytotoxicity at higher concentrations, which can confound the interpretation of results from non-cytotoxicity assays. Researchers should always include appropriate controls to identify and mitigate such artifacts.[8]
Data Presentation
Table 1: Factors Contributing to Poor Reproducibility in this compound Bioassays and Recommended Solutions.
| Factor | Potential Issue | Recommended Solution |
| Compound Properties | Poor solubility in aqueous media leading to precipitation. | Prepare high-concentration stock in 100% DMSO; use minimal final DMSO concentration (≤0.1-0.5%); perform serial dilutions in DMSO. |
| Degradation in solution over time. | Prepare fresh stock solutions; minimize time in aqueous media; store stock solutions at -80°C in aliquots. | |
| Cell Culture | High cell passage number leading to altered phenotype. | Use cells within a consistent and low passage number range. |
| Inconsistent cell seeding density. | Use a cell counter for accurate seeding; ensure even cell distribution in plates. | |
| Variable cell health and confluency. | Monitor cell morphology; perform experiments at a consistent confluency (e.g., 70-80%). | |
| Assay Protocol | Inconsistent incubation times. | Strictly adhere to optimized incubation times for compound treatment and assay development. |
| Variability in inflammatory stimulus. | Aliquot and store stimulus at -80°C; perform dose-response and time-course optimization. | |
| Assay-specific interference (e.g., autofluorescence). | Run compound-only controls to check for interference; consider alternative assay technologies. | |
| Data Analysis | Inappropriate statistical analysis. | Use appropriate statistical tests to assess variability (e.g., calculate Z'-factor and coefficient of variation).[9] |
Experimental Protocols
Protocol 1: General Cell Viability (Cytotoxicity) Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to achieve the desired concentrations for the dose-response curve.
-
Cell Treatment: Dilute the DMSO-compound solutions in pre-warmed complete cell culture medium to the final desired concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: NF-κB Activation Assay by Western Blot for p65 Phosphorylation
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in serum-free media) for a predetermined optimal time (e.g., 1-2 hours). Include a vehicle control (DMSO in serum-free media).
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells and incubate for the optimal time to induce p65 phosphorylation (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and normalize the phospho-p65 signal to total p65 and the loading control.
-
Visualizations
Caption: A generalized workflow for conducting bioassays with this compound.
Caption: The proposed mechanism of NF-κB inhibition by this compound.
Caption: A decision tree for troubleshooting reproducibility issues in bioassays.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Strategies to reduce non-specific binding of 1-Acetyltagitinin A
Technical Support Center: 1-Acetyltagitinin A
Welcome to the technical support center for experiments involving this compound. This guide provides detailed troubleshooting strategies and answers to frequently asked questions to help you minimize non-specific binding (NSB) and ensure the accuracy and reliability of your results.
While specific binding characteristics for every compound and assay system are unique, the principles and strategies outlined below are based on well-established biochemical techniques to mitigate common causes of non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
Non-specific binding refers to the interaction of this compound (or other molecules in your assay) with unintended targets, such as off-target proteins, assay surfaces (e.g., microplates, beads), or blotting membranes.[1] This phenomenon is problematic because it can lead to high background noise, false-positive signals, and a reduced signal-to-noise ratio, ultimately obscuring the true specific interactions you aim to measure.[1][2]
Q2: What are the primary molecular forces that cause non-specific binding?
NSB is primarily driven by two types of molecular forces:
-
Hydrophobic Interactions: The non-polar regions of your compound, proteins, or assay surfaces can associate to minimize contact with the aqueous buffer.[1][2]
-
Ionic (Electrostatic) Interactions: Molecules with opposite net charges can attract each other, leading to unintended binding.[1][2][3] The pH of your buffer plays a significant role in determining the surface charge of proteins and other components.[2]
Q3: What is a "blocking" step and why is it critical?
A blocking step is essential for preventing NSB. It involves pre-incubating the assay surface (e.g., beads, plates) with a solution of an inert protein or a mixture of proteins.[4] These blocking agents physically adsorb to all unoccupied sites, making them unavailable for non-specific attachment of your compound or detection reagents later in the experiment.[5][6] Inadequate blocking is one of the most common causes of high background.[1][4]
Q4: How do detergents help reduce non-specific binding?
Detergents are amphipathic molecules, meaning they have both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[7] In experiments, non-ionic detergents like Tween-20 or Triton X-100 are added to buffers to disrupt and prevent non-specific hydrophobic interactions.[2][3][8] They form micelles around hydrophobic parts of molecules, preventing them from aggregating or sticking to surfaces.[9][10]
Troubleshooting Guides
Issue 1: High background signal in a pull-down or affinity purification assay.
-
Cause: Your compound or other proteins are binding non-specifically to the affinity resin (beads).
-
Solutions:
-
Improve Blocking: Ensure your blocking step is sufficient. If you are not currently using a blocking step, adding one is crucial.[5][11] Try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or the incubation time.
-
Increase Wash Stringency: Increase the number of wash steps and/or the duration of each wash.
-
Add Detergent to Wash Buffer: Include a non-ionic detergent, such as 0.05% - 0.1% Tween-20, in your wash and binding buffers to disrupt hydrophobic interactions.
-
Increase Salt Concentration: Adding NaCl (e.g., increasing from 150 mM to 300-500 mM) to the wash and binding buffers can disrupt non-specific ionic interactions.[2][3] Note that very high salt concentrations can also disrupt some specific interactions, so this should be optimized.[12]
-
Perform a Pre-Clearing Step: Before adding your tagged bait protein or compound, incubate the cell lysate with the affinity resin alone. Centrifuge to pellet the resin and the proteins that non-specifically bind to it. Use the resulting supernatant (the "pre-cleared" lysate) for your actual pull-down experiment.
-
Issue 2: False positives in a screening assay (e.g., ELISA, SPR).
-
Cause: this compound is binding to the assay surface or to blocking proteins.
-
Solutions:
-
Optimize Buffer pH: The charge of interacting molecules is dictated by pH. Adjusting the buffer pH towards the isoelectric point of your target protein can help minimize charge-based NSB.[2][13]
-
Add a Carrier Protein: Including a low concentration of a globular protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in your sample solution can help shield this compound from non-specific interactions with surfaces and other proteins.[2][3]
-
Include Non-Ionic Surfactants: Add a low concentration of Tween-20 (typically 0.01-0.05%) to your running buffer and sample solution to mitigate hydrophobic interactions with the sensor surface or plate.[2][3]
-
Run a Control Experiment: Always test the binding of your compound to a bare sensor surface or a well with no immobilized ligand/target.[2] The signal from this control represents the NSB, which can be subtracted from your experimental signal if it cannot be eliminated entirely.[2]
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting non-specific binding.
Caption: A flowchart guiding researchers through a systematic approach to diagnose and resolve non-specific binding issues.
Key Reagent Tables
Table 1: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Type | Primary Mechanism of Action | Typical Working Concentration | Reference(s) |
| Bovine Serum Albumin (BSA) | Protein Blocker | Saturates non-specific binding sites on surfaces. | 1 - 5% for blocking; 0.1 - 1% as a buffer additive. | [2][11][13] |
| Non-fat Dry Milk | Protein Blocker | A complex mixture of proteins (casein) that blocks non-specific sites. | 3 - 5% (w/v) | [6] |
| Tween-20 | Non-ionic Detergent | Disrupts non-specific hydrophobic interactions. | 0.01% - 0.1% (v/v) | [2][3] |
| Triton X-100 | Non-ionic Detergent | Disrupts hydrophobic interactions; stronger than Tween-20. | 0.1% - 0.5% (v/v) | [8][9] |
| Sodium Chloride (NaCl) | Salt | Shields electrostatic charges, disrupting non-specific ionic interactions. | 150 mM - 1 M (concentration must be optimized). | [2][3][12] |
Mechanism of Buffer Additives
The diagram below illustrates how different additives counteract the forces driving non-specific binding.
Caption: How buffer additives like detergents, salts, and blocking agents counteract the root causes of non-specific binding.
Experimental Protocols
Protocol: Optimized Affinity Pull-Down Assay
This protocol provides a general framework for a pull-down experiment designed to identify protein interactors of this compound, with specific steps included to minimize NSB.
Materials:
-
Cell Lysate containing potential protein targets.
-
Affinity Resin (e.g., Streptavidin beads if using a biotinylated version of the compound).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl , 0.05% Tween-20 .
-
Blocking Buffer: Wash Buffer containing 3% BSA .
-
Elution Buffer (example): SDS-PAGE sample buffer or a competitive elution agent.
Methodology:
-
Lysate Preparation: Prepare cell lysate using the appropriate lysis buffer on ice. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
(Optional but Recommended) Pre-clearing Lysate:
-
Add 50 µL of equilibrated affinity resin slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 500 x g for 1 minute. Collect the supernatant; this is your pre-cleared lysate. This step removes proteins that non-specifically bind to the resin itself.
-
-
Resin Blocking:
-
Wash the required amount of fresh affinity resin twice with Wash Buffer.
-
Resuspend the resin in Blocking Buffer and incubate for at least 1 hour at 4°C on a rotator. This saturates non-specific binding sites on the resin.[11]
-
-
Binding Step:
-
After blocking, pellet the resin and remove the blocking buffer.
-
Add the pre-cleared lysate and your this compound probe to the blocked resin.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
-
Washing:
-
Pellet the resin by centrifugation (500 x g, 1 min).
-
Discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer. Invert the tube several times to wash.
-
Repeat the wash process for a total of 4-5 times. Increasing the salt and detergent concentration in this buffer is a key step to reduce NSB.[14]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the resin to release the bound proteins.
-
Boil (if using SDS-PAGE buffer) or incubate as required by the elution method.
-
Centrifuge to pellet the resin and collect the supernatant containing your eluted proteins for downstream analysis (e.g., Western Blot, Mass Spectrometry).
-
References
- 1. benchchem.com [benchchem.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of salt concentration on TTF-1 HD binding to specific and non-specific DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
Improving the efficiency of semi-synthetic modifications of 1-Acetyltagitinin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of semi-synthetic modifications of 1-Acetyltagitinin A.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the this compound molecule for semi-synthetic modification?
A1: Based on the general reactivity of sesquiterpene lactones, the primary reactive sites on this compound are the α,β-unsaturated carbonyl group in the lactone ring, the ester functional groups, and any hydroxyl groups. The exocyclic double bond is particularly susceptible to Michael additions.
Q2: I am observing a low yield in my esterification/acylation reaction. What are the potential causes and solutions?
A2: Low yields in acylation reactions can stem from several factors:
-
Steric Hindrance: The target hydroxyl group may be sterically hindered. Consider using a less bulky acylating agent or a more potent catalyst.
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the acylating agent and base.
-
Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.
-
Solvent Choice: The solvent should be anhydrous and inert. Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) are common choices.
Q3: My reaction is producing multiple products, making purification difficult. How can I improve the selectivity?
A3: Poor selectivity is a common challenge when working with complex molecules like sesquiterpene lactones.[1][2] To improve selectivity:
-
Protecting Groups: Consider using protecting groups for more reactive functional groups to direct the reaction to the desired site.
-
Enzymatic Reactions: Biocatalysis can offer high regioselectivity and stereoselectivity under mild conditions.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.
Q4: What are the best practices for purifying derivatives of this compound?
A4: Purification of sesquiterpene lactone derivatives often requires chromatographic techniques.[3][4]
-
Column Chromatography: This is the most common method. Use a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to elute your compound. Monitor fractions by TLC.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with a suitable column (e.g., C18) is recommended.
-
Centrifugal Partition Chromatography (CPC): This technique can be efficient for large-scale purification.[4]
Troubleshooting Guides
Problem 1: Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. | Insufficient reagent concentration. | Increase the molar ratio of the reagent to the substrate. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Catalyst deactivation. | Use a fresh batch of catalyst. Ensure all reagents and solvents are anhydrous if the catalyst is moisture-sensitive. | |
| Poor solubility of starting material. | Try a different solvent system in which the starting material is more soluble. |
Problem 2: Formation of Unidentified Byproducts
| Symptom | Possible Cause | Suggested Solution |
| TLC or LC-MS analysis shows multiple spots or peaks in addition to the starting material and desired product. | Reaction conditions are too harsh (e.g., high temperature, strong acid/base). | Lower the reaction temperature and use milder reagents. Sesquiterpene lactones can be sensitive to acidic or alkaline conditions.[1][2] |
| Presence of impurities in the starting material or reagents. | Purify the starting material before the reaction. Use high-purity, anhydrous solvents and fresh reagents. | |
| Air or moisture sensitivity. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| The product is difficult to separate from the starting material or byproducts by column chromatography. | The polarity of the product is very similar to the impurities. | Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Consider using preparative HPLC for challenging separations. |
| The product is unstable on silica gel. | Deactivate the silica gel with a small amount of a base like triethylamine (B128534) in the eluent. Alternatively, use a different purification method like preparative TLC or crystallization. | |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Hydroxyl Group in this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add a base, such as triethylamine (3 equivalents) or pyridine (B92270) (3 equivalents), to the solution and cool to 0 °C.
-
Slowly add the acylating agent (e.g., acetic anhydride (B1165640) or a specific acid chloride, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient.
Protocol 2: General Procedure for Michael Addition to the α,β-Unsaturated Lactone
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or THF.
-
Add the nucleophile (e.g., a thiol or an amine, 1.1 equivalents).
-
If necessary, add a catalytic amount of a base like triethylamine to facilitate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired conjugate.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Acylation of a Hypothetical Hydroxyl Group on this compound
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | DCM | 25 | 12 | 75 |
| 2 | Propionyl Chloride | Triethylamine | DCM | 0 to 25 | 8 | 82 |
| 3 | Benzoyl Chloride | DMAP (cat.), Et3N | THF | 25 | 16 | 65 |
Table 2: Purification Parameters for this compound Derivatives
| Derivative | Purification Method | Stationary Phase | Mobile Phase (Gradient) | Purity (%) |
| Propionyl-derivative | Column Chromatography | Silica Gel | Hexane:EtOAc (90:10 to 70:30) | >95 |
| Benzoyl-derivative | Preparative HPLC | C18 | Acetonitrile:Water (60:40 to 80:20) | >98 |
| Thiol-adduct | Column Chromatography | Silica Gel | DCM:Methanol (98:2 to 95:5) | >96 |
Visualizations
Caption: General experimental workflow for semi-synthetic modification.
References
- 1. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted-Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Deconvolution of Complex NMR Spectra of Sesquiterpene Lactone Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the deconvolution of complex NMR spectra of sesquiterpene lactone mixtures. While specific data for 1-Acetyltagitinin A was not available, the following information is based on established methodologies for the analysis of structurally related sesquiterpene lactones and is intended to serve as a comprehensive guide for researchers facing similar challenges.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my sesquiterpene lactone mixture so complex and overlapping?
A1: The complexity arises from several factors inherent to sesquiterpene lactones:
-
Structural Complexity: These molecules possess a compact and rigid carbon skeleton with numerous stereocenters. This leads to a large number of proton signals in a narrow chemical shift range.
-
Signal Overlap: Protons in similar chemical environments will have very close chemical shifts, resulting in significant signal overlap, particularly in the aliphatic region (1.0-3.0 ppm).[1][2][3]
-
Presence of Isomers: Natural product extracts often contain mixtures of diastereomers or other closely related isomers, which have very similar NMR spectra, further complicating the signal overlap.
Q2: What are the initial steps to simplify my complex NMR spectrum?
A2: Before resorting to advanced deconvolution techniques, several simple experimental adjustments can be beneficial:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential chemical shifts, potentially resolving some overlapping signals.[1]
-
Vary the Temperature: Temperature can affect the conformation of the molecule and the chemical shifts of certain protons. Acquiring spectra at different temperatures may help to separate overlapping resonances.
-
Sample Concentration: High sample concentrations can lead to line broadening and increased viscosity, which can degrade spectral resolution. Optimizing the sample concentration is crucial.[1]
Q3: What is spectral deconvolution and when should I use it?
A3: Spectral deconvolution is a computational method used to separate overlapping signals in an NMR spectrum into their individual components. It is particularly useful when direct integration of signals is impossible due to severe overlap. Deconvolution algorithms fit a series of theoretical lineshapes (typically Lorentzian or Gaussian) to the experimental data to extract the chemical shift, linewidth, and area of each individual peak.
Q4: What software is available for NMR spectral deconvolution?
A4: Several software packages are commonly used for the deconvolution and analysis of NMR data. These include:
-
Mnova (Mestrelab Research): Offers a "Global Spectrum Deconvolution" (GSD) algorithm that can be effective for quantitation in cases of signal overlap.[4]
-
TopSpin (Bruker): Provides tools for peak fitting and deconvolution.
-
Open-Source Software: Various open-source tools and scripts, often based on Python, are available for spectral deconvolution.
Troubleshooting Guides
Guide 1: Severe Signal Overlap in the Aliphatic Region
Issue: The ¹H NMR spectrum shows a broad, unresolved "hump" between 1.0 and 3.0 ppm, making it impossible to extract meaningful information about individual proton resonances.
Solutions:
-
2D NMR Spectroscopy:
-
¹H-¹H COSY (Correlation Spectroscopy): Helps to identify coupled protons, allowing you to trace out spin systems even within the overlapped region.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Disperses the proton signals based on the chemical shifts of the directly attached carbon atoms. Since ¹³C spectra have a much wider chemical shift range, this technique is highly effective at resolving overlapping proton signals.[2]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, which is invaluable for identifying all protons belonging to a particular molecule in the mixture.[4]
-
-
Quantitative NMR (qNMR) Approaches:
-
For quantitative analysis in the presence of overlap, select well-resolved signals in the ¹H NMR spectrum that are characteristic of each compound in the mixture. If no such signals exist in the ¹H spectrum, ¹³C NMR can be used for quantification, although it is less sensitive.
-
Guide 2: Inaccurate Integration of Deconvoluted Signals
Issue: The relative integrals obtained from deconvolution do not match the expected ratios of the components in the mixture.
Solutions:
-
Optimize Deconvolution Parameters:
-
Lineshape: Ensure that the chosen lineshape (Lorentzian, Gaussian, or a mix) accurately reflects the experimental peak shapes.
-
Initial Guesses: Provide accurate initial estimates for the peak positions, widths, and heights to guide the fitting algorithm.
-
Baseline Correction: A flat baseline is crucial for accurate integration. Perform a thorough baseline correction before deconvolution.
-
-
Check Experimental Parameters for Quantitative Accuracy:
-
Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long (at least 5 times the longest T₁ relaxation time of the protons of interest) to allow for full relaxation of all signals. This is critical for accurate quantification.
-
Pulse Angle: Use a calibrated 90° pulse for excitation to ensure uniform excitation across the entire spectrum.
-
Guide 3: Difficulty in Assigning Deconvoluted Peaks to Specific Protons
Issue: After deconvolution, it is unclear which peak corresponds to which proton in the molecule.
Solutions:
-
Utilize 2D NMR Data:
-
HSQC and HMBC (Heteronuclear Multiple Bond Correlation): Use the correlations from 2D NMR spectra to definitively assign the deconvoluted proton signals. HSQC links protons to their directly attached carbons, while HMBC shows correlations between protons and carbons over two to three bonds.
-
-
Comparison with Literature Data:
-
Compare the chemical shifts of your deconvoluted peaks with published NMR data for similar sesquiterpene lactone structures.
-
Experimental Protocols
Protocol 1: Standard ¹H NMR for Qualitative Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sesquiterpene lactone mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds for qualitative analysis.
-
Protocol 2: Quantitative ¹H NMR (qNMR) for Mixture Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sesquiterpene lactone mixture.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The amount of the internal standard should be chosen to give a signal with a similar intensity to the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent.
-
-
NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Pulse Angle: Calibrated 90° pulse.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of any signal being quantified. A conservative value of 30-60 seconds is often used.
-
Number of Scans: 64 or more to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a gentle apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of each component using the standard qNMR equation.
-
Quantitative Data Summary
As specific quantitative data for this compound mixtures is not available, the following table provides a template for summarizing quantitative results from the deconvolution of a hypothetical two-component sesquiterpene lactone mixture (Component A and Component B) using qNMR with an internal standard.
| Component | Chemical Shift (ppm) | Multiplicity | Integral | Moles | Concentration (mg/mL) |
| Component A | 5.85 | d | 1.00 | 0.025 | 8.5 |
| Component B | 6.10 | d | 0.85 | 0.021 | 7.2 |
| Internal Standard | 7.50 | s | 1.00 | 0.020 | 5.0 |
Visualizations
Caption: Experimental workflow for the deconvolution of complex NMR spectra.
Caption: Troubleshooting decision tree for NMR deconvolution issues.
References
Calibration curve issues in quantitative analysis of 1-Acetyltagitinin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of 1-Acetyltagitinin A.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the quantitative analysis of this compound, with a focus on calibration curve issues.
Q1: My calibration curve for this compound is showing poor linearity (R² < 0.99). What are the potential causes and solutions?
A1: Poor linearity is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Concentration Range: You might be operating outside the linear dynamic range of the detector.
-
Solution: Narrow the concentration range of your calibration standards. Prepare a wider range of standards initially to determine the linear range, and then prepare a new set of standards within that optimal range.
-
-
Standard Preparation Error: Inaccurate serial dilutions or errors in weighing the reference standard can lead to non-linear responses.
-
Solution: Carefully re-prepare your stock and working standard solutions. Use calibrated pipettes and an analytical balance. It is good practice to prepare two independent sets of standards to verify accuracy.[1]
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Solution: Dilute your higher concentration standards and re-inject. If linearity improves, your original high-end concentrations were likely saturating the detector.
-
-
Chemical Instability: this compound, as a sesquiterpene lactone with an ester group, may be susceptible to degradation in certain solvents or at inappropriate pH levels.[2][3]
-
Solution: Prepare fresh standards daily and store them at low temperatures in a stable solvent like acetonitrile (B52724) or methanol (B129727). Avoid highly acidic or basic conditions in your sample and mobile phase.
-
Q2: I'm observing significant variability and poor reproducibility in the peak areas of my replicate injections for the same standard concentration. What should I investigate?
A2: Poor reproducibility can be frustrating. Here are the likely culprits:
-
Injector Issues: A faulty autosampler, a partially clogged injection needle, or a leaky injector seal can lead to inconsistent injection volumes.
-
Solution: Perform routine maintenance on your injector. Check for leaks and ensure the syringe is functioning correctly. Manually inject a standard to see if reproducibility improves, which would point to an autosampler issue.
-
-
Sample Solvent and Mobile Phase Mismatch: If the solvent used to dissolve your standards is significantly stronger than your mobile phase, it can cause peak distortion and variable peak areas.
-
Solution: Whenever possible, dissolve your standards in the initial mobile phase composition.
-
-
Incomplete Dissolution: this compound may not be fully dissolved, especially at higher concentrations in your stock solution.
-
Solution: Ensure complete dissolution by vortexing and sonicating your standard solutions. Visually inspect for any particulate matter before injection.
-
Q3: My calibration curve has a significant y-intercept, or the curve does not pass through the origin. What does this indicate?
A3: A non-zero y-intercept can suggest a few issues:
-
Constant Background Interference: A co-eluting impurity in your blank or mobile phase that has a similar response to this compound can cause a positive y-intercept.
-
Solution: Run a blank injection (mobile phase or matrix without the analyte) to check for interfering peaks. If a peak is present at the retention time of this compound, the source of contamination needs to be identified and eliminated. This could be contaminated solvent, glassware, or a contaminated guard column.
-
-
Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can be injected with the subsequent sample, leading to a higher-than-expected response for lower concentrations.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration standard can confirm if carryover is occurring.
-
-
Data Processing Issues: Incorrect integration of the baseline can also lead to a non-zero intercept.
-
Solution: Manually review the integration of your peaks to ensure the baseline is being drawn correctly.
-
Q4: When analyzing this compound from a plant extract, my results are inconsistent and often lower than expected. Could this be a matrix effect?
A4: Yes, this is a classic sign of matrix effects, especially in complex samples like plant extracts.[4][5][6]
-
Ion Suppression/Enhancement (for LC-MS/MS): Co-eluting compounds from the plant matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed or enhanced signal.[4][5][6]
-
Solution:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds from your extract before analysis.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract (a similar plant extract known to be free of this compound) to compensate for the matrix effect.
-
Use an Internal Standard: A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar compound that behaves similarly during extraction and ionization can be used.
-
-
Quantitative Data Summary
The table below illustrates a problematic calibration curve for this compound and a corrected version after troubleshooting.
| Parameter | Problematic Calibration Curve | Corrected Calibration Curve | Comments |
| Concentration (µg/mL) | Peak Area | Peak Area | |
| 0.1 | 15,234 | 5,123 | Initial curve had a high y-intercept, suggesting background interference. |
| 0.5 | 35,678 | 25,489 | |
| 1.0 | 60,123 | 50,987 | |
| 5.0 | 245,890 | 251,045 | |
| 10.0 | 480,345 | 505,678 | |
| 20.0 | 850,678 | 1,010,876 | The problematic curve shows a loss of linearity at higher concentrations. |
| Linear Regression Equation | y = 42012x + 12543 | y = 50432x + 234 | The corrected curve has a much lower y-intercept. |
| Correlation Coefficient (R²) | 0.985 | 0.999 | The corrected curve demonstrates excellent linearity. |
Experimental Protocols
A detailed methodology for the quantitative analysis of this compound by HPLC-UV is provided below.
1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 20 µg/mL.
2. Sample Preparation (from Tithonia diversifolia leaves)
-
Extraction: Weigh 1 g of dried, powdered Tithonia diversifolia leaves and extract with 20 mL of methanol by sonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of acetonitrile for HPLC analysis.
-
3. HPLC-UV Method
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as many sesquiterpene lactones have low UV absorbance, detection at a low wavelength is often necessary).[2]
-
Injection Volume: 10 µL.
4. Calibration Curve Construction
-
Inject the prepared calibration standards in triplicate.
-
Plot a graph of the average peak area versus the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.99 for an acceptable calibration curve.
Visualizations
Below are diagrams illustrating the troubleshooting workflow for calibration curve issues and the experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Experimental workflow for quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of 1-Acetyltagitinin A and Tagitinin C
In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, sesquiterpene lactones isolated from the Asteraceae family have demonstrated significant cytotoxic potential against various cancer cell lines. This guide provides a detailed comparison of the cytotoxic activities of two such compounds: 1-Acetyltagitinin A and Tagitinin C, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic effects of this compound and Tagitinin C have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. A lower IC50 value indicates a higher cytotoxic potency. For a standardized comparison, all IC50 values have been converted to micromolar (µM).
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 2.52 ± 0.21 |
| T24 (Bladder Carcinoma) | 1.32 ± 0.14 | |
| Huh-7 (Hepatocellular Carcinoma) | 1.87 ± 0.11 | |
| 8505 (Thyroid Carcinoma) | 3.54 ± 0.32 | |
| SNU-1 (Gastric Carcinoma) | 2.01 ± 0.18 | |
| OCI-AML3 (Acute Myeloid Leukemia) | Induces apoptosis at 6.1 µM (2.5 µg/mL) | |
| Tagitinin C | A549 (Lung Carcinoma) | 4.34 ± 0.28 |
| T24 (Bladder Carcinoma) | 3.82 ± 0.25 | |
| Huh-7 (Hepatocellular Carcinoma) | 3.44 ± 0.12 | |
| 8505 (Thyroid Carcinoma) | 5.12 ± 0.45 | |
| SNU-1 (Gastric Carcinoma) | 4.63 ± 0.37 | |
| OCI-AML3 (Acute Myeloid Leukemia) | Induces apoptosis at 0.72 µM (0.25 µg/mL) | |
| Hep-G2 (Hepatocellular Carcinoma) | 5.74 ± 0.29 | |
| Huh 7 (Hepatocellular Carcinoma) | 3.44 ± 0.29 | |
| U373 (Glioblastoma) | 17.51 | |
| HeLa (Cervical Cancer) | - | |
| WiDr (Colon Adenocarcinoma) | - | |
| SW480 (Colorectal Adenocarcinoma) | - | |
| DLD1 (Colorectal Adenocarcinoma) | - | |
| HCT116 (Colorectal Carcinoma) | - |
Note: Molar mass of this compound is 410.46 g/mol .[1][2] Molar mass of Tagitinin C is 348.4 g/mol .[3][4] Some IC50 values were converted from µg/mL to µM for consistency.
Mechanisms of Action
Both this compound and Tagitinin C exert their cytotoxic effects through the induction of programmed cell death and inhibition of cell proliferation, albeit through potentially distinct signaling pathways.
This compound has been shown to promote apoptosis and cause cell cycle arrest at the G0/G1 phase in acute myeloid leukemia OCI-AML3 cells. This suggests an interference with the cell's normal progression through the division cycle, ultimately leading to cell death.
Tagitinin C demonstrates a more multifaceted mechanism of action. It is known to induce apoptosis through the activation of caspase-3 and caspase-8.[5] Depending on the cancer cell line, it can cause cell cycle arrest at the G0/G1, S, or G2/M phase.[6] Furthermore, a novel mechanism of action for Tagitinin C has been identified as the induction of ferroptosis, an iron-dependent form of programmed cell death.[7][8][9] This is mediated through the PERK-Nrf2-HO-1 signaling pathway.[7][8][9]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on cell viability assays, with the MTT assay being a commonly employed method.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound and Tagitinin C stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: After incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound or Tagitinin C. A control group receiving only the vehicle (DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the cellular mechanisms involved, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Tagitinin C | C19H24O6 | CID 11256548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tagitinin C | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sesquiterpene Lactones from Tithonia diversifolia, Tithonia rotundifolia, and Tithonia tubaeformis
For Researchers, Scientists, and Drug Development Professionals
The genus Tithonia, belonging to the Asteraceae family, is a rich source of sesquiterpene lactones (SLs), a class of bioactive secondary metabolites renowned for their diverse pharmacological activities. This guide provides a comparative overview of the sesquiterpene lactone profiles of three prominent Tithonia species: T. diversifolia, T. rotundifolia, and T. tubaeformis. The information presented herein, supported by experimental data, is intended to aid researchers in the fields of phytochemistry, pharmacology, and drug discovery.
Comparative Overview of Sesquiterpene Lactones
The three Tithonia species exhibit distinct profiles of sesquiterpene lactones, with some overlap. Tithonia diversifolia is the most extensively studied, with tagitinins, particularly tagitinin C, being its most characteristic and abundant SLs. Tithonia rotundifolia also contains a variety of SLs, including tirotundin. Tithonia tubaeformis is characterized by the presence of tithonine. A quantitative comparison, where available, is summarized in the table below.
| Sesquiterpene Lactone | Tithonia diversifolia | Tithonia rotundifolia | Tithonia tubaeformis | Key Biological Activities |
| Tagitinin C | Present (up to 1.45% in methanolic leaf extract)[1] | Not reported as a major compound | Not reported | Anti-inflammatory, Antimalarial, Cytotoxic, Gastroprotective[2][3] |
| Tagitinin A | Present (major compound)[4][5] | Present (major compound)[5] | Not reported | Anti-inflammatory, Cytotoxic, Nematicidal[4][6] |
| Diversifolin | Present[7] | Not reported as a major compound | Not reported | Anti-inflammatory[8] |
| Tirotundin | Present[6] | Present[8] | Not reported | Anti-inflammatory, Nematicidal[4][8] |
| Tithonine | Not reported | Not reported | Present[9] | Anti-inflammatory |
Experimental Protocols
Extraction and Isolation of Sesquiterpene Lactones
A general methodology for the extraction and isolation of sesquiterpene lactones from Tithonia species is outlined below. This protocol is a synthesis of commonly employed techniques in the cited literature.
a. Plant Material Preparation: The aerial parts (leaves, stems, and flowers) of the Tithonia species are collected and air-dried in the shade at room temperature for approximately two weeks. The dried plant material is then ground into a coarse powder.
b. Extraction:
-
The powdered plant material is subjected to maceration with methanol (B129727) at room temperature for 48 hours. The process is typically repeated three times to ensure exhaustive extraction.
-
The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
c. Fractionation:
-
The crude methanolic extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).
-
The fractions are concentrated, and the ethyl acetate fraction, which is typically rich in sesquiterpene lactones, is selected for further purification.
d. Isolation by Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Further purification of the pooled fractions is achieved by repeated column chromatography, often using different solvent systems or Sephadex LH-20, to yield pure sesquiterpene lactones.
e. Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with data from the existing literature.
Quantification by High-Performance Liquid Chromatography (HPLC)
a. Sample Preparation: A known amount of the dried extract is dissolved in HPLC-grade methanol and filtered through a 0.45 µm syringe filter.
b. Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and water. The flow rate is maintained at 1 mL/min, and the injection volume is 20 µL.
c. Detection: Detection is carried out using a Diode Array Detector (DAD) at a wavelength of 254 nm.
d. Quantification: Quantification is performed by creating a calibration curve using a known standard of the sesquiterpene lactone of interest.
Cytotoxicity Assay (MTT Assay)
a. Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
b. Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the isolated sesquiterpene lactones for 24-48 hours.
c. MTT Assay:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive study of the potential phytomedicinal use and toxicity of invasive Tithonia species in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validated Analytical Methods for 1-Acetyltagitinin A Quantification
Introduction
1-Acetyltagitinin A, a sesquiterpene lactone primarily isolated from Tithonia diversifolia, has garnered significant interest within the scientific community for its diverse pharmacological activities. Accurate and precise quantification of this compound in various matrices is paramount for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. The cross-validation of analytical methods is a critical process that ensures the reliability and reproducibility of data across different techniques. This guide provides a comparative analysis of validated analytical methods for the quantification of this compound, also known as 1-O-acetylbritannilactone.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, specificity, speed, and operational complexity. The following table summarizes the key performance parameters of two validated LC-MS/MS methods for the quantification of this compound, providing a clear basis for comparison.
| Performance Parameter | Method A: LC-MS/MS | Method B: LC-MS/MS |
| Linearity Range | 1.60 - 800 ng/mL | Not explicitly stated, but pharmacokinetic data suggests a similar or wider range. |
| Correlation Coefficient (r) | > 0.99 | Not explicitly stated, but implied to be high for pharmacokinetic analysis. |
| Lower Limit of Quantification (LLOQ) | 1.60 ng/mL | Not explicitly stated, but pharmacokinetic data was successfully gathered. |
| Precision (% RSD) | < 15% (Intra- and Inter-day) | Not explicitly stated, but the method was successfully applied to a pharmacokinetic study. |
| Accuracy (% RE) | < ±15% (Intra- and Inter-day) | Not explicitly stated, but the method was successfully applied to a pharmacokinetic study. |
| Internal Standard | Heteroclitin D | Not explicitly stated. |
| Run Time | Not explicitly stated, but likely short due to isocratic elution. | Not explicitly stated, but likely short due to isocratic elution. |
| Ionization Mode | Not specified, but likely ESI+ | Electrospray Ionization (ESI) |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the two compared LC-MS/MS methods.
Method A: LC-MS/MS for Determination in Rat Plasma
This method was developed for the determination of 1-O-Acetylbritannilactone (ABL) in rat plasma for preclinical pharmacokinetic studies.
1. Sample Preparation:
-
A liquid-liquid extraction method is typically used for plasma samples. Specific details were not provided in the abstract.
-
The internal standard used was Heteroclitin D.
2. Chromatographic Conditions:
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Column: Hypersil Gold C18 reversed-phase column (50 × 4.6 mm, 3.0 µm).
-
Mobile Phase: An isocratic elution with methanol (B129727) and 5 mM ammonium (B1175870) acetate (B1210297) buffer in water (80:20, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
3. Mass Spectrometry Conditions:
-
Ionization: Not explicitly stated, but Electrospray Ionization (ESI) is common for this type of compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ABL and the internal standard.
Method B: LC-MS/MS for Simultaneous Determination with 1,5-dicaffeoylquinic acid in Rat Plasma
This method was developed for the simultaneous quantification of 1-O-acetylbritannilactone (1-O-ABL) and 1,5-dicaffeoylquinic acid in rat plasma.
1. Sample Preparation:
-
Details of the plasma sample preparation were not provided in the abstract.
2. Chromatographic Conditions:
-
Instrumentation: A Liquid Chromatography system coupled to a triple-quadrupole tandem mass spectrometer.
-
Column: Zorbax Eclipse XDB-C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of methanol, water, and formic acid (70:30:0.1, v/v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Selected Reaction Monitoring (SRM) mode.
Visualized Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.
A Head-to-Head Comparison of 1-Acetyltagitinin A with Known Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, natural products remain a vital source of novel chemical scaffolds. Among these, sesquiterpene lactones have garnered significant attention for their potent biological activities. This guide provides a comparative analysis of 1-Acetyltagitinin A, a sesquiterpene lactone, with two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This comparison aims to objectively evaluate their performance based on available experimental data, detailing their mechanisms of action and efficacy in inhibiting key inflammatory mediators.
Executive Summary
Inflammation is a complex biological response, and its pharmacological modulation is critical in treating a myriad of diseases. While established drugs like Ibuprofen and Dexamethasone are cornerstones of anti-inflammatory therapy, the search for more specific and safer alternatives is ongoing. This compound, as a member of the sesquiterpene lactone class, is explored here as a potential anti-inflammatory agent. This guide synthesizes in vitro data on the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key mediators in the inflammatory cascade.
Due to the limited publicly available data for this compound, this guide leverages data from structurally related sesquiterpene lactones to provide a contextual comparison.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound against nitric oxide and TNF-α production in macrophage cell lines, which are standard models for studying inflammation.
| Compound | Target | Cell Line | IC50 Value |
| This compound | Nitric Oxide (NO) | Macrophages | Data not available |
| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages | Data not available | |
| Related Sesquiterpene Lactones | Nitric Oxide (NO) | RAW 264.7 | 0.8 µM - 13 µM[1][2] |
| Tumor Necrosis Factor-alpha (TNF-α) | L929 | ~2 µM[3][4] | |
| Ibuprofen | Nitric Oxide (NO) | Rat Primary Cerebellar Glial Cells | ~760 µM |
| Tumor Necrosis Factor-alpha (TNF-α) | - | Not a primary mechanism | |
| Dexamethasone | Nitric Oxide (NO) | - | Not a primary mechanism |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 / BMDM | Effective in low µM range (e.g., 1-3 µM)[5][6] |
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways.
This compound and Sesquiterpene Lactones: The primary anti-inflammatory mechanism of many sesquiterpene lactones is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][8] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and TNF-α. Sesquiterpene lactones, often containing an α-methylene-γ-lactone moiety, can directly alkylate and inactivate key proteins in the NF-κB signaling pathway, thereby preventing the transcription of inflammatory mediators.[7][9]
Ibuprofen: As a classic NSAID, Ibuprofen's main mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. While its primary role is not the direct inhibition of NO or TNF-α, some studies suggest it can reduce iNOS expression at higher concentrations.
Dexamethasone: Dexamethasone is a potent synthetic glucocorticoid. Its mechanism is broad and involves both genomic and non-genomic actions. Primarily, it binds to the glucocorticoid receptor, which then translocates to the nucleus. There, it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes, including those for TNF-α and other cytokines. This transcriptional repression is a key part of its powerful anti-inflammatory and immunosuppressive effects.
Signaling Pathway and Experimental Workflow
To visualize the key cellular pathway and a typical experimental process for evaluating these compounds, the following diagrams are provided.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Screening.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide by macrophages stimulated with a pro-inflammatory agent.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Ibuprofen). A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for 1-2 hours.
-
LPS Stimulation: After pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite (B80452) Measurement (Griess Assay): Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The percentage of inhibition is determined by comparing the nitrite levels in compound-treated wells to the LPS-stimulated control wells. The IC50 value is then calculated from the dose-response curve.
Lipopolysaccharide (LPS)-Induced Tumor Necrosis Factor-alpha (TNF-α) Production Assay in Macrophages
Objective: To measure the inhibitory effect of a test compound on the secretion of the pro-inflammatory cytokine TNF-α from stimulated macrophages.
Methodology:
-
Cell Culture and Seeding: RAW 264.7 cells or bone marrow-derived macrophages (BMDMs) are cultured and seeded in 24-well or 96-well plates as described in the NO assay protocol.
-
Compound Treatment and LPS Stimulation: The procedure for pre-treatment with the test compound and subsequent stimulation with LPS (typically 10-100 ng/mL for TNF-α assays) is similar to the NO assay.
-
Incubation: The incubation time following LPS stimulation is typically shorter for TNF-α measurement, usually between 4 to 8 hours, as TNF-α is an early-response cytokine.
-
Supernatant Collection: After incubation, the culture plates are centrifuged, and the supernatant is carefully collected.
-
TNF-α Quantification (ELISA): The concentration of TNF-α in the supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The wells of an ELISA plate are coated with a capture antibody specific for TNF-α.
-
The collected supernatants and a series of TNF-α standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate for the enzyme is added, leading to a colorimetric reaction.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated from the absorbance values of the TNF-α standards. The concentration of TNF-α in the samples is interpolated from this curve. The percentage of inhibition and the IC50 value are calculated as described for the NO assay.
Conclusion
This comparative guide highlights the potential of this compound as an anti-inflammatory agent within the context of its chemical class, the sesquiterpene lactones. While direct experimental data for this compound is currently lacking in the public domain, the potent NF-κB inhibitory activity demonstrated by numerous related sesquiterpene lactones suggests a promising avenue for further investigation. In comparison, Ibuprofen and Dexamethasone act through well-established but different mechanisms, targeting prostaglandin (B15479496) synthesis and broad transcriptional regulation of inflammation, respectively. The in vitro assays detailed here provide a robust framework for the future evaluation of this compound and other novel compounds, enabling a direct and quantitative comparison of their anti-inflammatory efficacy. Further research to determine the specific IC50 values of this compound is essential to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TNF-α-Induced Inflammation by Sesquiterpene Lactones from Saussurea lappa and Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 1'-Acetoxychavicol Acetate for Cancer Cells Versus Normal Cells
A Comparative Guide for Researchers
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of oncological research. Natural products represent a rich source of such therapeutic leads. This guide provides a comparative evaluation of the selectivity of 1'-Acetoxychavicol Acetate (ACA), a compound isolated from the rhizomes of galangal (Alpinia galanga), for cancer cells over normal cells. While the initial focus was on 1-Acetyltagitinin A, the available data for this compound was limited. Therefore, we present a comprehensive analysis of ACA as a representative model, supported by experimental data, detailed protocols, and mechanistic diagrams to inform further research and drug development efforts.
Data Presentation: Cytotoxicity and Selectivity Index
The selective cytotoxic effect of a compound is a critical parameter in assessing its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The selectivity index (SI) is calculated as the ratio of the IC50 value for normal cells to that for cancer cells. A higher SI value indicates greater selectivity for cancer cells.[1][2]
The cytotoxic activity of 1'-Acetoxychavicol Acetate (ACA) was evaluated against three human cancer cell lines—T47D (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer)—and a normal cell line, Vero (monkey kidney epithelial cells), using the MTT assay. The results are summarized in the table below.
| Compound | Cell Line | Type | IC50 (µg/mL) | Selectivity Index (SI) |
| 1'-Acetoxychavicol Acetate (ACA) | T47D | Breast Cancer | 3.14 | 6.60 |
| HeLa | Cervical Cancer | 7.26 | >3 | |
| WiDr | Colon Cancer | 12.49 | ≤2 | |
| Vero | Normal | >20.71 | - |
Note: A selectivity index greater than 3 is considered to indicate high selectivity.[2] The data demonstrates that ACA exhibits strong cytotoxic activity against the T47D, HeLa, and WiDr cancer cell lines. Notably, ACA shows a high selectivity index for T47D and HeLa cells, suggesting it is more toxic to these cancer cells than to normal Vero cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).[4]
-
MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[4] Incubate for 1.5 hours at 37°C.[4]
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.[4] Incubate for 15 minutes at 37°C with shaking.[4]
-
Absorbance Measurement: Measure the absorbance at a test wavelength of 492 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
2. Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression of key apoptosis-related proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[5]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
3. Cell Cycle Analysis by Flow Cytometry
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and wash the treated cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.[6]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases.[7]
Mandatory Visualization
Experimental Workflow for Evaluating Cytotoxicity and Selectivity
Caption: Workflow for determining the cytotoxicity and selectivity of a test compound.
Proposed Signaling Pathway: Induction of Apoptosis
Based on the common mechanisms of action for cytotoxic natural products, 1'-Acetoxychavicol Acetate likely induces apoptosis in cancer cells. The following diagram illustrates a simplified intrinsic apoptosis pathway.
Caption: Simplified intrinsic pathway of apoptosis induced by a cytotoxic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Benchmarking the Purity of Isolated 1-Acetyltagitinin A Against a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for objectively assessing the purity of isolated 1-Acetyltagitinin A against a certified reference standard. Detailed experimental protocols, data presentation tables, and a clear workflow diagram are included to ensure accurate and reproducible results, facilitating critical decision-making in research and drug development.
Introduction to this compound
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its molecular formula is C₂₁H₃₀O₈ with a molecular weight of 410.458 g/mol [1]. The purity of this compound is a critical parameter for any scientific investigation or preclinical study to ensure that the observed effects are attributable to the compound itself and not to impurities. This guide outlines the analytical methodologies for a robust purity assessment.
Comparative Purity Analysis
The purity of a newly isolated or synthesized batch of this compound should be rigorously compared against a commercially available, high-purity reference standard. Several suppliers offer this compound with a purity of >98%[2]. This comparison provides a benchmark for the quality of the isolated sample.
Table 1: Comparative Purity Data Summary
| Analytical Method | Parameter | Isolated this compound (Expected Outcome) | Reference Standard (Expected Outcome) |
| HPLC-UV | Purity (%) | ≥ 98.0% | ≥ 99.5% |
| Retention Time (min) | Consistent with reference standard (e.g., ~10.5 min) | Consistent and sharp peak (e.g., ~10.5 min) | |
| Impurity Profile | Identification and quantification of any peaks >0.1% | Minimal to no secondary peaks | |
| ¹H-NMR | Spectral Integrity | Characteristic peaks corresponding to the structure of this compound | Clean spectrum with well-resolved peaks matching the established structure |
| Residual Solvents | Quantification of any residual solvents (e.g., Acetone, Ethyl Acetate) | No significant residual solvent peaks | |
| LC-MS | Molecular Ion [M+H]⁺ | Observed m/z matching theoretical mass (411.1995) | Observed m/z matching theoretical mass (411.1995) |
| Fragmentation Pattern | Consistent with the established fragmentation of this compound | Consistent and clean fragmentation pattern |
Experimental Protocols
Accurate purity determination relies on standardized and well-documented experimental procedures. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Proton Nuclear Magnetic Resonance (¹H-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided as a guideline.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a fundamental technique for assessing the purity of a compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of moderately polar compounds. A typical gradient could be:
-
0-20 min: 30-70% Acetonitrile in Water
-
20-25 min: 70-100% Acetonitrile in Water
-
25-30 min: 100% Acetonitrile
-
-
Flow Rate: 1.0 mL/min[3].
-
Detection Wavelength: 215 nm, a common wavelength for detecting compounds with chromophores like lactones[4][5].
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the isolated this compound and the reference standard in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject both the sample and the reference standard. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides detailed structural information and can detect and quantify impurities, including residual solvents.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable solvents.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Analysis: Compare the ¹H-NMR spectrum of the isolated sample with that of the reference standard. The presence of unexpected signals may indicate impurities. The integration of characteristic peaks can be used for quantitative analysis against an internal standard if required.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the identity of the compound by providing its molecular weight and fragmentation pattern.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole analyzer).
-
LC Conditions: Similar conditions as the HPLC-UV method can be used.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Mass Analysis: Acquire full scan mass spectra to determine the molecular weight. The protonated molecule [M+H]⁺ is expected.
-
Analysis: The mass spectrum of the isolated sample should show a prominent peak corresponding to the calculated exact mass of the protonated this compound. The fragmentation pattern obtained from tandem MS (MS/MS) experiments should be consistent with the known structure and match that of the reference standard.
Experimental Workflow and Data Analysis
A systematic workflow is essential for reliable purity benchmarking. The following diagram illustrates the key steps from sample preparation to data interpretation.
Caption: Purity Benchmarking Workflow for this compound.
By adhering to these standardized protocols and systematically comparing the data, researchers can confidently establish the purity of their isolated this compound, ensuring the integrity and reliability of their subsequent scientific investigations.
References
In Vitro vs. In Vivo Correlation of 1-Acetyltagitinin A Activity: A Comparative Guide
Despite a comprehensive search of scientific literature and databases, no specific experimental data on the in vitro or in vivo activity of 1-Acetyltagitinin A could be located. This suggests that this compound is either a novel compound that has not yet been extensively studied, or the research containing this information is not publicly available.
Therefore, a direct comparison of the in vitro and in vivo correlation of this compound activity, as requested, cannot be provided at this time.
While data on the broader class of "tagitinin" derivatives, such as Tagitinin C, is available and suggests potential anti-inflammatory and anticancer activities, this information cannot be directly extrapolated to this compound. The addition of an acetyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, leading to different biological activities and potencies.
This guide will, however, provide a general framework and the necessary components that would be required to construct such a comparison, should data on this compound become available in the future. This includes outlining the typical experimental protocols used for in vitro and in vivo assessment of similar compounds and the signaling pathways that are often investigated.
Hypothetical Data Presentation for this compound
Should experimental data for this compound be published, the following tables would be essential for a clear comparison of its in vitro and in vivo activities.
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Cell Line(s) | Endpoint Measured | IC₅₀ / EC₅₀ (µM) | Key Findings |
| Cytotoxicity | e.g., A549, MCF-7, HCT116 | Cell Viability (e.g., MTT, CellTiter-Glo) | Data Not Available | Data Not Available |
| Anti-inflammatory | e.g., RAW 264.7, THP-1 | e.g., NO production, TNF-α, IL-6 levels | Data Not Available | Data Not Available |
| Enzyme Inhibition | e.g., COX-2, 5-LOX | Enzyme Activity | Data Not Available | Data Not Available |
Table 2: Summary of In Vivo Activity of this compound
| Animal Model | Disease Model | Dosing Regimen | Efficacy Endpoint | Key Findings |
| e.g., Balb/c mice | e.g., Carrageenan-induced paw edema | Data Not Available | e.g., Paw volume reduction (%) | Data Not Available |
| e.g., Nude mice | e.g., A549 xenograft | Data Not Available | e.g., Tumor growth inhibition (%) | Data Not Available |
| e.g., Sprague-Dawley rats | e.g., LPS-induced endotoxemia | Data Not Available | e.g., Survival rate (%), Cytokine levels | Data Not Available |
Standard Experimental Protocols
The following are detailed methodologies for key experiments that would be cited to establish the in vitro and in vivo activity of a compound like this compound.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.
-
2. Nitric Oxide (NO) Production Assay in Macrophages
-
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
Cells are pre-treated with different concentrations of this compound for 1 hour.
-
LPS is added to the wells to induce an inflammatory response and NO production.
-
After 24 hours of incubation, the culture supernatant is collected.
-
The amount of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the concentration of nitrite is calculated from a standard curve.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the acute anti-inflammatory activity of this compound.
-
Methodology:
-
Rodents (e.g., rats or mice) are administered this compound orally or intraperitoneally at various doses.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw to induce inflammation.
-
The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
-
2. Tumor Xenograft Model in Immunocompromised Mice
-
Objective: To determine the in vivo anticancer efficacy of this compound.
-
Methodology:
-
Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group according to a specific dosing schedule (e.g., daily, once every three days).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the tumors are excised and weighed.
-
The tumor growth inhibition is calculated.
-
Potential Signaling Pathways
Based on the activities of related natural products, this compound, if active, might modulate key inflammatory and cancer-related signaling pathways. Diagrams for these hypothetical pathways are provided below.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: A general workflow for establishing an in vitro-in vivo correlation.
A Comparative Metabolomic Analysis of Tithonia diversifolia Chemotypes
For Researchers, Scientists, and Drug Development Professionals
Tithonia diversifolia, commonly known as the Mexican sunflower, is a plant recognized for its diverse pharmacological properties, which are attributed to its rich and varied secondary metabolite profile.[1] The concept of "chemotypes" in T. diversifolia is predominantly influenced by environmental conditions, the specific plant part analyzed (e.g., leaf, flower), and geographical origin rather than distinct genetic varieties. This guide provides a comparative overview of the metabolomic profiles of different T. diversifolia samples, which can be considered as distinct chemotypes for the purpose of this analysis. The data presented is compiled from various studies employing advanced analytical techniques.
Quantitative Metabolite Data
The following tables summarize the quantitative analysis of major metabolites identified in different T. diversifolia chemotypes. These variations underscore the importance of sourcing and plant part selection in research and drug development.
Chemotype 1: Leaf vs. Flower (Methanol Extract)
This chemotype comparison highlights the differential distribution of major phytocompounds in the leaves and flowers of T. diversifolia.
| Compound Class | Compound Name | Leaf Extract (% Area) | Flower Extract (% Area) |
| Alkane | Pentacosane | 22.01% | - |
| Steroid | Gamma-Sitosterol | 15.80% | - |
| Alkane | Pentatriacontane | 11.95% | - |
| Fatty Acid Ester | Methyl linolelaidate | - | 19.55% |
| Fatty Acid Ester | Methyl palmitate | - | 18.73% |
| Fatty Alcohol | 1-Dotriacontanol | - | 15.35% |
| Alkene | 5-Eicosene, (E)- | - | 11.90% |
| Data sourced from a GC-MS analysis of methanolic extracts.[2] |
Chemotype 2: Geographical Origin (Essential Oils)
The composition of essential oils from T. diversifolia shows significant variation based on the geographical location of the plant, leading to the identification of distinct chemotypes.
| Location (Chemotype) | Major Constituent 1 | % Composition | Major Constituent 2 | % Composition |
| Côte d'Ivoire | Sabinene | 39.25% | α-Pinene | 29.66% |
| Western Kenya | α-Pinene | 63.64% | β-Pinene | 15.0% |
| Data from GC-MS analysis of essential oils obtained through hydrodistillation. |
Experimental Protocols
The data presented in this guide were obtained using the following key experimental methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS) of Methanol (B129727) Extracts
This method is primarily used for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation and Extraction:
-
Freshly collected plant material (leaves or flowers) is washed, shade-dried, and pulverized into a fine powder.
-
A known weight of the powdered sample is macerated in methanol (e.g., 50g in 500ml) for a specified period (e.g., 72 hours) with intermittent shaking.
-
The extract is filtered using Whatman No. 1 filter paper.
-
The filtrate is concentrated using a rotary evaporator to obtain the crude extract.
-
-
GC-MS Analysis:
-
The crude extract is reconstituted in a suitable solvent (e.g., methanol).
-
The sample is injected into a GC-MS system (e.g., Agilent Technologies 7890A GC system coupled with a 5975C VL MSD).
-
Chromatographic Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 μm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C at a rate of 10°C/min, and held for 10 minutes.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
-
-
Compound Identification: The mass spectra of the separated components are compared with the NIST library database.
-
Hydrodistillation and GC-MS of Essential Oils
This method is specific for the extraction and analysis of volatile essential oils.
-
Extraction (Hydrodistillation):
-
Fresh aerial parts of the plant are subjected to hydrodistillation for a specified duration (e.g., 3 hours) using a Clevenger-type apparatus.
-
The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored at a low temperature (e.g., 4°C) in a sealed vial.
-
-
GC-MS Analysis:
-
The essential oil is diluted in a suitable solvent (e.g., n-hexane).
-
The analysis is performed on a GC-MS system with similar specifications as mentioned above.
-
Compound identification is achieved by comparing the mass spectra and retention indices with reference compounds and the NIST library.
-
Visualizing the Data: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for metabolomic analysis and key signaling pathways affected by prominent metabolites in Tithonia diversifolia.
Experimental Workflow
Signaling Pathways
The bioactive compounds in T. diversifolia have been shown to modulate various signaling pathways, contributing to their therapeutic effects.
Sesquiterpene lactones, such as tagitinin C, found in T. diversifolia, are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]
Gamma-sitosterol, a phytosterol identified in T. diversifolia, has demonstrated anticancer potential by inducing cell cycle arrest and apoptosis.[4]
This comparative guide provides a foundational understanding of the metabolomic diversity within Tithonia diversifolia. The presented data and methodologies can aid researchers and drug development professionals in harnessing the therapeutic potential of this versatile medicinal plant. Further research into the specific mechanisms of action of its various chemotypes is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Tithonia diversifolia (Asteraceae) extract on innate inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Sitosterol from Acacia nilotica L. induces G2/M cell cycle arrest and apoptosis through c-Myc suppression in MCF-7 and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synergistic Potential: A Comparative Guide to 1-Acetyltagitinin A in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to a growing interest in the synergistic effects of natural compounds in combination with conventional chemotherapeutic agents. 1-Acetyltagitinin A, a sesquiterpene lactone, represents a promising candidate for such combination strategies. While direct experimental data on the synergistic interactions of this compound is emerging, the broader class of sesquiterpene lactones, to which it belongs, has demonstrated significant synergistic potential with a variety of anticancer drugs. This guide provides a comparative overview of these observed synergies, offering insights into potential mechanisms and experimental frameworks for assessing the efficacy of this compound in combination therapies.
Quantitative Analysis of Synergistic Effects of Sesquiterpene Lactones with Chemotherapeutic Agents
The following table summarizes the observed synergistic effects of various sesquiterpene lactones when combined with standard-of-care chemotherapy drugs. This data, derived from in vitro studies on various cancer cell lines, provides a basis for hypothesizing the potential synergistic interactions of this compound. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Sesquiterpene Lactone | Combination Drug | Cancer Cell Line | Combination Index (CI) | Observed Effect |
| EPD | Cisplatin | Ovarian (JC-pl) | < 1 (synergistic at higher doses) | Increased apoptosis and cell cycle arrest at G2/M phase.[1] |
| EPD | Paclitaxel | Ovarian (SK-OV-3, JC) | < 1 | Enhanced apoptosis and G2/M cell cycle arrest.[1] |
| Deoxyelephantopin (DET) | Gemcitabine | Pancreatic | Not specified, but improved sensitivity | Inhibition of NF-κB signaling pathway, suppression of proliferation, invasion, and metastasis.[2] |
| Parthenolide (PTL) | Epirubicin | Breast (MDA-MB-468) | Not specified, but synergistic | Maintained antiproliferative and pro-apoptotic effects with reduced cytotoxicity to normal cells.[3] |
| Salograviolide A (Sal A) + Iso-seco-tanapartholde (TNP) | - (Combination of two SLs) | Colon (HCT-116, DLD-1) | Not specified, but significant | 80% decrease in cell viability compared to 25% with individual compounds.[4] |
Experimental Protocols for Assessing Synergy
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. Below are standardized protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound alone and in combination with other compounds on cancer cells.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, the combination drug, and their mixture for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy, additivity, or antagonism.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound and its combinations.
-
Procedure:
-
Treat cells with the compounds as described for the cell viability assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of the combination treatment on key signaling pathways involved in cell survival and apoptosis (e.g., NF-κB, PI3K/Akt).
-
Procedure:
-
Treat cells with the compounds for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p65, IκBα, Akt, p-Akt, Bcl-2, Bax, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizing Molecular Mechanisms and Experimental Design
Proposed Synergistic Mechanism of this compound with a Chemotherapeutic Agent
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer activities of the plant-derived sesquiterpene lactones salograviolide A and iso-seco-tanapartholide - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Laboratory Validation of Tagitinin Bioactivity: A Comparative Guide
Disclaimer: Initial literature searches did not yield specific data for "1-Acetyltagitinin A." This guide therefore focuses on the well-documented bioactivities of closely related and structurally similar sesquiterpene lactones, primarily Tagitinin C, isolated from Tithonia diversifolia. The findings presented here are a summary of independent research and are intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Tagitinin C, a sesquiterpene lactone found in the plant Tithonia diversifolia, has garnered scientific interest for its diverse pharmacological effects. This compound has been investigated for its anticancer, gastroprotective, and antitrypanosomal properties. This guide provides a comparative overview of the bioactivity of Tagitinin C, supported by experimental data from various independent studies.
Anticancer Activity of Tagitinin C
Tagitinin C has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. A notable mechanism of action is the induction of ferroptosis, a form of regulated cell death, in colorectal cancer cells.[1]
Comparative Bioactivity Data
| Compound | Cell Line | Bioactivity | IC50 Value | Reference |
| Tagitinin C | HCT116 (Colorectal Carcinoma) | Induces ferroptosis | Not explicitly stated in text | [1] |
| Tagitinin C | SW480 (Colorectal Adenocarcinoma) | Reduces cell proliferation | Not explicitly stated in text | [2] |
| Tagitinin C | DLD1 (Colorectal Adenocarcinoma) | Reduces cell proliferation | Not explicitly stated in text | [3] |
| Tagitinin C | HepG-2 (Hepatocellular Carcinoma) | Cytotoxic | 2.0 ± 0.1 µg/mL | [1] |
| Tagitinin C | Huh 7 (Hepatocellular Carcinoma) | Cytotoxic | 1.2 ± 0.1 µg/mL | [1] |
| Tagitinin C | U373 (Glioblastoma) | Induces cell death | Not explicitly stated in text | [4] |
Mechanism of Action: Induction of Ferroptosis in Colorectal Cancer Cells
Tagitinin C triggers endoplasmic reticulum (ER) stress and oxidative stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway.[3][5][6] This cascade leads to an increase in the labile iron pool and subsequent lipid peroxidation, culminating in ferroptotic cell death.[1]
Signaling Pathway Diagram: Tagitinin C-Induced Ferroptosis
Caption: Tagitinin C induces ferroptosis via the PERK-Nrf2-HO-1 pathway.
Experimental Protocols: Anticancer Assays
-
Cell Viability Assay (MTT Assay): Colorectal cancer cells (HCT116, SW480, DLD1) and hepatocellular carcinoma cells (HepG-2, Huh 7) were seeded in 96-well plates.[1][3] After 24 hours, cells were treated with varying concentrations of Tagitinin C for 12, 24, 48, and 72 hours.[3] MTT reagent was then added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at a specific wavelength to determine cell viability.[1]
-
Western Blot Analysis: Cells were treated with Tagitinin C, and protein lysates were collected. Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was incubated with primary antibodies against proteins in the PERK-Nrf2-HO-1 pathway, followed by incubation with secondary antibodies. Protein bands were visualized using an imaging system.[3]
-
Quantitative Real-Time PCR (qRT-PCR): RNA was extracted from Tagitinin C-treated cells and reverse-transcribed into cDNA. qRT-PCR was performed using primers for Nrf2 and HO-1 to measure their mRNA expression levels.[7]
Gastroprotective Activity of Tagitinin C
Tagitinin C has been shown to protect against ethanol-induced gastric ulcers in animal models.[8]
Comparative Bioactivity Data
| Compound | Model | Dosage | Gastroprotection (%) | Reference |
| Tagitinin C | Ethanol-induced gastric ulcer in rats | 1 mg/kg | 37.7% | [8] |
| Tagitinin C | Ethanol-induced gastric ulcer in rats | 3 mg/kg | 70.1% | [8] |
| Tagitinin C | Ethanol-induced gastric ulcer in rats | 10 mg/kg | 100% | [8] |
| Tagitinin C | Ethanol-induced gastric ulcer in rats | 30 mg/kg | 100% | [8] |
| Carbenoxolone (Reference Drug) | Ethanol-induced gastric ulcer in rats | 100 mg/kg | 63.5% | [9] |
Mechanism of Action
The gastroprotective mechanism of Tagitinin C does not appear to involve nitric oxide (NO), prostaglandins, or sulfhydryl groups, as pretreatment with inhibitors of these pathways did not attenuate its protective effects.[8] The exact mechanism remains to be fully elucidated.
Experimental Workflow: Gastroprotective Assay
Caption: Workflow for evaluating the gastroprotective effects of Tagitinin C.
Experimental Protocols: Gastroprotective Assay
-
Ethanol-Induced Gastric Ulcer Model: Male Wistar rats were fasted for 24 hours with free access to water.[8] The rats were then orally administered with Tagitinin C suspended in Tween 80 at doses of 1, 3, 10, and 30 mg/kg.[8][9] One hour later, absolute ethanol was administered orally to induce gastric ulcers.[9] After a designated time, the animals were euthanized, and their stomachs were removed to assess the extent of gastric lesions.[8] The ulcer index was calculated by measuring the area of the lesions.[9]
Antitrypanosomal Activity of Tagitinin C
Tagitinin C has demonstrated potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.
Comparative Bioactivity Data
| Compound | Parasite Strain | IC50 Value (µg/mL) | Reference Drug (Suramin) IC50 (µg/mL) | Reference |
| Tagitinin C | T. brucei (TC221) | 0.0042 | 0.019 | Not explicitly stated in text |
| Tagitinin A | T. brucei (TC221) | Not explicitly stated in text | Not explicitly stated in text | Not explicitly stated in text |
Experimental Protocols: Antitrypanosomal Assay
-
In Vitro Viability Test: Bloodstream forms of Trypanosoma brucei were seeded in 96-well plates.[10] The parasites were incubated with varying concentrations of Tagitinin C for 24 hours.[10] AlamarBlue dye was then added, and the plates were incubated for another 24 hours.[10] The viability of the parasites was determined by measuring the fluorescence or absorbance, which correlates with the metabolic activity of the living parasites.[11] The IC50 value was calculated as the concentration of the compound that inhibited parasite growth by 50%.[11]
Logical Relationship: Bioassay-Guided Fractionation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitrypanosomal activity of some medicinal plants from Nigerian ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Diverse Biological Landscape of Tagitinins: An Inter-species Comparative Analysis
An in-depth examination of the biological activities of Tagitinin A and Tagitinin C, sesquiterpene lactones isolated from Tithonia diversifolia, reveals a spectrum of pharmacological effects, including potent anti-inflammatory, anticancer, and gastroprotective properties. While direct inter-species comparative studies are limited, a synthesis of available preclinical data from murine and rat models provides valuable insights into their therapeutic potential and toxicological profiles. This guide offers a structured comparison of their biological effects, detailed experimental methodologies, and visual representations of their molecular mechanisms.
Comparative Biological Effects of Tagitinins (B1237875)
The biological activities of Tagitinin A and Tagitinin C have been investigated in various preclinical models, primarily focusing on their anti-inflammatory and anti-cancer properties. The following tables summarize the key quantitative data from these studies, offering a comparative overview of their effects across different species.
Table 1: Anti-inflammatory and Gastroprotective Effects of Tagitinin C in Rats
| Parameter | Species | Model | Compound | Dose | Effect | Reference |
| Gastroprotection | Rat (Wistar) | Ethanol-induced gastric ulcer | Tagitinin C | 10 mg/kg | 100% protection | [1] |
| Gastroprotection | Rat (Wistar) | Ethanol-induced gastric ulcer | Tagitinin C | 30 mg/kg | 100% protection | [1] |
Table 2: Cytotoxic and Anti-cancer Effects of Tagitinins
| Parameter | Species/Cell Line | Cancer Type | Compound | IC50 Value | Effect | Reference |
| Cytotoxicity | Human (Hep-G2) | Hepatocellular Carcinoma | Tagitinin C | 2.0 ± 0.1 µg/mL | Inhibition of cell proliferation | [2] |
| Cytotoxicity | Human (Huh 7) | Hepatocellular Carcinoma | Tagitinin C | 1.2 ± 0.1 µg/mL | Inhibition of cell proliferation | [2] |
| Anti-metastatic | Mouse (Xenograft) | Hepatocellular Carcinoma | Tagitinin C | 15 µ g/mouse/day | Reduced tumorigenicity | [2] |
| Cytotoxicity | Human (MCF-7) | Breast Cancer | Tagitinin C Derivatives | - | Evaluated | [3] |
| Cytotoxicity | Human (MCF7-MDR) | Multi-drug Resistant Breast Cancer | Tagitinin C Derivatives | - | Evaluated | [3] |
| Cytotoxicity | Human (MiaPaCa-2) | Pancreatic Cancer | Tagitinin C Derivatives | - | Evaluated | [3] |
| Anti-trypanosomal | Trypanosoma brucei | - | Tagitinin C | 0.0042 µg/mL | Strong inhibition | [4] |
| Anti-trypanosomal | Trypanosoma brucei | - | Tagitinin A | - | Active | [4] |
Table 3: Toxicological Data for Tithonia diversifolia Extracts and Constituent Tagitinins
| Parameter | Species | Extract/Compound | LD50/Observation | Reference |
| Acute Toxicity | Rat (Rattus norvegicus) | Aqueous ethanol (B145695) extract of aerial parts | 1600 mg/kg | [5] |
| Toxicity | Rat | Tithonia diversifolia extract | Severe steatosis in the liver and kidney lesions | [5] |
| Toxic Components | - | Tithonia diversifolia extract | Tagitinin C and 5-O-(E)-caffeoylquinic acid identified as toxic | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Ethanol-Induced Gastric Ulcer Model in Rats: Male Wistar rats are fasted for 24 hours with free access to water. Gastric ulcers are induced by oral administration of absolute ethanol (1 mL/200g body weight). Test compounds (Tagitinin C) or vehicle are administered orally 30 minutes prior to ethanol administration. Animals are sacrificed one hour after ethanol administration, and the stomachs are removed and opened along the greater curvature. The ulcer index is then determined by measuring the area of the lesions.[1]
Cell Viability Assay (MTT Assay): Human cancer cell lines (e.g., Hep-G2, Huh 7) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with various concentrations of the test compound (Tagitinin C) for a specified period (e.g., 24, 48, 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2]
Xenograft Mouse Model of Hepatocellular Carcinoma: Human hepatocellular carcinoma cells (e.g., Hep-G2, Huh 7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice). Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal or oral administration of the test compound (Tagitinin C), while the control group receives the vehicle. Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.[2]
Signaling Pathways and Mechanisms of Action
Tagitinin C has been shown to exert its biological effects through the modulation of specific signaling pathways.
PERK-Nrf2-HO-1 Signaling Pathway in Colorectal Cancer: Tagitinin C induces ferroptosis in colorectal cancer cells by activating the PERK-Nrf2-HO-1 signaling pathway. This leads to an increase in oxidative stress and lipid peroxidation, ultimately resulting in cancer cell death.[6]
Caption: Tagitinin C induces ferroptosis via the PERK-Nrf2-HO-1 pathway.
Inhibition of NF-κB Signaling: The anti-inflammatory effects of tagitinins are, in part, attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of pro-inflammatory gene expression.
Caption: Tagitinins inhibit the pro-inflammatory NF-κB signaling pathway.
References
- 1. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of tagitinin C from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 1-Acetyltagitinin A: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, it is imperative to handle 1-Acetyltagitinin A with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Emergency eyewash stations and safety showers should be readily accessible.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C21H30O8[1] |
| Molecular Weight | 410.458 g/mol [1] |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Boiling Point | 532.1 ± 50.0 °C at 760 mmHg[1] |
| Flash Point | 179.4 ± 23.6 °C[1] |
| Vapor Pressure | 0.0 ± 3.2 mmHg at 25°C[1] |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for laboratory chemical waste disposal.[2][3][4][5] It is crucial to consult your institution's Environmental Health and Safety (EH&S) department for specific requirements.
-
Waste Identification and Classification : Treat all this compound waste, including pure compound, contaminated solutions, and grossly contaminated labware, as hazardous chemical waste.[3] Based on its properties, it should be evaluated for characteristics of ignitability, corrosivity, reactivity, and toxicity.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5] Store it separately to prevent potentially hazardous reactions.
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6] The container should have a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks or spills.
-
Store the waste away from heat, open flames, and direct sunlight.[2]
-
-
Disposal Request :
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for unopened containers or six months for opened containers), contact your institution's EH&S department to arrange for a hazardous waste pickup.[3][4]
-
Provide all necessary documentation as required by your institution.
-
Spill Management:
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material. Carefully collect the contaminated absorbent and place it in a sealed, labeled container for disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and safety data sheets, and contact your Environmental Health and Safety department for detailed disposal procedures.
References
- 1. This compound | CAS#:60547-63-9 | Chemsrc [chemsrc.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 1-Acetyltagitinin A in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Immediate Safety and Hazard Information
This compound is a sesquiterpene lactone with potential biological activity. The primary hazards, as identified in safety data sheets, include flammability, acute toxicity if swallowed, and toxicity upon skin contact or inhalation. It is also harmful to aquatic life.
Hazard Communication Summary
| Hazard Statement | GHS Classification |
| Flammable liquid and vapor | Flammable liquids |
| Harmful if swallowed | Acute toxicity, Oral |
| Toxic in contact with skin or if inhaled | Acute toxicity, Dermal & Inhalation |
| Harmful to aquatic life | Hazardous to the aquatic environment |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Handling solid compound (weighing, aliquoting) | - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Face shield- Lab coat- Respiratory protection (N95 or higher-rated respirator) |
| Preparing solutions | - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Face shield- Lab coat- Work within a certified chemical fume hood |
| Cell culture and in vitro assays | - Nitrile gloves- Lab coat- Work within a biological safety cabinet (BSC) |
| Waste disposal | - Nitrile gloves- Chemical safety goggles- Lab coat |
Operational Plans: Step-by-Step Guidance
The following protocols provide detailed methodologies for the preparation and use of this compound in common research applications, such as in vitro anti-cancer and anti-inflammatory assays.
Preparation of Stock Solutions
-
Work Environment : All handling of solid this compound and preparation of concentrated stock solutions must be conducted within a certified chemical fume hood.
-
Weighing : Tare a sterile, chemically resistant microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of this compound powder to the tube using a chemical spatula.
-
Dissolution : Based on experimental evidence for similar compounds, a stock solution can be prepared by dissolving this compound in dimethyl sulfoxide (B87167) (DMSO).[1] Add the appropriate volume of sterile DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Solubilization : Vortex the solution thoroughly until all the solid is dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage : Store the stock solution in amber or foil-wrapped vials at -20°C to protect it from light.
Experimental Protocol: In Vitro Anti-Cancer Activity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on cancer cell lines.[2][3][4]
-
Cell Seeding : Plate cancer cells (e.g., Hep-G2, Huh 7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions : Dilute the this compound stock solution in complete culture medium to prepare a series of working concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment : After 24 hours of incubation, remove the old medium and add 100 µL of the prepared working solutions of this compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A study on a related compound, tagitinin C, found IC₅₀ values of 2.0 ± 0.1 µg/mL and 1.2 ± 0.1 µg/mL for Hep-G2 and Huh 7 cells, respectively.[1]
Experimental Protocol: In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Assay)
This protocol is a widely used method to assess the anti-inflammatory properties of a compound.[5][6][7][8]
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare the reaction mixture by adding:
-
2.8 mL of phosphate-buffered saline (PBS, pH 6.4)
-
0.2 mL of egg albumin (from a fresh hen's egg)
-
2 mL of varying concentrations of this compound.
-
-
Control Preparation : Prepare a control tube with 2 mL of distilled water instead of the this compound solution.
-
Incubation : Incubate all tubes at 37°C for 15 minutes.
-
Heat-Induced Denaturation : Transfer the tubes to a 70°C water bath for 5 minutes.
-
Cooling and Absorbance Measurement : After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation : The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control * 100
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste : Unused solid this compound should be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container.
-
Liquid Waste : All solutions containing this compound (e.g., unused stock solutions, media from treated cells) must be collected as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials : All materials that have come into contact with this compound, including pipette tips, gloves, and culture plates, should be collected in a designated hazardous waste container.
-
Decontamination : Work surfaces should be decontaminated with a suitable laboratory disinfectant, followed by a wipe-down with 70% ethanol.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
